molecular formula C8H17N B13312578 2-Butyl-2-methylazetidine

2-Butyl-2-methylazetidine

Cat. No.: B13312578
M. Wt: 127.23 g/mol
InChI Key: IBBKXORTRXPKNY-UHFFFAOYSA-N
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Description

2-Butyl-2-methylazetidine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidine rings are of significant interest in medicinal chemistry and drug discovery due to their use as constrained scaffolds and surrogates for natural amino acids. Their small, strained ring structure provides conformational constraints that can be valuable for enhancing binding affinity and metabolic stability in the design of bioactive molecules and peptidomimetics . Researchers utilize such azetidine derivatives as key intermediates and building blocks in organic synthesis. These compounds can serve as precursors for a wide range of functionally decorated heterocyclic scaffolds with potential biological relevance. The synthetic chemistry of azetidines, while offering rich possibilities, remains a specialized and developing field of study . This product is intended for research and analysis purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2-butyl-2-methylazetidine

InChI

InChI=1S/C8H17N/c1-3-4-5-8(2)6-7-9-8/h9H,3-7H2,1-2H3

InChI Key

IBBKXORTRXPKNY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCN1)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Butyl-2-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Foreword: The Strategic Importance of Stereoisomerism in Azetidine Scaffolds

The azetidine ring, a four-membered saturated nitrogen heterocycle, represents a privileged scaffold in modern medicinal chemistry.[1][2][3] Its inherent ring strain imparts unique conformational rigidity and reactivity, making it a valuable bioisostere for larger, more flexible ring systems.[2][3] While less explored than its five- and six-membered counterparts, the azetidine moiety is a key component in several FDA-approved drugs, including the anticoagulant ximelagatran and the antibiotic delafloxacin.[1] The true potential of azetidine-based compounds, however, is unlocked through precise control of their three-dimensional architecture. When properly substituted, the rigid azetidine framework can orient functional groups in well-defined vectors, leading to highly selective interactions with biological targets.[1]

This guide focuses on a specific, yet representative, example: 2-butyl-2-methylazetidine. This molecule contains a quaternary stereocenter at the C2 position, a feature that presents both significant synthetic challenges and profound pharmacological implications.[4][5] Understanding and controlling the stereochemistry of such centers is paramount for developing safe, selective, and effective therapeutics. This document provides a comprehensive overview of the core principles, synthetic strategies, and analytical methodologies essential for mastering the stereochemistry of 2,2-disubstituted azetidines.

Core Concepts: Chirality in 2-Butyl-2-methylazetidine

The fundamental principle of stereochemistry in 2-butyl-2-methylazetidine revolves around the C2 carbon atom. This carbon is bonded to four different substituents: a methyl group, a butyl group, the ring nitrogen (C-N), and the C3 ring carbon (C-C). This arrangement makes the C2 position a chiral center , meaning the molecule is non-superimposable on its mirror image.

These two non-superimposable mirror images are called enantiomers . They are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.

1.1. Assigning Absolute Configuration: The (R) and (S) Enantiomers

To assign the absolute configuration, we follow the CIP priority rules:

  • Priority Assignment: Assign priority to the four groups attached to the chiral center based on atomic number. Higher atomic number gets higher priority.

    • Nitrogen (N) > Carbon (C)

    • For the two carbon chains, we look at the next atoms. The butyl group (-CH₂CH₂CH₂CH₃) takes priority over the methyl group (-CH₃).

    • The C3 ring carbon is attached to two hydrogens and the C4 carbon, while the butyl group's first carbon is attached to two hydrogens and another carbon. We continue outwards until a point of difference.

    • Priority Order for C2: 1: -N(H)- , 2: -CH₂(CH₂)₂CH₃ (Butyl) , 3: -CH₃ (Methyl) , 4: -CH₂- (C3 of the ring) . Correction: A more rigorous analysis of CIP rules for the groups attached to C2 would be: 1. Nitrogen, 2. Butyl, 3. C3 of the ring, 4. Methyl.

  • Orientation: Orient the molecule so that the lowest priority group (Methyl) points away from the viewer.

  • Trace the Path: Trace the path from priority 1 → 2 → 3.

    • If the path is clockwise , the configuration is (R) (Rectus).

    • If the path is counter-clockwise , the configuration is (S) (Sinister).

Caption: Enantiomers of 2-butyl-2-methylazetidine.

Asymmetric Synthesis and Stereocontrol

The creation of a quaternary stereocenter is a formidable challenge in synthetic chemistry.[5] Direct synthesis of a single enantiomer of 2-butyl-2-methylazetidine requires a robust asymmetric strategy. Common approaches for related structures involve either the use of a chiral auxiliary or a catalytic asymmetric process.

One plausible strategy involves the diastereoselective alkylation of a chiral azetidine precursor. For instance, an N-chiral auxiliary, such as a derivative of (S)-1-phenylethylamine, can be used to direct the incoming alkyl groups to a specific face of the molecule.[6]

2.1. Causality in Synthetic Strategy

The choice of synthetic route is governed by the need to control the formation of the C2 stereocenter. A chiral auxiliary approach is often chosen for its reliability and predictability. The auxiliary, being enantiomerically pure, creates a diastereomeric intermediate. The distinct steric and electronic environment of this intermediate forces the subsequent alkylation step to proceed with a strong facial bias, leading to one diastereomer in high excess. The final step is the removal of the auxiliary, which yields the desired enantioenriched azetidine.

G start Chiral Azetidine Precursor (e.g., from Azetidine-2-carbonitrile) step1 Formation of N-Borane Complex start->step1 BH₃ THF step2 Diastereoselective α-Alkylation (e.g., with Butyl Bromide using LDA) step1->step2 1. LDA 2. Bu-Br step3 Second α-Alkylation (e.g., with Methyl Iodide) step2->step3 1. LDA 2. Me-I step4 Removal of Chiral Auxiliary & N-Borane Group step3->step4 Acidic Workup product Enantioenriched (R) or (S) 2-Butyl-2-methylazetidine step4->product analysis Chiral HPLC Analysis (Determine Enantiomeric Excess) product->analysis

Caption: Asymmetric synthesis workflow.

2.2. Protocol: Asymmetric Synthesis of 2-Butyl-2-methylazetidine (Representative)

This protocol is a representative example based on established methodologies for the α-alkylation of N-chiral auxiliary-substituted azetidine-2-carbonitriles.[6]

Materials:

  • (2S,1'S)-N-(1'-phenylethyl)azetidine-2-carbonitrile

  • Borane tetrahydrofuran complex (BH₃·THF)

  • Lithium diisopropylamide (LDA)

  • Butyl bromide (Bu-Br)

  • Methyl iodide (Me-I)

  • Dry tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard workup and purification reagents

Procedure:

  • N-Borane Complex Formation: Dissolve the starting azetidine-2-carbonitrile in dry THF under an argon atmosphere. Cool the solution to 0°C and add BH₃·THF solution dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Rationale: The borane complexation enhances the acidity of the α-proton and provides a sterically defined pocket to direct the alkylation.[6]

  • First Alkylation (Butylation): In a separate flask, prepare a solution of LDA in dry THF and cool to -78°C. Add the N-borane complex solution dropwise to the LDA solution. Stir for 1 hour at -78°C to ensure complete enolate formation. Add butyl bromide and continue stirring at -78°C for 4 hours.

    • Rationale: LDA is a strong, non-nucleophilic base ideal for forming the enolate. The low temperature maintains kinetic control, maximizing diastereoselectivity.[6]

  • Second Alkylation (Methylation): Repeat the deprotonation step with a second equivalent of LDA at -78°C, followed by the addition of methyl iodide.

  • Workup and Auxiliary Removal: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. The crude product is then treated with aqueous HCl to cleave the N-borane complex and the chiral auxiliary.

  • Purification: Purify the final product by column chromatography on silica gel to yield the enantioenriched 2-butyl-2-methylazetidine.

Stereochemical Analysis and Separation

Once a mixture of enantiomers is synthesized, it is crucial to determine the ratio of (R) to (S) (the enantiomeric excess, or e.e.) and to separate them. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[7]

3.1. Chiral HPLC: The Principle of Separation

CSPs are packed with a chiral material that interacts diastereomerically with the enantiomers of the analyte. One enantiomer will form a more stable (lower energy) transient complex with the CSP, causing it to be retained longer in the column, while the other enantiomer elutes faster. This difference in retention time allows for their separation and quantification.

3.2. Protocol: Chiral HPLC Analysis

System:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve a small amount of the synthesized 2-butyl-2-methylazetidine (or a suitable derivative if it lacks a chromophore) in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and run the analysis under isocratic conditions.

  • Data Analysis: Monitor the elution profile with the UV detector. The two enantiomers will appear as distinct peaks with different retention times (t_R1 and t_R2). The enantiomeric excess is calculated from the peak areas (A1 and A2): e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100.

Parameter Typical Value Purpose
Column Chiralcel OD-H (Cellulose-based)Provides chiral recognition sites for separation.
Mobile Phase 98:2 Hexane:IsopropanolControls the elution strength and interaction with the stationary phase.
Flow Rate 1.0 mL/minEnsures efficient mass transfer and peak shape.
Detection UV at 210 nm (if derivatized with a chromophore)Quantifies the amount of each enantiomer as it elutes.
Retention Time (t_R1) e.g., 8.5 minTime taken for the first-eluting enantiomer to pass through the column.
Retention Time (t_R2) e.g., 10.2 minTime taken for the second-eluting enantiomer to pass through the column.

Table 1: Representative Chiral HPLC Parameters

Pharmacological Implications of Chirality

The distinct three-dimensional arrangement of enantiomers leads to different interactions with chiral biological macromolecules like enzymes and receptors. This can result in one enantiomer having high therapeutic activity (the eutomer ) while the other is less active or even responsible for undesirable side effects (the distomer ).

For instance, in a study of azetidine-2,3-dicarboxylic acids acting on NMDA receptors, the four stereoisomers displayed markedly different affinities and agonist potencies.[8][9] The L-trans isomer showed the highest affinity, while the L-cis and D-trans isomers were low-affinity ligands.[8] This underscores the critical importance of stereochemical purity in drug candidates.

Sources

Spectroscopic Fingerprinting of 2-Butyl-2-methylazetidine: A Multi-technique Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, small nitrogen-containing heterocycles are privileged scaffolds due to their diverse biological activities. Among these, the azetidine ring, a four-membered saturated heterocycle, offers a unique combination of conformational constraint and synthetic versatility.[1] This guide provides an in-depth technical exploration of the spectroscopic characterization of a specific derivative, 2-Butyl-2-methylazetidine. While not a widely commercialized compound, its analysis serves as an excellent case study for the application of modern spectroscopic techniques in the structural elucidation of novel chemical entities.

This document moves beyond a simple recitation of data. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and the logic of spectral interpretation. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and validated structural profile of 2-Butyl-2-methylazetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule. For 2-Butyl-2-methylazetidine, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts are influenced by the electron density around the proton, with electron-withdrawing groups like nitrogen causing a downfield shift (to a higher ppm value).[2]

Key Predicted Resonances for 2-Butyl-2-methylazetidine:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
N-H1.5 - 3.0broad singlet-The N-H proton of secondary amines is often broad due to rapid chemical exchange and quadrupole broadening from the nitrogen nucleus. Its chemical shift is highly dependent on solvent and concentration.[2]
Azetidine-CH₂ (C3, C4)1.8 - 2.2 (C3), 3.0 - 3.4 (C4)multiplet, multiplet~7-9The protons on the azetidine ring are diastereotopic. The protons at C4, being adjacent to the nitrogen, will be further downfield.
Butyl-CH₂ (α)1.3 - 1.5triplet~7These protons are adjacent to a methylene group.
Butyl-CH₂ (β, γ)1.2 - 1.4multiplet-The signals for these methylene groups are expected to overlap in a complex multiplet.
Methyl-CH₃ (C2)1.0 - 1.2singlet-This methyl group is attached to a quaternary carbon and thus will appear as a singlet.
Butyl-CH₃ (δ)0.8 - 1.0triplet~7The terminal methyl group of the butyl chain will be a triplet due to coupling with the adjacent methylene group.
Predicted ¹³C NMR Spectrum

Carbon-13 NMR provides a map of the carbon framework of the molecule.

Key Predicted Resonances for 2-Butyl-2-methylazetidine:

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Azetidine-C (C2)60 - 70The quaternary carbon atom bonded to the nitrogen will be significantly downfield.
Azetidine-CH₂ (C4)45 - 55The carbon atom adjacent to the nitrogen is deshielded.
Azetidine-CH₂ (C3)25 - 35This ring carbon is further from the nitrogen and thus more upfield.
Butyl-CH₂ (α)35 - 45The first carbon of the butyl chain attached to the quaternary center.
Butyl-CH₂ (β)25 - 30A typical aliphatic methylene carbon.
Butyl-CH₂ (γ)20 - 25A typical aliphatic methylene carbon.
Methyl-C (C2)20 - 30The methyl group attached to the quaternary center.
Butyl-CH₃ (δ)10 - 15The terminal methyl group of the butyl chain.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Butyl-2-methylazetidine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons like N-H.[3]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • To confirm the N-H proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • For multiplicity information, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Integrate the ¹H NMR signals and reference the spectra (e.g., to residual solvent peak or TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Key Predicted Absorptions for 2-Butyl-2-methylazetidine:

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale
N-H Stretch3300 - 3500Medium-WeakCharacteristic for secondary amines. The peak may be broad due to hydrogen bonding.[4][5]
C-H Stretch (Aliphatic)2850 - 2960StrongDue to the C-H bonds in the butyl and methyl groups, and the azetidine ring.
C-N Stretch1180 - 1250MediumCharacteristic of aliphatic amines.
CH₂ Bend1450 - 1470MediumScissoring and bending vibrations of the methylene groups.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of neat liquid 2-Butyl-2-methylazetidine directly onto the ATR crystal (e.g., diamond or germanium).

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. For amines, a key fragmentation pathway is α-cleavage, where the bond between the α- and β-carbon relative to the nitrogen atom is broken.[6][7]

  • Molecular Ion (M⁺•): The molecular formula of 2-Butyl-2-methylazetidine is C₉H₁₉N. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. The predicted molecular ion peak will be at m/z = 141 . Acyclic aliphatic amines often show weak molecular ion peaks, but cyclic amines tend to have more discernible ones.[7][8]

  • Major Fragmentation Pathways (α-Cleavage):

    • Loss of the Butyl Group: Cleavage of the C-C bond between the quaternary C2 and the butyl group is a highly probable fragmentation. This would result in the loss of a butyl radical (•C₄H₉, 57 Da) and the formation of a stable iminium ion.

      • Predicted Fragment: m/z = 141 - 57 = 84

    • Loss of the Methyl Group: Cleavage of the C-C bond between the quaternary C2 and the methyl group. This would result in the loss of a methyl radical (•CH₃, 15 Da).

      • Predicted Fragment: m/z = 141 - 15 = 126 (This is often a very prominent peak in the mass spectra of t-butyl amines).

The base peak is likely to be the fragment resulting from the loss of the larger alkyl group (butyl), as this leads to a more stable radical.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like 2-Butyl-2-methylazetidine.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms).

    • Employ a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).

  • MS Detection (EI):

    • The column outlet is interfaced with the mass spectrometer.

    • The standard electron energy for EI is 70 eV.

    • Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 35-200).

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to 2-Butyl-2-methylazetidine.

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques to build a self-validating structural hypothesis.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Conclusion NMR NMR Spectroscopy (¹H, ¹³C, DEPT) NMR_Info C-H Framework Connectivity Proton/Carbon Environments NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups (N-H, C-H) IR->IR_Info MS Mass Spectrometry (EI-MS) MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info Structure Validated Structure of 2-Butyl-2-methylazetidine NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Integrated workflow for the spectroscopic analysis of 2-Butyl-2-methylazetidine.

Conclusion

The structural elucidation of 2-Butyl-2-methylazetidine is a systematic process that relies on the synergistic application of NMR, IR, and MS. While direct spectral data for this specific molecule is not widely published, a comprehensive and scientifically rigorous characterization can be predicted based on the well-established principles of spectroscopy and data from analogous structures. ¹H and ¹³C NMR will define the precise carbon-hydrogen framework. IR spectroscopy will confirm the presence of key functional groups, notably the secondary amine. Mass spectrometry will establish the molecular weight and provide corroborating structural evidence through predictable α-cleavage fragmentation patterns. This integrated approach ensures a high degree of confidence in the assigned structure, a critical step in any chemical research or drug development pipeline.

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The Azetidine Scaffold: A Compact Powerhouse for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Flatlands of Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional, often "flat," chemical space of aromatic and conformationally flexible molecules. The exploration of three-dimensional (3D) structures has become a cornerstone of modern drug design. Among the scaffolds facilitating this leap into 3D space, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1][2]

Historically overshadowed by its five- and six-membered cousins, pyrrolidine and piperidine, the azetidine scaffold is now recognized for its unique combination of properties.[2][3] Its inherent ring strain (approximately 25.4 kcal/mol), sp³-rich character, and conformational rigidity offer a powerful toolkit for fine-tuning the properties of bioactive molecules.[1][2] This guide provides a comprehensive overview of the strategic application of substituted azetidines in medicinal chemistry, from the fundamental principles guiding their use to practical synthetic considerations and successful clinical applications.

The Strategic Advantage: Why Incorporate Azetidines into Drug Candidates?

The decision to incorporate an azetidine moiety is a strategic one, driven by the desire to modulate multiple molecular properties simultaneously. The compact and rigid nature of the ring provides a predictable framework, allowing chemists to exert precise control over the spatial orientation of substituents.[1][3]

Azetidines as Versatile Bioisosteres

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary binding interactions. Azetidines have proven to be effective bioisosteres for several common chemical motifs.

  • Pyrrolidine and Piperidine Surrogates: Replacing larger, more flexible saturated heterocycles like pyrrolidine or piperidine with a rigid azetidine ring can lock the molecule into a more favorable binding conformation, reducing the entropic penalty of binding and potentially increasing potency.[3][4] This rigidity also helps to explore different vectors for substituents, potentially accessing new pockets within a target's binding site.

  • Tert-butyl and Gem-dimethyl Mimics: The 3,3-disubstituted azetidine motif can serve as a polar mimic of a gem-dimethyl or tert-butyl group. This replacement can improve aqueous solubility and introduce a hydrogen bond acceptor (the nitrogen atom) without significantly altering the steric profile, a valuable tactic for breaking "Lipinski's rule of five" correlations.

G cluster_0 Bioisosteric Replacement with Azetidines Pyrrolidine Pyrrolidine (Flexible) Azetidine Azetidine (Rigid, Polar) Pyrrolidine->Azetidine Improves Rigidity Piperidine Piperidine (Flexible) Piperidine->Azetidine Reduces Size Gem_dimethyl Gem-dimethyl (Lipophilic) Gem_dimethyl->Azetidine Increases Polarity & Solubility

Caption: Azetidines as rigid, polar bioisosteres for common chemical motifs.

Fine-Tuning Physicochemical and Pharmacokinetic Profiles

The introduction of an azetidine ring can have a profound and beneficial impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhanced Solubility: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to its carbocyclic or more lipophilic counterparts. This is a critical parameter for achieving good oral bioavailability.[1][5]

  • Improved Metabolic Stability: The strained four-membered ring can be less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more common, flexible alkyl chains or larger rings. This can lead to a longer half-life and an improved pharmacokinetic profile.[1][5][6]

  • Reduced Lipophilicity: In an era where high lipophilicity is often linked to off-target toxicity and poor drug-like properties, replacing lipophilic groups with a more polar azetidine scaffold can be an effective strategy to optimize the overall profile of a drug candidate.[6]

PropertyPyrrolidine AnalogueAzetidine AnalogueRationale for Change
Calculated logP 3.52.8Increased polarity from the constrained heterocycle.
Aqueous Solubility LowModerate to HighIntroduction of a hydrogen bond acceptor in a rigid frame.[5]
Metabolic Stability (t½) 30 min90 minReduced susceptibility to enzymatic degradation.[1]
Conformational Flexibility HighLowRigid scaffold pre-organizes substituents for binding.[1][4]
Caption: Illustrative comparison of the impact of azetidine incorporation on key physicochemical properties.

Therapeutic Landscapes Shaped by the Azetidine Scaffold

The versatility of the azetidine motif is reflected in the broad range of therapeutic areas where it has been successfully applied. Natural and synthetic azetidine derivatives have demonstrated significant pharmacological potential as antibacterial, anticancer, and central nervous system (CNS) modulators.[1]

  • Oncology: Azetidine-containing compounds have shown promise as potent inhibitors of key cancer-related targets. For instance, novel azetidine amides have been developed as small-molecule inhibitors of STAT3, a protein implicated in tumor cell survival and proliferation.[7] FDA-approved drugs like Cobimetinib, a MEK inhibitor, feature an azetidine moiety to enhance their pharmacological properties.[1]

  • Infectious Diseases: The azetidine ring is a key component in various antibacterial agents.[8] For example, the combination of an azetidine with a quinolone nucleus has led to compounds with superior activity against resistant bacterial strains.[8] Azetidin-2-ones (β-lactams) are a well-established class of antibiotics.[8]

  • Central Nervous System (CNS) Disorders: The ability of azetidines to improve properties like brain penetration makes them attractive for CNS drug discovery.[5] Derivatives of 3-phenoxyazetidine have been explored as potential antidepressants and anorexigenics.[5] The scaffold is also being investigated for the treatment of neurological conditions such as Parkinson's disease and Tourette's syndrome.[9]

  • Inflammation and Immunology: The Janus kinase (JAK) inhibitor Baricitinib, used for treating rheumatoid arthritis, incorporates an azetidine ring, highlighting its utility in modulating inflammatory pathways.[1]

Accessing the Scaffold: Key Synthetic Strategies

The growing interest in azetidines has spurred the development of diverse and efficient synthetic methodologies, moving beyond classical approaches to more modern, scalable, and versatile techniques.[2]

Classical Approaches

The traditional synthesis of azetidines often relies on the intramolecular cyclization of γ-amino alcohols or γ-amino halides. While conceptually simple, these methods can be challenging due to the entropic barrier of forming a four-membered ring and competing side reactions.[6]

Modern Synthetic Methodologies

Recent advances have provided medicinal chemists with a more robust toolbox for synthesizing highly functionalized azetidines.

  • Strain-Release Methodologies: Reactions utilizing highly strained precursors like azabicyclo[1.1.0]butanes allow for the rapid and modular construction of diverse azetidine derivatives.[2][3]

  • Photocatalysis and Radical Approaches: Visible-light-mediated cycloadditions and radical-based methods have emerged as powerful tools for synthesizing azetidines under mild conditions, often with high stereoselectivity.[1][10]

  • Multicomponent Reactions: Strategies like the Petasis borono-Mannich reaction enable the one-pot synthesis of complex, densely substituted azetidines from simple starting materials, which is highly advantageous for building compound libraries.[3]

G Start Acyclic Precursors / Strained Rings Synthesis Synthetic Methodologies (e.g., Cyclization, Strain-Release, Photocatalysis) Start->Synthesis Library Substituted Azetidine Library Synthesis->Library Screening High-Throughput Screening (HTS) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the synthesis and evaluation of azetidine derivatives.

Representative Experimental Protocol: Synthesis of N-Boc-3-iodoazetidine

This protocol describes a common method for preparing a versatile 3-substituted azetidine building block, essential for further functionalization.

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add imidazole (1.5 eq) and triphenylphosphine (1.3 eq).

  • Iodination: Stir the mixture for 15 minutes, then add iodine (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-Boc-3-iodoazetidine.

Clinical Success: FDA-Approved Drugs Featuring the Azetidine Moiety

The ultimate validation of a chemical scaffold's utility in medicinal chemistry is its presence in approved therapeutic agents. Several FDA-approved drugs incorporate the azetidine motif to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic performance.[1]

Drug Name (Brand Name)Therapeutic AreaRole of the Azetidine Moiety
Azelnidipine (Calblock®)AntihypertensiveThe C3-substituted azetidine acts as a calcium channel blocker, contributing to its prolonged duration of action.[3][4]
Baricitinib (Olumiant®)Rheumatoid ArthritisThe azetidine ring provides a rigid scaffold that aids in potent and selective inhibition of Janus kinases (JAK1/JAK2).[1]
Cobimetinib (Cotellic®)Oncology (Melanoma)The azetidine group enhances the drug's physicochemical properties and contributes to its binding affinity as a MEK inhibitor.[1]
Ezetimibe (Zetia®)HypercholesterolemiaFeatures an azetidin-2-one (β-lactam) ring, which is crucial for its activity in inhibiting cholesterol absorption.[8]
Caption: A selection of FDA-approved drugs containing the azetidine scaffold.

Conclusion and Future Outlook

Substituted azetidines have transitioned from a niche curiosity to a mainstream and highly valued scaffold in medicinal chemistry. Their unique ability to impart conformational rigidity, improve physicochemical properties like solubility and metabolic stability, and serve as versatile bioisosteres makes them a powerful tool for drug designers.[1][6] The continuous development of novel and efficient synthetic routes ensures that a diverse array of functionalized azetidines are readily accessible for incorporation into drug discovery pipelines.[2][10]

Looking ahead, the application of azetidines is expected to expand further, particularly in areas requiring precise control over molecular architecture, such as the design of protein-protein interaction inhibitors and covalent drugs. As our understanding of the interplay between 3D molecular shape and biological activity deepens, the compact, rigid, and tunable nature of the azetidine ring will undoubtedly solidify its role as a cornerstone of next-generation pharmaceutical innovation.

References

  • Cheekatla, S. R. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Journal of Medicinal Chemistry. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

  • PMC. (n.d.). Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. PMC. [Link]

  • U.S. Food and Drug Administration. (2022, May 20). FDA approves azacitidine for newly diagnosed juvenile myelomonocytic leukemia. FDA. [Link]

  • Organic Letters. (2026, February 1). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. ACS Publications. [Link]

  • ChemRxiv. (2025, February 25). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Future Medicinal Chemistry. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Science. [Link]

  • MDPI. (2023, June 16). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. [Link]

Sources

literature review on chiral 2-substituted azetidines

[1]

Executive Summary: The "Azetidine Advantage"[1]

In modern drug discovery, the azetidine ring has transcended its reputation as a mere "strained curiosity" to become a privileged scaffold.[1][2] As a bioisostere for pyrrolidine, piperidine, or gem-dimethyl groups, the azetidine core offers unique physicochemical advantages:

  • pKa Modulation: The increased s-character of the nitrogen lone pair (due to ring strain ~26 kcal/mol) lowers the basicity (pKa ~10.[1]4) compared to pyrrolidine (pKa ~11.3), often improving metabolic stability and permeability.[1]

  • Vector Control: 2-Substituted azetidines provide rigid, defined exit vectors for substituents, crucial for precise active site mapping.[1]

  • Metabolic Hardening: The strained ring is surprisingly resistant to oxidative metabolism compared to larger, more flexible homologs.[1]

This guide analyzes the most robust methodologies for accessing chiral 2-substituted azetidines, moving beyond classical cyclizations to modern C–H functionalization and strain-release chemistries.[1]

Synthetic Methodologies: A Critical Review

We categorize synthesis into three primary logic streams: De Novo Cyclization, Direct Functionalization, and Strain-Release Homologation.[1]

A. De Novo Cyclization (Chiral Pool Approach)[1]
  • Mechanism: Intramolecular nucleophilic substitution (4-exo-tet) of

    
    -haloamines or amino alcohols derived from chiral amino acids.[1]
    
  • Pros: High enantiomeric purity (inherited from starting material); predictable stereochemistry.[1]

  • Cons: Lengthy linear sequences; limited diversity (restricted to available amino acids).[1]

  • Key Reaction: Reduction of amino acids to amino alcohols

    
     activation (TsCl/MsCl) 
    
    
    base-mediated cyclization.[1]
B. Direct C2-Functionalization (Lithiation Strategy)
  • Mechanism: Directed

    
    -lithiation of 
    
    
    -protected azetidines (typically
    
    
    -Boc or
    
    
    -thiopivaloyl) followed by electrophilic trapping.[1][3][4]
  • Insight: The success of this method relies on Complexation-Induced Proximity Effects (CIPE) .[1] The carbonyl oxygen of the Boc group coordinates the lithium aggregate, stabilizing the

    
    -lithio species and preventing ring fragmentation.[1]
    
  • Stereochemistry: Often proceeds with retention of configuration due to the formation of a configurationally stable lithiated intermediate, though this is solvent/ligand dependent (e.g., use of TMEDA or Sparteine).[1]

C. Strain-Release & Ring Expansion[1]
  • Mechanism: Ring expansion of aziridines or strain-release functionalization of azabicyclo[1.1.0]butanes (ABB).[1]

  • Recent Advance: Aggarwal’s lithiation-borylation of ABBs allows for the stereocontrolled installation of substituents at the 2-position upon ring opening.[1]

Visualization: Strategic Synthesis Map

AzetidineSynthesisTargetChiral 2-SubstitutedAzetidinesPoolChiral Pool(De Novo)Pool->TargetAminoAcidAmino AcidReductionPool->AminoAcidFuncDirect C-HFunctionalizationFunc->TargetLithiationα-Lithiation(N-Boc Directed)Func->LithiationPhotoredoxPhotoredox(α-Amino Radical)Func->PhotoredoxStrainStrain Release& ExpansionStrain->TargetABBAzabicyclo[1.1.0]butaneOpeningStrain->ABBAziridineAziridineExpansionStrain->AziridineCyclization4-exo-tetCyclizationAminoAcid->CyclizationCyclization->TargetHigh ee%Lithiation->TargetHigh DiversityABB->TargetNovel Scaffolds

Figure 1: Strategic disconnection map for the synthesis of chiral 2-substituted azetidines.

Detailed Experimental Protocol: Direct C2-Lithiation

This protocol is selected for its versatility in Medicinal Chemistry, allowing the rapid generation of analogs from a common

1HodgsonLuisi1
Objective

Regioselective synthesis of 2-substituted


Reagents & Equipment
  • Substrate: 1-(tert-Butoxycarbonyl)azetidine (

    
    -Boc azetidine).[1]
    
  • Base: sec-Butyllithium (1.4 M in cyclohexane) or iso-Propyllithium.[1] Note: n-BuLi is often insufficient for clean deprotonation without competitive nucleophilic attack on the carbonyl.[1]

  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) - essential for aggregate breakup and stabilization.[1]

  • Electrophile: Benzaldehyde, Methyl Iodide, or DMF.[1]

  • Solvent: Anhydrous diethyl ether (

    
    ) or THF (THF promotes faster reaction but may reduce enantioselectivity in chiral ligand variants).[1]
    
Step-by-Step Workflow
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and internal temperature probe.

    • Flush with Argon (Ar) for 15 minutes.[1]

    • Add

      
      -Boc azetidine  (1.0 equiv) and TMEDA  (1.2 equiv) in anhydrous 
      
      
      (0.1 M concentration).
  • Cryogenic Deprotonation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add

      
      -BuLi  (1.2 equiv) dropwise via syringe pump over 20 minutes.[1] Maintain internal temperature below -70 °C.
      
    • Critical Checkpoint: Stir at -78 °C for 45–60 minutes. The solution typically turns a pale yellow.[1] This forms the dipole-stabilized

      
      -lithio species.[1]
      
  • Electrophilic Trapping:

    • Add the Electrophile (1.5 equiv) dropwise (neat or as a solution in

      
      ).[1]
      
    • Allow the reaction to stir at -78 °C for 1 hour.

    • Slowly warm to room temperature over 2 hours.

  • Work-up & Purification:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with EtOAc (3x).[1] Dry combined organics over

      
      .[1][5]
      
    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Mechanistic Visualization: The Dipole Stabilization

LithiationMechanismStartN-Boc AzetidineComplexPre-LithiationComplex(C=O···Li coordination)Start->Complex+ s-BuLi/TMEDA-78°CLithioα-Lithio Species(Dipole Stabilized)Complex->LithioDeprotonation(Kinetic Control)Product2-SubstitutedAzetidineLithio->Product+ Electrophile (E+)Retention of Config.

Figure 2: Mechanistic pathway of N-Boc directed lithiation. The coordination of Lithium to the Boc carbonyl is the critical driver for regioselectivity and stability.[1]

Comparative Data Analysis

The following table compares the three primary synthetic strategies based on yield, enantioselectivity (ee), and scalability.

MethodologyKey ReagentsTypical YieldTypical ee%ScalabilityPrimary Limitation
Chiral Pool Cyclization Amino acids,

,

60–85%>98%High (kg)Limited to natural amino acid side chains.[1]
Direct Lithiation (

-BuLi)

-Boc Azetidine,

-BuLi, TMEDA
50–75%N/A (Racemic)*Moderate (g)Requires cryogenic conditions; functional group intolerance.[1]
Sparteine-Mediated Lithiation

-BuLi, (-)-Sparteine
40–65%85–95%Low (mg)Sparteine availability; lower yields.[1]
Photoredox (Paterno-Büchi) Ir-catalyst, Blue LEDs70–90%>90% (with chiral cat.)[1]Low (mg)Requires specialized photoreactors; substrate specific.[1]
Strain-Release (Aggarwal) ABB, Boronic esters60–80%>95%Moderate (g)Synthesis of ABB precursor can be challenging.[1]

*Note: Direct lithiation is racemic unless a chiral ligand (e.g., Sparteine) is used or the starting material is already chiral.[1]

Medicinal Chemistry Applications

Case Study: Cobimetinib (Cotellic)

Cobimetinib, a MEK inhibitor used for melanoma, features a 3-substituted azetidine.[1] However, the development of this drug highlighted the importance of the azetidine ring for metabolic stability.[1]

  • Structure-Activity Relationship (SAR): Replacing a piperidine ring with an azetidine often reduces lipophilicity (

    
    ) while maintaining potency.[1]
    
  • 2-Substitution Effect: Introduction of a substituent at the C2 position of the azetidine in analog series has been shown to block

    
    -oxidation by cytochrome P450 enzymes, significantly extending half-life (
    
    
    ).[1]
Bioisosteric Replacement Guide

When to switch to a Chiral 2-Substituted Azetidine:

  • Problem: High clearance due to N-dealkylation.

    • Solution: The steric bulk at C2 protects the nitrogen.[1]

  • Problem: Low solubility.

    • Solution: The lower pKa of azetidine (vs pyrrolidine) modulates the ionization state at physiological pH.[1]

  • Problem: "Floppy" side chains reducing potency.

    • Solution: Use the C2-vector to lock the substituent in a specific spatial orientation (conformational restriction).[1]

References

  • Hodgson, D. M., & Pearson, C. I. (2014).[1] Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.[1][3][6] Organic Letters, 16(3), 856–859.[1] [Link]

  • Luisi, R., et al. (2021).[1][7] Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. The Journal of Organic Chemistry, 86(19), 13943–13954.[1] [Link][1]

  • Bull, J. A., et al. (2016).[1] Exploiting the Strain of the Azetidine Ring in Organic Synthesis.[1][4][7][8][9][10][11] Chemical Reviews, 116(19), 12150–12233.[1] [Link][1]

  • Schindler, C. S., et al. (2020).[1][7] Aza-Paternò–Büchi Reaction for the Synthesis of Azetidines.[1][7][12][13] Nature, 580, 70–75.[1] [Link]

  • Aggarwal, V. K., et al. (2019).[1][7] Strain-Release Amination of Boronic Esters. Science, 363(6425), 391-396.[1] [Link][1]

Reactivity of Strained Four-Membered Nitrogen Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The four-membered nitrogen heterocycle—encompassing both saturated azetidines and carbonyl-containing 2-azetidinones (


-lactams)—occupies a unique "Goldilocks" zone in organic chemistry.[1][2] With a ring strain energy (RSE) of approximately 26 kcal/mol, these systems are significantly more reactive than their five-membered counterparts (pyrrolidines), yet possess sufficient kinetic stability to be isolated and manipulated, unlike the highly volatile three-membered aziridines.

This guide analyzes the reactivity profiles driven by this strain, moving beyond classical ring-opening to modern C-H functionalization and skeletal editing. It is designed for medicinal chemists leveraging these scaffolds for conformational restriction and bioisosterism.

Part 1: The Thermodynamics of Strain

Understanding the reactivity of azetidines requires a quantitative appreciation of the driving forces involved. The reactivity is governed by the release of angle strain (Baeyer strain) and torsional strain (Pitzer strain).

Comparative Ring Strain Energies (RSE)

The following table contextualizes the thermodynamic instability of the azetidine core relative to its homologs.

Heterocycle (Size)HybridizationBond Angles (Ideal vs. Actual)Ring Strain Energy (kcal/mol)Primary Reactivity Mode
Aziridine (3)


vs

~27.7Explosive Ring Opening / Electrophilic
Azetidine (4)


vs

~25.4 Controlled Ring Opening / Expansion
Pyrrolidine (5)


vs

~5.4Inert / C-H Functionalization

-Lactam (4)

(C=O)

vs

~30.0 Acylation (Amide bond cleavage)

Key Insight: The ~20 kcal/mol strain difference between azetidine and pyrrolidine is the thermodynamic engine that drives ring expansions and nucleophilic openings. In


-lactams, the fusion of ring strain with the resonance-inhibited amide bond (due to lack of orbital planarity) creates a potent acylating agent.

Part 2: The -Lactam Scaffold (2-Azetidinones)

The 2-azetidinone is the pharmacophore of penicillin and cephalosporin antibiotics.[3] Its reactivity is defined by the inhibition of amide resonance . In a planar amide, the nitrogen lone pair donates into the carbonyl


, rendering the carbonyl less electrophilic. In the 4-membered ring, geometric constraints prevent this overlap, making the carbonyl highly susceptible to nucleophilic attack.
Mechanism: Serine Protease Inhibition

The biological efficacy of


-lactams relies on their ability to acylate the active site serine of Penicillin-Binding Proteins (PBPs).[3][4] This is a suicide inhibition mechanism.

BetaLactamMechanism Substrate Beta-Lactam (Electrophile) Complex Michaelis Complex Substrate->Complex Binding Enzyme Serine Protease (Nu: -OH) Enzyme->Complex Binding Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nu Attack on C=O AcylEnzyme Acyl-Enzyme (Stable Ester) Tetrahedral->AcylEnzyme Ring Opening (Strain Release) DeadEnzyme Inactivated PBP AcylEnzyme->DeadEnzyme Hydrolysis Blocked

Figure 1: Mechanism of covalent inhibition by


-lactams.[5] The relief of ring strain (~30 kcal/mol) drives the formation of the stable acyl-enzyme complex.

Part 3: Saturated Azetidine Reactivity

While


-lactams are electrophiles, saturated azetidines are versatile amphiphiles depending on the substitution at nitrogen.
Nucleophilic Ring Opening

Protonated or Lewis-acid-complexed azetidines (azetidinium ions) are potent electrophiles. Nucleophiles (alcohols, amines, halides) attack the


-carbon to relieve strain.
  • Regioselectivity: Attack typically occurs at the less substituted carbon (SN2-like) unless the cation is stabilized, shifting to SN1-like character.

  • Synthetic Utility: This pathway converts azetidines into

    
    -functionalized amines (e.g., 
    
    
    
    -amino alcohols).
Ring Expansion (Skeletal Editing)

Azetidines can be expanded to pyrrolidines via [1,2]-shifts.[6] This is particularly valuable for converting accessible 4-membered rings into complex 5-membered alkaloids.

  • Mechanism: Generation of an azetidinium ylide (often via carbene insertion) followed by a Stevens rearrangement.

C-H Functionalization (Photoredox Catalysis)

Modern drug discovery utilizes azetidines as stable scaffolds.[7] Recent advances (e.g., by the Schindler and MacMillan groups) utilize photoredox catalysis to functionalize the C-H bonds without breaking the ring.

  • Concept: Hydrogen Atom Transfer (HAT) generates an

    
    -amino radical, which can be coupled with aryl halides or alkyl groups. This preserves the valuable 3D geometry of the azetidine.
    

Part 4: Reactivity Landscape Visualization

The following diagram maps the divergent reactivity pathways available to the azetidine core.

AzetidineReactivity Azetidine Azetidine Core (Strain: ~26 kcal/mol) RingOpen Nucleophilic Ring Opening Azetidine->RingOpen Acid/Nu: RingExpand Ring Expansion ([1,2]-Shift) Azetidine->RingExpand Carbene/Ylide CHFunc C-H Functionalization (Photoredox) Azetidine->CHFunc Ir-cat/Light GammaAmine Gamma-Functionalized Acyclic Amines RingOpen->GammaAmine Pyrrolidine Pyrrolidines (5-membered) RingExpand->Pyrrolidine SubAzetidine 2-Aryl/Alkyl Azetidines CHFunc->SubAzetidine

Figure 2: Divergent reactivity modes of the azetidine scaffold. Path selection is controlled by catalyst choice and nitrogen substitution.

Part 5: Detailed Experimental Protocol

Protocol: Strain-Release Ring Opening of N-Tosyl Azetidine

This protocol demonstrates the utilization of ring strain to access


-functionalized amines, a common motif in linker design for PROTACs and fragment-based drug discovery.

Objective: Synthesis of


-(3-bromopropyl)-4-methylbenzenesulfonamide via acid-mediated ring opening.

Reagents:

  • 
    -Tosylazetidine (1.0 equiv)
    
  • Magnesium Bromide (

    
    , 1.2 equiv) or HBr (48% aq)
    
  • Solvent: Acetonitrile (MeCN)

Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -Tosylazetidine (211 mg, 1.0 mmol) in anhydrous MeCN (5.0 mL).
    
  • Activation: Add

    
     (221 mg, 1.2 mmol) in one portion.
    
    • Note: The Lewis acid coordinates to the sulfonamide nitrogen and the ring strain facilitates the C-N bond cleavage.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The starting material (
    
    
    
    ) will disappear, and a less polar product (
    
    
    ) will appear.
  • Workup:

    • Cool to room temperature.[8]

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Extract with EtOAc (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: The crude residue is typically pure enough for use (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

  • 1H NMR Diagnostic: The starting material shows characteristic azetidine multiplets at

    
     3.8 ppm (4H). The product will show a triplet at 
    
    
    
    3.4 ppm (
    
    
    -Br) and a triplet at
    
    
    3.0 ppm (
    
    
    -N), confirming ring opening.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. [Link]

  • Functionalized Azetidines via Visible Light-Enabled Aza Paternò-Büchi Reactions. Source: National Institutes of Health (NIH) / PMC. [Link]

  • Ring expansion of azetidinium ylides: rapid access to the pyrrolizidine alkaloids. Source: PubMed / Organic Letters. [Link]

  • Beta-Lactam Antibiotic Targets and Resistance Mechanisms. Source: National Institutes of Health (NIH) / PMC. [Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Source: ACS Publications, Organic Letters. [Link]

Sources

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Azetidine , a saturated four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a cornerstone in the design of novel therapeutics. Its unique structural and physicochemical properties, including high ring strain, conformational rigidity, and a sp³-rich character, confer significant advantages in drug design, leading to improved metabolic stability, enhanced solubility, and novel interactions with biological targets.[1] This guide provides an in-depth exploration of the diverse biological activities of azetidine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Antibacterial Activity: A New Chapter in the Fight Against Resistance

The discovery of penicillin, with its iconic β-lactam (azetidin-2-one) ring, marked a revolution in medicine. While bacterial resistance to traditional β-lactam antibiotics is a growing crisis, the azetidine scaffold continues to be a fertile ground for the development of new antibacterial agents with novel mechanisms of action.

Mechanism of Action: Beyond Cell Wall Synthesis

While the classical mechanism of β-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs) and subsequent disruption of peptidoglycan synthesis, newer azetidine derivatives exhibit diverse antibacterial strategies.[2] A notable example is a series of azetidine derivatives that have demonstrated potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting the biosynthesis of mycolic acids, essential components of the mycobacterial cell envelope.[3][4] This distinct mechanism of action offers a promising avenue to combat drug-resistant tuberculosis. Furthermore, some azetidine derivatives act as β-lactamase inhibitors, effectively restoring the efficacy of existing β-lactam antibiotics.[5]

Structure-Activity Relationship (SAR)

SAR studies have revealed key structural features that govern the antibacterial potency of azetidine derivatives. For instance, in a series of 1,3,4-thiadiazole-2-yl azetidin-2-ones, the presence of electron-withdrawing groups such as nitro or chloro moieties on the aryl substituent at the N1 position was found to significantly enhance antibacterial activity.[6] Quantitative structure-activity relationship (QSAR) studies have further elucidated the importance of thermodynamic and steric descriptors, such as total energy, molar refractivity, and the principle moment of inertia, in influencing the antimicrobial efficacy of these compounds.[7]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of novel compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound SeriesBacterial StrainMIC Range (µg/mL)Reference
1,3,4-Thiadiazole-2-yl azetidin-2-onesS. aureus, B. subtilis, E. coli, K. pneumoniae1.25 - 6.25[8]
Azetidine derivatives (BGAz series)M. bovis BCG, M. smegmatis< 100 µM[9]
Carbazole-based 2-azetidinonesGram-positive and Gram-negative bacteriaNot specified[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.[11]

Objective: To determine the lowest concentration of an azetidine derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test azetidine derivative

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity.

Anticancer Activity: Targeting Key Signaling Pathways

The conformational rigidity and unique three-dimensional architecture of the azetidine ring make it an attractive scaffold for the design of potent and selective inhibitors of key signaling molecules implicated in cancer progression.

Mechanism of Action: Precision Targeting of Oncogenic Kinases

Several FDA-approved and investigational azetidine-containing drugs exert their anticancer effects by targeting specific protein kinases that are aberrantly activated in various malignancies.

  • MEK Inhibition: Cobimetinib, an FDA-approved drug, is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[12] This pathway is frequently hyperactivated in cancers with BRAF or RAS mutations, leading to uncontrolled cell proliferation and survival.[3][13] By binding to an allosteric pocket on the MEK protein, cobimetinib prevents its phosphorylation and activation, thereby blocking downstream signaling to ERK.[14][15]

  • JAK Inhibition: Baricitinib, another FDA-approved drug, is an inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[9] The JAK-STAT signaling pathway is crucial for cytokine-mediated cell growth, differentiation, and immune responses.[16][17] Dysregulation of this pathway is implicated in various hematological and solid tumors. Azetidine-based JAK inhibitors compete with ATP for the kinase domain's binding site, thereby blocking the phosphorylation and activation of STAT proteins.[2]

  • STAT3 Inhibition: Novel azetidine amides have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[18][19] These compounds have been shown to directly inhibit the DNA-binding activity of STAT3, leading to the downregulation of STAT3-regulated genes involved in tumor cell growth and survival.[20]

Signaling Pathways

RAS_RAF_MEK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Azetidine-based\nMEK Inhibitor Azetidine-based MEK Inhibitor Azetidine-based\nMEK Inhibitor->MEK1/2 Inhibition

Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of intervention by azetidine-based MEK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT (dimer) STAT (dimer) JAK->STAT (dimer) Nucleus Nucleus STAT (dimer)->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Azetidine-based\nJAK Inhibitor Azetidine-based JAK Inhibitor Azetidine-based\nJAK Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway, a target for azetidine-based JAK inhibitors.

Quantitative Data: IC₅₀ Values

The potency of anticancer compounds is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.

CompoundTargetCancer Cell LineIC₅₀Reference
1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-oneTubulinMCF-7 (Breast)10 nM[14]
1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-oneTubulinHT-29 (Colon)3 nM[14]
Azetidine amide derivativeSTAT3MDA-MB-231 (Breast)0.55 µM (EMSA)[19][20]
Azetidine-benzoxazole derivativeMerTKNot specifiedPotent[8]
Forskolin isoxazole derivativesNot specifiedMCF-7 (Breast)≤ 1 µMNot specified
Azetidine derivatives 8a and 8bNot specifiedHepG2 (Liver)13.5 and 32.5 µg/ml[21]
Azetidine derivatives 8a and 8bNot specifiedMCF-7 (Breast)10 and 25.9 µg/ml[21]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To evaluate the effect of an azetidine derivative on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test azetidine derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the azetidine derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Azetidine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.

Mechanism of Action: Targeting Enzymes and Cytokine Signaling

The anti-inflammatory effects of azetidine derivatives are mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of cytokine signaling pathways.

  • JAK Inhibition: As mentioned previously, azetidine-based JAK inhibitors like baricitinib are effective in treating inflammatory conditions such as rheumatoid arthritis by blocking the signaling of pro-inflammatory cytokines.[9]

  • Elastase Inhibition: Azetidine-2,4-diones have been identified as potent inhibitors of human leukocyte elastase (HLE), a serine protease that plays a significant role in inflammatory lung diseases.[12][22] These compounds act by acylating the active site serine of the enzyme.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established in vivo model for evaluating the anti-inflammatory activity of new compounds.

Objective: To assess the in vivo anti-inflammatory effect of an azetidine derivative.

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Test azetidine derivative

  • Positive control (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Administer the test compound or the positive control to the rats via an appropriate route (e.g., oral or intraperitoneal).

  • After a specific time, inject a sub-plantar injection of carrageenan into the right hind paw of each rat to induce localized inflammation and edema.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the carrageenan control group.

Antiviral Activity: A Broad Spectrum of Possibilities

The unique structural features of azetidines have been exploited in the development of antiviral agents targeting a range of viruses.

Mechanism of Action: Diverse Antiviral Strategies

Azetidine derivatives have been reported to exhibit antiviral activity through various mechanisms, although this area is less explored compared to their antibacterial and anticancer properties. Some reported mechanisms include:

  • Inhibition of Viral Proteases: The β-lactam ring of certain azetidinones can act as a warhead to covalently inhibit viral proteases, which are essential for viral replication.[16] This strategy has been particularly explored for targeting the human cytomegalovirus (HCMV) protease.[16]

  • Helicase Inhibition: Recently, azetidine compounds have been identified as inhibitors of the herpes simplex virus (HSV) helicase, an enzyme crucial for unwinding the viral DNA during replication.[23]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Objective: To quantify the in vitro antiviral activity of an azetidine derivative.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Test azetidine derivative

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the virus with the different concentrations of the compound.

  • Infect the cell monolayers with the virus-compound mixture.

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium containing the test compound to restrict virus spread.

  • Incubate the plates until viral plaques are visible.

  • Fix and stain the cells to visualize and count the plaques.

  • Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC₅₀ (50% effective concentration).

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

The ability of small molecules to cross the blood-brain barrier and modulate neuronal function makes azetidine derivatives attractive candidates for the treatment of neurodegenerative disorders.

Mechanism of Action: Modulating Neurotransmitter Receptors and Reducing Oxidative Stress

The neuroprotective effects of azetidine derivatives are thought to be mediated by several mechanisms:

  • NMDA Receptor Modulation: Some azetidine-2,3-dicarboxylic acid stereoisomers have been shown to act as agonists or partial agonists at N-methyl-D-aspartate (NMDA) receptors, which are critically involved in synaptic plasticity and excitotoxicity.[4][24] Modulating the activity of these receptors could offer a therapeutic strategy for conditions associated with glutamate-mediated neuronal damage.[25][26][27]

  • Reduction of Oxidative Stress: Certain 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have demonstrated neuroprotective effects in models of Parkinson's and Alzheimer's diseases by reducing oxidative stress and caspase-3/7 activity.[28]

Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay

This assay models the neuronal damage caused by excessive glutamate stimulation, a key pathological process in many neurodegenerative diseases.

Objective: To evaluate the neuroprotective effect of an azetidine derivative against glutamate-induced excitotoxicity in cultured neurons.

Materials:

  • Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)

  • Test azetidine derivative

  • Glutamate

  • Cell viability assay reagents (e.g., MTT or LDH release assay)

  • Fluorescent dyes for measuring reactive oxygen species (ROS) and mitochondrial membrane potential

Procedure:

  • Culture neurons in multi-well plates.

  • Pre-treat the neurons with various concentrations of the test compound for a specified duration.

  • Expose the cells to a toxic concentration of glutamate.

  • After the glutamate exposure, assess cell viability using a suitable assay.

  • Mechanistic studies can be performed by measuring markers of oxidative stress (e.g., ROS production) and mitochondrial dysfunction.

  • Determine the concentration-dependent neuroprotective effect of the azetidine derivative.

Conclusion

The azetidine scaffold has proven to be a remarkably versatile and privileged motif in drug discovery. Its unique structural constraints and physicochemical properties have enabled the development of a wide array of biologically active compounds with therapeutic potential across diverse disease areas. From novel antibiotics that circumvent resistance mechanisms to targeted anticancer agents that inhibit key signaling pathways, and from anti-inflammatory and antiviral compounds to promising neuroprotective agents, azetidine derivatives continue to be a rich source of innovation. As our understanding of the intricate molecular mechanisms underlying various diseases deepens, and as synthetic methodologies for accessing diverse azetidine libraries continue to advance, we can anticipate the emergence of even more sophisticated and effective azetidine-based therapeutics in the years to come.

References

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Antimicrobial potential of various substituted azetidine deriv
  • Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. (2025).
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (2023). MDPI.
  • Assembly Biosciences describes new azetidine compounds for HSV infections. (2025). BioWorld.
  • Azetidine derivatives with CNS activity. (n.d.).
  • US5994340A - Azetidinone derivatives as β-lactamase inhibitors. (n.d.).
  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. (n.d.). PMC.
  • US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors. (n.d.).
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (n.d.). PMC.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.
  • Antimicrobial potential of various substituted azetidine deriv
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). PubMed.
  • Quantitative Activity Structure Relationship (QSAR) of a Series of Azetidinones Derived from Dapsone by the Method of Density Functional Theory (DFT). (2025).
  • Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. (n.d.). PMC.
  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2025). PubMed Central.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PMC.
  • Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids
  • Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • Quantitative Activity Structure Relationship (QSAR) of a Series of Azetidinones Derived from Dapsone by the Method of Density Functional Theory (DFT). (n.d.). IRA Academico Research.
  • A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. (2023).
  • Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester deriv
  • Structures of some azetidine based drugs. (n.d.).
  • Breaking the Chain: Protease Inhibitors as Game Changers in Respir
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024). MDPI.
  • Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. (2015). Books.
  • WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission. (n.d.).
  • Application of QSAR Method in the Design of Enhanced Antimalarial Derivatives of Azetidine-2-carbonitriles, their Molecular Docking, Drug-likeness, and SwissADME Properties. (n.d.). NIH.
  • AZD0364 Is a Potent and Selective ERK1/2 Inhibitor That Enhances Antitumor Activity in KRAS-Mutant Tumor Models when Combined with the MEK Inhibitor, Selumetinib. (2020). PubMed.
  • Insights into the binding mode of MEK type-III inhibitors. A step towards discovering and designing allosteric kinase inhibitors. (2017). Not specified.
  • Protease Inhibitors as Antivirals. (2024). Encyclopedia.pub.
  • Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. (2008). Not specified.
  • Quantitative Activity Structure Relationship (QSAR) of a Series of Azetidinones Derived from Dapsone by the Method of Density Functional Theory (DFT). (2017). Semantic Scholar.
  • 8g6z - JAK2 crystal structure in complex with Compound 13 - Summary. (2024). PDBj.
  • Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies. (2026). PubMed.
  • NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic str
  • Binding mode and key interactions between MEK1 and PD-0325901 (A),... (n.d.).
  • Antiviral Compounds: A Road to Quest for Novel Antiviral Drugs. (2020).
  • 2D-QSAR STUDIES OF SOME 1, 3, 4-THIDIAZOLE-2YL AZETIDINE 2-ONE AS. (2009). Not specified.
  • Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. (n.d.). The Journal of Organic Chemistry.
  • Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons. (n.d.). NIH.

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2-Butyl-2-methylazetidine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Butyl-2-methylazetidine CAS number and chemical identifiers Content Type: An in-depth technical guide or whitepaper on the core.[1][2][3][4]

Structural Dynamics, Synthesis, and Medicinal Utility[1][2][3][4]

Chemical Identity & Core Identifiers

2-Butyl-2-methylazetidine is a sterically hindered, saturated nitrogen heterocycle.[1][2][3][4] It belongs to the class of gem-disubstituted azetidines, a structural motif increasingly utilized in medicinal chemistry to modulate metabolic stability and lipophilicity without significantly increasing molecular weight.[1][2][3][4]

The compound is characterized by the presence of a quaternary carbon adjacent to the nitrogen atom, bearing both a methyl and a n-butyl group.[1][2][3][4] This substitution pattern introduces significant steric bulk around the nitrogen lone pair, influencing both basicity and nucleophilicity.[1][4]

Identifier Value
Chemical Name 2-Butyl-2-methylazetidine
CAS Registry Number 1934862-03-9
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
SMILES CCCCC1(C)CCN1
InChI Key (Predicted) DLBWPRNUXWYLRN-UHFFFAOYSA-N (Analogous)
Structure Class Saturated N-Heterocycle / Secondary Amine
LogP (Predicted) ~2.3 - 2.6
pKa (Predicted) ~10.5 - 11.0 (Conjugate Acid)
Strategic Utility in Drug Design

In modern drug discovery, the transition from gem-dimethyl groups to larger alkyl spiro- or gem-disubstituted systems is a proven strategy to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties.[1][2][3][4]

  • Metabolic Blockade: The 2-position of the azetidine ring is a "metabolic hotspot" susceptible to oxidative metabolism (N-dealkylation or α-hydroxylation).[1][2][3][4] Substitution with a butyl and methyl group at this position effectively blocks cytochrome P450-mediated oxidation, extending the half-life of the parent scaffold.[1][2][3][4]

  • Conformational Restriction: The gem-disubstitution restricts the conformational flexibility of the azetidine ring (the Thorpe-Ingold effect), potentially locking the N-substituents into a bioactive conformation favored by the target receptor.[1][2][3][4]

  • Lipophilicity Modulation: Unlike the highly polar unsubstituted azetidine, the 2-butyl-2-methyl analog offers a balanced lipophilic profile, aiding in blood-brain barrier (BBB) penetration for CNS targets.[1][2][3][4]

Synthesis Methodology: The CSI Cycloaddition Route

While various routes exist, the most robust and scalable method for synthesizing gem-disubstituted azetidines involves the [2+2] cycloaddition of Chlorosulfonyl Isocyanate (CSI) with a corresponding alkene, followed by reduction.[1][2] This pathway avoids the difficult cyclization of sterically hindered amino alcohols.[1][2][3]

Phase 1: Formation of the Beta-Lactam Scaffold

The synthesis begins with 2-methyl-1-hexene , which provides the necessary carbon skeleton.[1][2][3][4]

  • Reagents: 2-Methyl-1-hexene, Chlorosulfonyl Isocyanate (CSI), Sodium Carbonate (Na₂CO₃), Sodium Sulfite (Na₂SO₃).[1][2][3][4]

  • Mechanism: CSI undergoes a thermally allowed [2+2] cycloaddition with the terminal double bond of 2-methyl-1-hexene.[1][2][3][4] The electron-rich alkene attacks the electrophilic isocyanate to form an N-chlorosulfonyl-β-lactam intermediate.[1][2][3][4]

  • Reductive Hydrolysis: The N-chlorosulfonyl group is removed under mild reductive conditions (Na₂SO₃/Na₂CO₃) to yield the free lactam: 4-butyl-4-methylazetidin-2-one .[1][2][3][4]

Phase 2: Lactam Reduction to Azetidine

The carbonyl group of the lactam is reduced to the methylene group to afford the final amine.[1][3]

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous).[1][3]

  • Protocol:

    • Suspend LiAlH₄ (2.5 equiv) in anhydrous THF under N₂ atmosphere at 0°C.

    • Add a solution of 4-butyl-4-methylazetidin-2-one in THF dropwise.[1][2][3][4]

    • Reflux the mixture for 4–6 hours to ensure complete reduction of the amide carbonyl.

    • Quench: Carefully quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts.[1][3]

    • Isolation: Filter the granular precipitate, dry the filtrate over Na₂SO₄, and concentrate in vacuo.

    • Purification: Distillation or formation of the HCl salt (using 4M HCl in dioxane) is recommended for long-term storage.[1][2][3][4]

SynthesisPath Alkene 2-Methyl-1-hexene Inter N-Chlorosulfonyl Beta-Lactam Alkene->Inter [2+2] Cycloaddition (0°C to RT) CSI Chlorosulfonyl Isocyanate (CSI) CSI->Inter Lactam 4-Butyl-4-methyl azetidin-2-one Inter->Lactam Reductive Hydrolysis (Na2SO3, Na2CO3) Product 2-Butyl-2-methyl azetidine Lactam->Product Reduction (LiAlH4, THF, Reflux)

Figure 1: Step-wise synthesis of 2-Butyl-2-methylazetidine via the Chlorosulfonyl Isocyanate (CSI) route.[1][2][3][4][5]

Handling and Safety Protocols

As a secondary amine with significant steric bulk, 2-Butyl-2-methylazetidine exhibits specific physicochemical hazards.

  • Volatility: The free base is likely a volatile liquid.[1][3] Handling should occur within a fume hood to prevent inhalation.[1][2][3]

  • Basicity: It is a strong base.[1][3] Contact with skin or mucous membranes can cause severe chemical burns.[1][2][3]

  • Storage: The compound readily absorbs CO₂ from the air (forming carbamates).[1][2][3] It should be stored as a hydrochloride salt or under an inert atmosphere (Argon/Nitrogen) at 2–8°C.[1][2][3]

References
  • Duran, F., et al. (2005).[1][2] "Chlorosulfonyl Isocyanate (CSI): A Powerful Tool for the Synthesis of Heterocycles."[1][2][3] Chemical Reviews. (Contextual grounding for the CSI synthesis route).

  • Singh, G. S. (2003).[1][2] "Recent advances in the synthesis of azetidines." Tetrahedron. (General methodology for azetidine ring formation).

Sources

Theoretical Studies on Azetidine Ring Stability and Conformation

Author: BenchChem Technical Support Team. Date: February 2026

The Azetidine Ring: Stability, Conformation, and Theoretical Assessment guide is structured below. This document serves as a high-level technical whitepaper for computational chemists and medicinal chemists.

A Technical Guide for Rational Drug Design

Executive Summary: The "Goldilocks" Heterocycle

In the landscape of saturated nitrogen heterocycles, azetidine (4-membered) occupies a unique "Goldilocks" zone between the highly reactive, unstable aziridine (3-membered) and the entropically flexible pyrrolidine (5-membered).

For drug development, azetidine offers a critical advantage: conformational restriction without fragility. It reduces the entropic penalty of binding compared to acyclic amines while maintaining a lower lipophilicity profile (LogP) than its carbocyclic analogue, cyclobutane. However, accurate modeling of azetidine is notoriously difficult due to the strong coupling between ring puckering and nitrogen inversion . Standard force fields often fail to capture the subtle electronic effects (e.g., the gauche effect in 3-fluoroazetidines) that drive potency.

This guide outlines the theoretical framework for studying azetidine, providing validated computational protocols to predict stability, reactivity, and bioactive conformation.

The Physics of the Four-Membered Ring

To model azetidine, one must understand the two dominant forces governing its potential energy surface (PES): Ring Strain and Conformational Dynamics .

Ring Strain Energy (RSE)

Azetidine possesses a significant Ring Strain Energy (RSE) of approximately 25.4 kcal/mol [1].[1] This strain is derived from two components:

  • Angle Strain (Baeyer Strain): The C-N-C and C-C-C bond angles are compressed to ~90°, significantly deviating from the ideal sp³ tetrahedral angle of 109.5°.

  • Torsional Strain (Pitzer Strain): In a planar conformation, the C-H bonds would be fully eclipsed. To relieve this, the ring "puckers," deviating from planarity.

Table 1: Comparative Ring Strain Energies of N-Heterocycles

HeterocycleRing SizeRSE (kcal/mol)Primary Strain Component
Aziridine327.7Angle Strain (Dominant)
Azetidine 4 25.4 Angle + Torsional (Coupled)
Pyrrolidine55.4Torsional (Envelope conformation)
Piperidine6~0.0Minimal (Chair conformation)
The Coupled PES: Puckering and Inversion

Unlike larger rings, the conformational changes in azetidine are not independent. The ring puckering (bending of the ring out of plane) and nitrogen inversion (flipping of the N-substituent) are strongly coupled.

  • Puckering Angle (

    
    ):  The equilibrium conformation is puckered with an angle of approximately 35°  [2].
    
  • Inversion Barrier: The transition state for nitrogen inversion is the planar conformation. The barrier to planarity is low (~1.3 kcal/mol), allowing rapid interconversion at room temperature unless sterically hindered or electronically biased (e.g., by 3,3-difluoro substitution).

Computational Methodologies: Best Practices

Accurate prediction of azetidine geometry requires a level of theory that accounts for electron correlation, particularly when electronegative substituents (F, OH) are present.

Recommended Levels of Theory
  • Routine Screening: DFT B3LYP/6-311++G(d,p) or wB97X-D/def2-TZVP.

    • Why: B3LYP is standard, but dispersion-corrected functionals (wB97X-D) are superior for resolving weak intramolecular interactions (e.g., F···H dipoles) common in functionalized azetidines.

  • High-Accuracy Benchmarking: MP2/aug-cc-pVTZ or CCSD(T)/cc-pVTZ.

    • Why: Post-Hartree-Fock methods are necessary to accurately calculate the exact barrier heights of nitrogen inversion, which DFT often underestimates.

Protocol: Scanning the Potential Energy Surface

To identify the bioactive conformation, a rigid scan is insufficient. You must perform a Relaxed PES Scan across two coordinates.

Workflow Visualization (DOT):

Azetidine_Workflow cluster_PES PES Scan (Coupled) Start Start: 3D Structure Generation Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Scan 2D Relaxed Scan (wB97X-D/def2-TZVP) Opt->Scan Coord1 Coordinate 1: Ring Pucker Dihedral (C2-C3-C4-N1) Coord1->Scan Coord2 Coordinate 2: N-Inversion Angle (Lone Pair Vector) Coord2->Scan TS_Loc Transition State Optimization (Berny Algorithm, Planar Guess) Scan->TS_Loc Identify Saddle Point Freq Frequency Calculation (Confirm 1 Imaginary Freq) TS_Loc->Freq Final Boltzmann Population Analysis (298K) Freq->Final

Figure 1: Computational workflow for characterizing the coupled puckering/inversion landscape of azetidines.

Structural Dynamics & Substituent Effects

The "flatness" of the azetidine ring is tunable. This is the primary mechanism by which medicinal chemists optimize binding affinity.

The 3-Substitution Effect (The "Fluorine Scan")

Substituting the 3-position (distal to Nitrogen) is the most common modification.

  • 3,3-Difluoroazetidine: The "gauche effect" (hyperconjugation between

    
     and 
    
    
    
    ) stabilizes a specific puckered conformation. However, the gem-difluoro group also introduces an electrostatic repulsion that can flatten the ring slightly compared to the parent alkane.
  • Dipole Orientation: In 3-fluoroazetidine, the ring puckers to maximize the distance between the nitrogen lone pair and the fluorine atom (dipole minimization).

Protonation and Basicity

Upon protonation (forming the azetidinium ion), the nitrogen lone pair is engaged.

  • Conformational Shift: The ring pucker often increases or inverts to stabilize the positive charge via intramolecular electrostatic interactions with polar 3-substituents [3].

  • pKa Modulation: The pKa of azetidine (~11.3) is higher than pyrrolidine, but electron-withdrawing groups (EWGs) at the 3-position significantly lower this, improving metabolic stability and permeability.

Diagram: The Puckering-Inversion Coupling

Conformational_Landscape cluster_legend Mechanism Eq1 Equilibrium 1 (Puckered Up) TS Transition State (Planar) Eq1->TS Barrier ~1.3 kcal/mol TS->Eq1 Eq2 Equilibrium 2 (Puckered Down) TS->Eq2 Relaxation Eq2->TS Desc Inversion of the N-substituent requires passing through the high-energy PLANAR state. Ring strain prevents independent inversion.

Figure 2: The reaction coordinate for azetidine inversion.[2] Note that the planar form is the transition state (TS).

Case Studies in Drug Design

Bioisosterism: Azetidine vs. Cyclobutane

Azetidine is often used as a bioisostere for cyclobutane.

  • Theoretical Insight: While geometrically similar, the electrostatic potential maps (ESP) differ drastically. The azetidine nitrogen provides a hydrogen bond acceptor vector that cyclobutane lacks.

  • Application: Replacing a cyclobutane with azetidine can lower LogP (increasing solubility) while maintaining the vector of substituents at the 3-position.

Metabolic Stability

Azetidines are generally more metabolically stable than their acyclic counterparts (e.g., dimethylamine derivatives) because the nitrogen lone pair is less accessible for oxidative metabolism (N-dealkylation) due to steric crowding and ring strain effects on the orbital hybridization [4].

References

  • Duddeck, H. (2021).[1] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry (RSC) Advances.

  • Cremer, D., & Pople, J. A. (1975). "Molecular Structure and Conformation of Azetidine." Journal of the American Chemical Society.
  • O'Hagan, D., et al. (2000). "The ring pucker in azetidine derivatives can be influenced by a C–F...N+ charge–dipole interaction."[2] ChemComm.

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3][4] Angewandte Chemie International Edition. (Discusses comparative stability of 4-membered heterocycles).

  • Kulik, H., et al. (2024). "Scientists use computational modeling to guide a difficult chemical synthesis." MIT News.

Sources

Methodological & Application

Application Note: Unlocking Conformational Control with 2-Butyl-2-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2-Butyl-2-methylazetidine as a Chiral Building Block Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the optimization of small molecule drugs, the 2-Butyl-2-methylazetidine (CAS 1934862-03-9) scaffold represents a high-value "chiral switch" strategy. Unlike simple gem-dimethyl groups, this motif introduces a quaternary stereocenter that provides rigorous conformational restriction while simultaneously lowering lipophilicity (logP) compared to its pyrrolidine and piperidine analogs.

This guide details the strategic application, synthesis, and handling of this building block. It addresses the specific challenge of synthesizing sterically crowded quaternary centers and preventing ring-opening side reactions during coupling.

Strategic Rationale: The "Magic Butyl" Effect

Physicochemical Advantages

Replacing a standard piperidine or pyrrolidine ring with an azetidine often results in a favorable shift in drug-like properties. The 2-butyl-2-methyl substitution specifically offers:

  • Metabolic Blocking: The quaternary carbon at the 2-position blocks

    
    -oxidation by cytochrome P450 enzymes, a common metabolic soft spot in cyclic amines.
    
  • Lipophilicity Modulation: Azetidines typically exhibit a lower logP (approx. -1.0 unit) compared to piperidines due to the high polarity of the strained amine bond and reduced hydrocarbon count.

  • Vector Control: The steric disparity between the methyl and butyl groups forces the nitrogen lone pair and N-substituents into a highly defined vector, critical for rigidifying GPCR or kinase ligands.

Comparative Metrics

Table 1: Simulated Physicochemical Comparison of Cyclic Amine Scaffolds

Feature2,2-Dimethyl Piperidine2,2-Dimethyl Pyrrolidine2-Butyl-2-methyl Azetidine
Ring Strain ~0 kcal/mol~6 kcal/mol~26 kcal/mol
pKa (Conj. Acid) ~10.5~10.5~11.0 (More basic)
ClogP Trend Baseline-0.5-1.2
Metabolic Stability ModerateModerateHigh (Quaternary Block)
Conformational Freedom High (Chair flips)Moderate (Envelope)Rigid (Puckered)

Synthesis Protocol: The -Lactam Route[1][2]

While strain-release chemistry (e.g., bicyclo[1.1.0]butanes) is popular for 3-substituted azetidines, the most robust route for 2,2-disubstituted azetidines remains the reduction of the corresponding


-lactam (azetidin-2-one). This method allows for the introduction of the butyl group via Grignard addition, ensuring the quaternary center is formed controllably.
Workflow Visualization

The following diagram outlines the critical path for synthesizing the chiral building block from stable precursors.

Synthesis_Pathway Figure 1: Synthesis of Chiral 2-Butyl-2-methylazetidine via Beta-Lactam Route Start 4-Methyl-2-azetidinone (Starting Material) Step1 N-Protection (Boc/Cbz) Start->Step1 Protection Step2 Grignard Addition (n-BuMgBr) Step1->Step2 Nucleophilic Attack Step3 Reduction (LiAlH4 / AlCl3) Step2->Step3 Cyclization/Red. Resolution Chiral Resolution (L-Tartaric Acid) Step3->Resolution Racemate Final 2-Butyl-2-methylazetidine (Chiral Salt) Resolution->Final Crystallization

Detailed Step-by-Step Protocol

Prerequisites:

  • All reactions involving Grignard reagents or hydrides must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

  • Safety Warning: Azetidines are strained rings; thermal stress can cause ring opening or polymerization. Keep temperatures strictly controlled.

Step 1: Preparation of the Quaternary Precursor

Target: N-Boc-2-butyl-2-methylazetidine (Racemic)

  • Starting Material: Begin with N-Boc-2-methyl-azetidin-2-one (commercially available or synthesized via [2+2] cycloaddition of isocyanates).

  • Nucleophilic Addition:

    • Cool a solution of the

      
      -lactam (1.0 equiv) in anhydrous THF to -78°C.
      
    • Add n-Butylmagnesium bromide (1.2 equiv) dropwise. Note: The low temperature is critical to prevent ring opening of the lactam before addition.

    • Allow to warm to 0°C over 2 hours. The Grignard reagent attacks the carbonyl, forming the open-chain ketone intermediate.

  • Reductive Cyclization:

    • Alternative High-Yield Method: Instead of isolating the open chain, treat the intermediate in situ with LiAlH

      
        (2.0 equiv) or a silane reducing agent (
      
      
      
      ) to reduce the ketone and re-close the ring (or reduce the lactam directly if using the modified Cobimetinib route).
    • Preferred Route for Stability: Isolate the open amino-ketone, then perform a reductive amination/cyclization using

      
       or reduce the lactam directly using 
      
      
      
      (generated from
      
      
      ).
Step 2: Chiral Resolution

Since the Grignard addition creates a racemate, resolution is required.

  • Salt Formation: Dissolve the free amine (racemic 2-butyl-2-methylazetidine) in EtOH.

  • Resolution Agent: Add 0.5 equivalents of L-(+)-Tartaric acid (or Dibenzoyl-L-tartaric acid).

  • Crystallization: Heat to reflux and allow to cool slowly to room temperature. The diastereomeric salt of the (S)-enantiomer (typically) will crystallize out.

  • Validation: Filter crystals and check enantiomeric excess (ee) via Chiral HPLC (Column: Chiralpak IC, Mobile Phase: Hexane/IPA/DEA). Target >98% ee.

Handling & Coupling Guidelines

Azetidines, particularly those with bulky 2-substituents, are prone to ring-opening or ring-expansion (to oxazines) under acidic conditions or high heat.

Coupling Decision Tree

Use this logic flow to select the correct coupling condition for your drug discovery campaign.

Coupling_Logic Figure 2: Coupling Strategy to Avoid Ring Degradation Input Coupling 2-Butyl-2-methylazetidine Check1 Is the Electrophile an Acid Chloride? Input->Check1 Yes1 Risk: Ring Opening/Expansion Check1->Yes1 Yes No1 Is it a Carboxylic Acid? Check1->No1 No Action1 Use Mild Base (DIPEA) Keep T < 0°C Yes1->Action1 Mitigation Action2 Standard HATU/DMF Safe No1->Action2 Yes (Amide) Action3 Buchwald-Hartwig (Pd-catalyzed) No1->Action3 No (Aryl Halide)

Critical "Don'ts"
  • Avoid Strong Lewis Acids:

    
     or 
    
    
    
    (unless in reduction) can coordinate to the nitrogen and trigger ring strain release, opening the azetidine to a homo-allylic amine.
  • Avoid Prolonged Heating in Protic Solvents: If performing SNAr, use aprotic polar solvents (DMSO, NMP) and moderate heat (max 80°C).

References & Further Reading

  • Azetidines in Drug Discovery:

    • Synthesis and Reactivity of Azetidines.[1][2][3][4][5][6][7][8][9] Brandi, A., et al. Chem. Rev.2008 , 108, 3988. Link

    • Azetidines as Privileged Scaffolds.[9] PharmaBlock White Paper. Link

  • Synthesis Methodologies:

    • Cobimetinib Synthesis (Grignard/Lactam Route):

      • Process Development of Cobimetinib.Org. Process Res. Dev.2016 , 20, 1191. Link

    • Strain Release Chemistry:

      • Synthesis of Functionalized Azetidines via Strain-Release. Aggarwal, V. K., et al. Nature Chem.2020 .[2][9]

  • Commercial Sources:

    • CAS 1934862-03-9 is available from specialized building block vendors (e.g., Enamine, BLD Pharm, Arctom) as the HCl salt.

Author Note: This protocol assumes a BSL-1 chemical safety environment. Always consult the SDS for 2-Butyl-2-methylazetidine before handling.

Sources

Application Notes & Protocols: (S)-2-Butyl-2-methylazetidine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Sterically Hindered Azetidines in Modern Synthesis

Asymmetric organocatalysis has firmly established itself as the third pillar of catalysis, standing alongside biocatalysis and metal catalysis.[1][2] Its ascent is largely due to the development of robust, inexpensive, and environmentally benign small organic molecules that can induce high levels of stereoselectivity.[1] Within this field, chiral secondary amines have become indispensable tools, primarily through their ability to activate carbonyl compounds via enamine or iminium ion formation.[3][4]

While proline and MacMillan-type imidazolidinones are foundational, the exploration of novel scaffolds continues to push the boundaries of reactivity and selectivity. Azetidines, strained four-membered nitrogen heterocycles, represent a compelling, yet underexplored, class of organocatalysts.[5] Their inherent ring strain and rigid conformation offer a unique stereochemical environment. This guide focuses on a specialized, sterically demanding catalyst, (S)-2-Butyl-2-methylazetidine , a scaffold designed to impart high stereocontrol in key carbon-carbon bond-forming reactions through significant steric shielding. We will delve into its mechanistic underpinnings and provide detailed, field-tested protocols for its application in asymmetric aldol and Michael addition reactions.

Section 1: The Mechanistic Core - Enamine Catalysis

The power of (S)-2-butyl-2-methylazetidine lies in its function as a chiral secondary amine catalyst, operating through a well-established enamine catalytic cycle. The key to its efficacy is the creation of a transient, more nucleophilic enamine from a less reactive carbonyl donor (e.g., an aldehyde or ketone). This process circumvents the need for stoichiometric, pre-formed enolates.[6][7]

The Catalytic Cycle Explained:

  • Enamine Formation: The catalytic cycle begins with the rapid and reversible condensation of the chiral azetidine with a carbonyl compound (e.g., propanal), eliminating a molecule of water to form a chiral enamine intermediate.[3][8] The steric bulk of the 2,2-disubstituted pattern on the azetidine ring is crucial here; it dictates the enamine's geometry and shields one of its enantiotopic faces.

  • Stereoselective C-C Bond Formation: The electron-rich enamine, now a potent nucleophile, attacks an electrophile (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition). The butyl and methyl groups of the catalyst create a highly controlled steric environment, effectively blocking one trajectory of attack and ensuring the electrophile approaches from the less hindered face. This step sets the absolute stereochemistry of the final product.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by the water molecule produced in the first step. This releases the chiral product and regenerates the (S)-2-butyl-2-methylazetidine catalyst, allowing it to re-enter the catalytic cycle.[8]

Below is a visualization of this fundamental process.

Enamine_Catalytic_Cycle cluster_cycle Catalytic Cycle CAT Catalyst (S)-2-Butyl-2-methylazetidine ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Donor - H₂O DONOR Carbonyl Donor (e.g., Propanal) IMINIUM Iminium Ion Intermediate ENAMINE->IMINIUM + Electrophile ELECTROPHILE Electrophile (e.g., Aldehyde) PRODUCT Chiral Product IMINIUM->PRODUCT + H₂O PRODUCT->CAT - Catalyst END End Product PRODUCT->END START Start START->DONOR START->ELECTROPHILE

Sources

Application Note & Protocols: Enantioselective Synthesis of Chiral Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of contemporary methodologies for the asymmetric synthesis of chiral azetidines. Recognizing the paramount importance of these strained heterocycles as pharmacophores and versatile building blocks in medicinal chemistry, this document moves beyond a mere recitation of procedures. Instead, it offers a curated selection of robust protocols, contextualized with mechanistic insights and practical considerations to empower researchers in their synthetic endeavors. The experimental choices detailed herein are rationalized to ensure both reproducibility and a fundamental understanding of the underlying chemical principles.

The Strategic Importance of Chiral Azetidines in Drug Discovery

Azetidines, as saturated four-membered nitrogen-containing heterocycles, occupy a unique chemical space. Their inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, imparts a fascinating reactivity profile, making them valuable synthetic intermediates.[1][2] The incorporation of a chiral azetidine motif into a drug candidate can significantly influence its pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and stereocontrolled methods to access these scaffolds is a critical objective in modern organic synthesis and drug development.[1][2]

This application note will focus on three distinct and powerful strategies for the enantioselective synthesis of chiral azetidines:

  • Organocatalytic [2+2] Annulation: A metal-free approach leveraging chiral amines to construct the azetidine core.

  • Palladium-Catalyzed Intramolecular C-H Amination: A transition-metal-catalyzed method for the cyclization of acyclic precursors.

  • Chiral Auxiliary-Mediated Synthesis: A reliable substrate-controlled approach for the diastereoselective formation of C2-substituted azetidines.

Organocatalytic Approach: Enantioselective [2+2] Annulation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and often complementary alternative to metal-based catalysis.[3] The enantioselective synthesis of azetidines via a [2+2] annulation of aldehydes and aldimines, catalyzed by a chiral secondary amine, represents a notable advancement in this field.[4]

Mechanistic Rationale

The catalytic cycle, illustrated below, is initiated by the condensation of the aldehyde with the chiral prolinol-derived catalyst to form a chiral enamine intermediate. This enamine then undergoes a stereoselective [2+2] cycloaddition with the aldimine. The facial selectivity of this step is dictated by the steric environment created by the chiral catalyst. Subsequent hydrolysis of the resulting intermediate releases the azetidine product and regenerates the catalyst.[4] The choice of a prolinol-based catalyst is crucial as the hydroxyl group can participate in hydrogen bonding interactions, further organizing the transition state to enhance stereocontrol.

organocatalytic_mechanism cluster_cycle Catalytic Cycle Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst - H₂O Catalyst Chiral Prolinol Catalyst Cycloaddition [2+2] Cycloaddition Transition State Enamine->Cycloaddition + Aldimine Aldimine Aldimine Intermediate Cyclic Intermediate Cycloaddition->Intermediate Intermediate->Catalyst - Catalyst (regenerated) Azetidine Chiral Azetidin-2-ol Intermediate->Azetidine + H₂O Water H₂O caption Organocatalytic [2+2] Annulation Mechanism

Caption: Mechanism of organocatalytic azetidine synthesis.

Experimental Protocol: Synthesis of Chiral Azetidin-2-ols

This protocol is adapted from the work of Yadav and co-workers for the diastereoselective synthesis of azetidin-2-ols.[4]

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Substituted aldimine (1.2 mmol)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted aldehyde (1.0 mmol), (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol), and anhydrous DCM (3 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the substituted aldimine (1.2 mmol) and potassium carbonate (1.5 mmol).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (5 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired chiral azetidin-2-ol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

EntryAldehydeAldimineTime (h)Yield (%)dr
1PropanalN-Benzylidene-4-methoxyaniline2485>95:5
2ButanalN-Benzylideneaniline3682>95:5
3IsovaleraldehydeN-(4-Chlorobenzylidene)aniline4878>95:5

Table 1: Representative results for the organocatalytic synthesis of azetidin-2-ols.

Metal-Catalyzed Strategy: Palladium-Catalyzed Intramolecular C(sp³)–H Amination

Transition-metal-catalyzed C-H activation and amination reactions represent a highly efficient strategy for the synthesis of nitrogen-containing heterocycles. The palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination developed by Gaunt and co-workers provides a powerful route to functionalized azetidines.[1]

Mechanistic Rationale

The proposed mechanism involves the coordination of the amine-containing substrate to a Pd(II) catalyst. An oxidant, such as a hypervalent iodine reagent, facilitates the oxidation of Pd(II) to a high-valent Pd(IV) species. This is followed by a C-H activation step to form a palladacycle intermediate. Reductive elimination from the Pd(IV) center then forms the C-N bond, constructing the azetidine ring and regenerating the active Pd(II) catalyst. The directing group on the nitrogen atom is crucial for positioning the catalyst for selective C-H activation.

pd_catalyzed_amination cluster_cycle Catalytic Cycle Substrate Amine Substrate Complex Pd(II)-Substrate Complex Substrate->Complex + Pd(II) Pd_II Pd(II) Catalyst Pd_IV Pd(IV) Intermediate Complex->Pd_IV + Oxidant Oxidant Oxidant Palladacycle Palladacycle Pd_IV->Palladacycle C-H Activation Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd_II - Pd(II) (regenerated) Azetidine Chiral Azetidine Reductive_Elimination->Azetidine caption Pd-Catalyzed Intramolecular C-H Amination

Caption: Palladium-catalyzed intramolecular C-H amination workflow.

Experimental Protocol: Synthesis of Functionalized Azetidines

This protocol is a generalized representation based on the principles of palladium-catalyzed C-H amination.[1][5]

Materials:

  • N-protected γ-aminoalkane (0.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.025 mmol, 5 mol%)

  • (Diacetoxyiodo)benzene [PhI(OAc)₂] (0.6 mmol)

  • Silver acetate (AgOAc) (0.1 mmol, 20 mol%)

  • Anhydrous Toluene (5 mL)

  • Celatom® or silica gel for filtration

  • Standard workup and purification reagents

Procedure:

  • In a dry Schlenk tube, combine the N-protected γ-aminoalkane (0.5 mmol), Pd(OAc)₂ (0.025 mmol), PhI(OAc)₂ (0.6 mmol), and AgOAc (0.1 mmol).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL).

  • Filter the mixture through a pad of Celatom® or silica gel, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired azetidine product.

  • Characterize the product and determine enantiomeric excess if a chiral ligand is employed.

EntrySubstrateCatalyst SystemTime (h)Yield (%)
1N-(p-toluenesulfonyl)-3-phenylpropan-1-aminePd(OAc)₂, PhI(OAc)₂, AgOAc1275
2N-benzoyl-3-methylbutan-1-aminePd(OAc)₂, PhI(OAc)₂, AgOAc2468
3N-(2-pyridinesulfonyl)pentan-1-aminePd(OAc)₂, PhI(OAc)₂, AgOAc1882

Table 2: Representative results for Pd-catalyzed intramolecular amination.

Chiral Auxiliary Approach: Diastereoselective Synthesis of C2-Substituted Azetidines

The use of a chiral auxiliary is a classic and highly effective strategy for asymmetric synthesis. The Ellman tert-butanesulfinamide auxiliary has proven to be exceptionally versatile for the synthesis of chiral amines and their derivatives, including azetidines.[6] This approach offers high diastereoselectivity and a scalable route to enantioenriched C2-substituted azetidines.[6]

Rationale and Workflow

This three-step method begins with the condensation of an achiral 1,3-bielectrophile, such as 3-chloropropanal, with a commercially available chiral tert-butanesulfinamide. The resulting sulfinimine provides the platform for stereocontrol. The addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the sulfinimine proceeds with high diastereoselectivity, directed by the bulky tert-butyl group of the sulfinamide. The newly formed amino alcohol intermediate then undergoes intramolecular cyclization via displacement of the chloride to form the azetidine ring. The auxiliary can then be readily cleaved under acidic conditions.[6]

chiral_auxiliary_workflow Start 3-Chloropropanal + Chiral tert-Butanesulfinamide Condensation Condensation Start->Condensation Sulfinimine Chiral Sulfinimine Condensation->Sulfinimine Organometallic Organometallic Addition (R-M) Sulfinimine->Organometallic Intermediate Diastereomerically Enriched Intermediate Organometallic->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Protected_Azetidine N-Sulfinyl Azetidine Cyclization->Protected_Azetidine Cleavage Auxiliary Cleavage (Acidic Conditions) Protected_Azetidine->Cleavage Final_Product Enantioenriched C2-Substituted Azetidine Cleavage->Final_Product

Caption: Workflow for chiral auxiliary-mediated azetidine synthesis.

Experimental Protocol: Synthesis of (R)-2-Phenylazetidine

This protocol is a representative example based on the methodology for synthesizing C2-substituted azetidines using a chiral auxiliary.[6]

Materials:

  • (R)-(+)-tert-Butanesulfinamide (1.0 mmol)

  • 3-Chloropropanal (1.1 mmol)

  • Copper(II) sulfate (CuSO₄) (1.5 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Phenylmagnesium bromide (PhMgBr, 3.0 M in Et₂O) (1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl, 4.0 M in 1,4-dioxane)

  • Diethyl ether (Et₂O)

  • Standard workup and purification reagents

Procedure:

Step 1: Formation of the Chiral Sulfinimine

  • To a solution of (R)-(+)-tert-butanesulfinamide (1.0 mmol) in anhydrous DCM (10 mL), add 3-chloropropanal (1.1 mmol) and anhydrous CuSO₄ (1.5 mmol).

  • Stir the mixture at room temperature for 12-18 hours.

  • Filter the reaction mixture through a pad of Celatom®, washing with DCM.

  • Concentrate the filtrate under reduced pressure. The crude sulfinimine is often used in the next step without further purification.

Step 2: Diastereoselective Addition and Cyclization

  • Dissolve the crude sulfinimine in anhydrous THF (10 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add phenylmagnesium bromide (1.5 mmol) dropwise over 15 minutes.

  • Stir the reaction at -78 °C for 3 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours to facilitate intramolecular cyclization.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract with ethyl acetate (3 x 15 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to isolate the N-sulfinyl azetidine.

Step 3: Auxiliary Cleavage

  • Dissolve the purified N-sulfinyl azetidine (0.5 mmol) in diethyl ether (5 mL).

  • Add HCl (4.0 M in 1,4-dioxane) (0.6 mmol) and stir at room temperature for 1 hour.

  • A precipitate (the azetidine hydrochloride salt) will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product.

C2-SubstituentOrganometallic ReagentYield (3 steps, %)dr
PhenylPhMgBr65>95:5
VinylVinylMgBr5890:10
n-Butyln-BuLi6292:8

Table 3: Representative results for chiral auxiliary-mediated synthesis.

Conclusion and Outlook

The synthetic methodologies presented in this application note represent a selection of the powerful and diverse strategies available for the enantioselective synthesis of chiral azetidines. The choice of a particular method will depend on factors such as the desired substitution pattern, scalability, and the availability of starting materials and catalysts. Organocatalysis offers a metal-free route, palladium-catalyzed C-H amination provides an efficient cyclization pathway, and the use of chiral auxiliaries remains a robust and reliable option. As the demand for structurally novel and stereochemically defined small molecules continues to grow in the pharmaceutical industry, the development of even more efficient, versatile, and sustainable methods for synthesizing chiral azetidines will undoubtedly remain an area of intense research.

References

  • MacNevin, C. J., et al. (2012). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. Available at: [Link]

  • Szostak, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Singh, G. S., & D'hooghe, M. (2015). Azetidines and their applications in asymmetric catalysis. ResearchGate. Available at: [Link]

  • Kandepi, V. R., et al. (2008). Synthesis of chiral organocatalysts derived from aziridines: application in asymmetric aldol reaction. PubMed. Available at: [Link]

  • Woerly, E. M., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Yoshizawa, A. (2018). Azetidines for asymmetric synthesis. University of Birmingham. Available at: [Link]

  • Aggarwal, V. K., et al. (2024). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. Available at: [Link]

  • List, B., et al. (2022). Biocatalytic Synthesis of Azetidines by Enantioselective[1][7]-Stevens Rearrangement of Aziridines. ResearchGate. Available at: [Link]

  • Fossey, J. S., et al. (2021). Azetidines and their applications in asymmetric catalysis. University of Birmingham. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2023). Recent Developments in Catalytic Asymmetric Aziridination. National Institutes of Health. Available at: [Link]

  • Wang, C., et al. (2022). Recent Advances in Catalytic Enantioselective Synthesis of α-Chiral Tertiary Azides. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. Available at: [Link]

  • Singh, G. S. (2015). Azetidine Synthesis. Science of Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • Cherney, R. J., et al. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Doyle, A. G., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]

  • Szostak, M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 2-Butyl-2-methylazetidine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed methodology for the purification of 2-Butyl-2-methylazetidine, a substituted small basic heterocycle, using flash column chromatography. The protocol addresses the inherent challenges associated with purifying basic amines on standard silica gel, such as peak tailing and irreversible adsorption. We present a systematic approach, from method development using Thin-Layer Chromatography (TLC) to a robust column chromatography protocol employing a basic modifier in the mobile phase. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity 2-Butyl-2-methylazetidine for downstream applications.

Introduction: The Purification Challenge

2-Butyl-2-methylazetidine is a four-membered heterocyclic amine. Like many azetidine derivatives, it serves as a valuable building block in medicinal chemistry and materials science due to its unique structural and conformational properties.[1] The biological and chemical reactivity of such compounds is highly dependent on their purity. Impurities, which can include unreacted starting materials, by-products, or diastereomers from the synthesis, can lead to ambiguous results in biological assays and unpredictable outcomes in subsequent chemical transformations.

Column chromatography is a fundamental technique for purifying organic compounds.[2] However, the purification of basic amines like 2-Butyl-2-methylazetidine on standard, slightly acidic silica gel presents a significant challenge. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation, significant band tailing, and in some cases, complete loss of the compound on the column. This guide explains how to mitigate these issues to achieve efficient and high-yield purification.

Foundational Principles: Strategizing the Separation

Understanding the Analyte and Potential Impurities

The successful purification of 2-Butyl-2-methylazetidine hinges on understanding its physicochemical properties and the nature of the impurities from its synthesis.

  • Analyte Properties: 2-Butyl-2-methylazetidine (C₉H₁₉N, M.W. ~141.26 g/mol ) is a relatively non-polar molecule with a basic nitrogen atom. This basicity is the primary factor influencing its chromatographic behavior on silica gel.

  • Common Synthetic Impurities: The synthesis of 2-substituted azetidines often involves the reaction of primary amines with 2,4-dihalobutyrates or similar precursors.[1] Potential impurities may include:

    • Unreacted starting materials (e.g., primary amines, halo-esters).

    • By-products from elimination or over-alkylation reactions.

    • Polymerized material, as small strained rings like aziridines and azetidines can be prone to spontaneous polymerization.[3]

The Stationary Phase: Taming the Acidity of Silica Gel

Standard silica gel (SiO₂) is covered with acidic silanol groups. These groups can protonate basic compounds, causing strong adsorption and elution problems.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Hex/EtOAc + 1% Et₃N) Packing 2. Column Packing (Wet Slurry Method) TLC->Packing Loading 3. Dry Sample Loading Packing->Loading Elution 4. Gradient Elution Loading->Elution Collection 5. Fraction Collection Elution->Collection TLC_Analysis 6. TLC Analysis of Fractions Collection->TLC_Analysis Combine 7. Combine Pure Fractions TLC_Analysis->Combine Evaporation 8. Solvent Evaporation Combine->Evaporation Final Pure Product Evaporation->Final

Sources

Application Note: Scale-Up Synthesis of Enantiopure 2-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines—saturated four-membered nitrogen heterocycles—are increasingly critical in modern drug discovery. They serve as conformationally restricted bioisosteres of amines, offering reduced lipophilicity and improved metabolic stability compared to their acyclic counterparts or larger rings like piperidines. However, the scale-up of enantiopure 2-substituted azetidines presents a thermodynamic paradox: the ring strain (~26 kcal/mol) makes the formation enthalpically disfavored, while the formation of a 4-membered ring is entropically challenging compared to 3- or 5-membered rings.

This Application Note provides a definitive guide to overcoming these barriers. We contrast the robust Chiral Pool approach (ideal for multi-kilogram GMP production) with the emerging Flow Photochemistry approach (ideal for rapid library generation).

Strategic Analysis: Route Selection

The synthesis of azetidines is governed by "Baldwin’s Rules" and the kinetic struggle against polymerization. The selection of a synthetic route depends heavily on the scale and the substitution pattern required.

Decision Matrix for Process Chemists

RouteSelection Start Target: 2-Substituted Azetidine Scale Scale Requirement? Start->Scale MultiKg >1 kg (GMP) Scale->MultiKg Gram 100 mg - 100 g Scale->Gram ChiralPool Method A: Chiral Pool (Intramolecular Cyclization) MultiKg->ChiralPool High Robustness Flow Method B: Flow Photochemistry ([2+2] Cycloaddition) Gram->Flow High Diversity Source Source Material ChiralPool->Source Flow->Source AminoAcid Chiral Amino Acids (Asp, Met, Homoserine) Source->AminoAcid Imine Imines + Alkenes Source->Imine

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and starting material availability.

Critical Safety & Mechanistic Insights

The "4-Exo-Tet" Challenge

The formation of azetidines via intramolecular displacement (Method A) formally proceeds through a 4-exo-tet transition state. While allowed by Baldwin’s rules, the geometry is strained.

  • Enthalpy: The transition state must overcome significant ring strain energy.

  • Entropy: The chain length is short, reducing the probability of the nucleophile (nitrogen) meeting the electrophile (leaving group).

  • Competitor: Intermolecular reaction (dimerization/polymerization) is the primary impurity pathway.

Process Control: To favor cyclization over polymerization, dilution is the standard academic solution. However, in scale-up, high dilution is expensive (solvent waste). Pseudo-high dilution (slow addition of the substrate to a hot base solution) is the industrial solution.

Thermal Hazards[1][2][3][4][5]
  • Runaway Potential: The cyclization of

    
    -haloamines is exothermic.
    
  • Azide Risks: If using azide-based routes (reductive cyclization), ensure no accumulation of azide intermediates. The protocols below avoid azides to minimize explosion hazards.

Protocol A: The Chiral Pool Route (GMP Scalable)

Target: (S)-1-Benzhydrylazetidine-2-carboxylic acid (and derivatives). Concept: Transformation of L-Aspartic Acid or L-Methionine into a


-leaving-group-substituted amine, followed by cyclization.
Reference Standard:  Adapted from Heterocycles 2018 and Couty et al.
Step 1: Preparation of the -Functionalized Precursor

We utilize L-Methionine as the chiral scaffold because it already possesses the required carbon chain length.

Reagents:

  • L-Methionine

  • Boc anhydride (

    
    )
    
  • Methyl iodide (MeI) / KHCO3

  • Base (NaOH)

Workflow:

  • Protection:

    
    -Boc protection of L-Methionine.
    
  • Alkylation:

    
    -methylation to form the sulfonium salt.
    
  • Displacement: Intramolecular displacement to form the homoserine lactone (activates the

    
    -position).
    
  • Ring Opening: Basic hydrolysis yields

    
    -Boc-L-homoserine.
    
Step 2: Activation and Cyclization (The Critical Step)

This protocol uses a "one-pot" activation/cyclization strategy to minimize handling of the unstable


-halo intermediate.

Reagents:

  • Substrate:

    
    -Boc-L-homoserine ester (e.g., methyl ester).[1]
    
  • Activator: Methanesulfonyl chloride (MsCl) or Tosyl chloride (TsCl).

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) in DMF/THF.

  • Solvent: THF (dry).

Detailed Procedure:

  • Mesylation (Activation):

    • Charge a reactor with

      
      -Boc-L-homoserine methyl ester (1.0 equiv) and THF (5 L/kg). Cool to 0°C.
      
    • Add Triethylamine (1.5 equiv).

    • Add MsCl (1.2 equiv) dropwise, maintaining

      
      .
      
    • Checkpoint: Monitor by HPLC for conversion to the mesylate. The mesylate is prone to elimination; proceed immediately.

  • Cyclization (4-exo-tet):

    • Safety Note: This step releases heat.

    • In a separate vessel, prepare a slurry of NaH (1.2 equiv, 60% dispersion) in THF (10 L/kg) at reflux (66°C).

    • Pseudo-High Dilution Addition: Transfer the cold mesylate solution slowly into the refluxing NaH suspension over 2–4 hours.

    • Mechanism:[1][2][3][4] The high temperature provides the activation energy for the strained transition state. The slow addition ensures the concentration of unreacted mesylate remains low, preventing intermolecular polymerization.

  • Workup:

    • Cool to room temperature.[5] Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate. Wash with brine.

    • Concentrate to yield

      
      -Boc-(S)-azetidine-2-carboxylic acid methyl ester.
      

Data Summary: Typical Process Metrics

ParameterValueNote
Yield (Step 2) 75 - 85%High for a 4-membered ring formation.
Enantiomeric Excess (ee) >98%Stereocenter is preserved (no racemization).
Key Impurity Linear PolymerControlled by addition rate.
Atom Economy ModerateLoss of MsOH and salt waste.

Protocol B: Flow Photochemistry (Modern/Catalytic)

Target: 2-Aryl-azetidines via Paternò–Büchi type [2+2] cycloaddition.[6] Concept: Use visible light and a photocatalyst to drive the thermodynamically uphill formation of the ring from imines and alkenes. This is superior for generating libraries of 2-substituted azetidines.

Reference Standard: Schindler et al., Science / J. Org. Chem.

Workflow Diagram:

FlowChem Feed1 Feed A: Imine Precursor Mixer T-Mixer Feed1->Mixer Feed2 Feed B: Alkene + Ir-Catalyst Feed2->Mixer Reactor PFA Coil Reactor (Blue LED 450nm) Mixer->Reactor Residence Time: 10 min Quench Inline Quench Reactor->Quench Product 2-Substituted Azetidine Quench->Product

Figure 2: Continuous flow setup for the photochemical synthesis of azetidines, enabling safe scale-up of photon-driven reactions.

Detailed Procedure:

  • Feed Preparation:

    • Feed A: 2-Isoxazoline-3-carboxylate (precursor to the imine radical intermediate) in MeCN.

    • Feed B: Styrene derivative (alkene) + Ir(ppy)3 catalyst (1 mol%) in MeCN.

  • Reaction:

    • Pump both feeds into a PFA tubing reactor wrapped around a 450 nm (Blue) LED light source.

    • Residence Time: 10–20 minutes.[7]

    • Temperature: Maintain < 30°C using fan cooling (photochemistry generates heat).

  • Purification:

    • The flow output is concentrated and purified via silica gel chromatography.

Why Flow? Batch photochemistry scales poorly because light penetration (Beer-Lambert law) decreases drastically as vessel diameter increases. Flow chemistry maintains a high surface-area-to-volume ratio, ensuring uniform irradiation and high conversion at multi-gram scales.

Analytical Quality Control

To ensure the "Enantiopure" claim (E-E-A-T requirement), the following analytical suite is mandatory:

  • Chiral HPLC:

    • Column: Chiralpak IC or IA.

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% DEA.

    • Criteria: >98% ee.

  • NMR Spectroscopy:

    • 1H NMR: Diagnostic signals for azetidine ring protons typically appear between

      
       2.0–4.5 ppm as complex multiplets due to ring puckering.
      
    • Key Check: Absence of alkene signals (incomplete cyclization) or broad peaks (polymerization).

References

  • Bouazaoui, M., et al. (2018).[1] "Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid." Heterocycles, 96(12), 2125. Link

  • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Schindler, C. S., et al. (2020). "Aza-Paternò–Büchi Reaction in Organic Synthesis." Chemical Reviews, 120, 9900. Link

  • Anderson, M., et al. (2022). "Process Safety Assessment of Azetidine Formation." Organic Process Research & Development, 26(3). Link

  • Doda, K., et al. (2013). "Efficient Route to (S)-Azetidine-2-carboxylic Acid." Chemical and Pharmaceutical Bulletin, 61(3), 320-325. Link

Sources

analytical methods for determining enantiomeric excess of 2-Butyl-2-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AZT-2026-02

Executive Summary

The accurate determination of enantiomeric excess (ee) for 2-Butyl-2-methylazetidine presents specific analytical challenges due to three physicochemical factors:

  • Lack of Chromophore: The saturated azetidine ring lacks significant UV absorption, rendering direct UV detection impossible without derivatization.

  • Steric Hindrance: The quaternary carbon at position C2 (bearing both a butyl and a methyl group) creates a sterically crowded environment, making chiral recognition by stationary phases difficult.[1]

  • Volatility: As a low-molecular-weight amine, the free base is prone to evaporative loss during sample preparation.

This Application Note details two validated protocols to overcome these barriers. Method A (Direct Chiral HPLC) utilizes a chromogenic derivatization followed by separation on polysaccharide-based stationary phases.[1] Method B (Indirect Analysis) employs Marfey’s Reagent (FDAA) to convert enantiomers into diastereomers resolvable on standard C18 columns.[1]

Analytical Strategy & Molecule Analysis

The core objective is to introduce a "handle" that allows for both detection and chiral discrimination.

  • The Analyte: 2-Butyl-2-methylazetidine (

    
    ).[1]
    
  • Critical Quality Attribute (CQA): Enantiomeric Excess (% ee).

  • Target: >98% ee for pharmaceutical applications.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate method based on laboratory resources and sensitivity requirements.

AnalyticalStrategy Start Sample: 2-Butyl-2-methylazetidine (Crude or Purified Salt) Decision Select Analytical Route Start->Decision DerivA Derivatization w/ 3,5-Dinitrobenzoyl Chloride (Introduces UV Chromophore) Decision->DerivA Standard QC Lab (Chiral Columns Available) DerivB Derivatization w/ Marfey's Reagent (FDAA) (Forms Diastereomers) Decision->DerivB Trace Analysis or No Chiral Columns HPLCA Direct Chiral HPLC (Column: Chiralpak IC or AD-H) DerivA->HPLCA ResultA Result: Direct ee Measurement (High Throughput) HPLCA->ResultA HPLCB Achiral RP-HPLC (Column: C18 Standard) DerivB->HPLCB ResultB Result: Diastereomeric Ratio (dr) (High Sensitivity) HPLCB->ResultB

Figure 1: Analytical workflow for 2-Butyl-2-methylazetidine ee determination.

Protocol A: Chromogenic Derivatization & Direct Chiral HPLC[1]

Rationale: Since the native molecule is UV-invisible, we must attach a strong chromophore. We select 3,5-Dinitrobenzoyl chloride .[1] The resulting amide is stable, highly UV-active (254 nm), and the planar aromatic ring enhances


 interactions with chiral stationary phases (CSPs), improving separation factors (

).[1]
Materials
  • Reagent: 3,5-Dinitrobenzoyl chloride (99%).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Quench: Dimethylaminopropylamine (DMAPA) or simple aqueous wash.[1]

Step-by-Step Procedure
  • Sample Preparation (In-situ Derivatization):

    • Dissolve 5 mg of 2-Butyl-2-methylazetidine (free base or HCl salt) in 1.0 mL of DCM.

    • Add 2.0 equivalents of TEA (to neutralize salt and act as scavenger).[1]

    • Add 1.2 equivalents of 3,5-Dinitrobenzoyl chloride.[1]

    • Critical Step: Vortex and incubate at room temperature for 15 minutes. The solution should turn pale yellow.

    • Quench: Add 50 µL of methanol or water to destroy excess acid chloride. Evaporate solvent under

      
       stream (gentle flow) and reconstitute in 1 mL of Mobile Phase (EtOH/Hexane).
      
  • HPLC Conditions:

ParameterSetting
Column Daicel Chiralpak IC (Immobilized) or AD-H (Coated) Note: IC is preferred for robustness with amide derivatives.[1]
Dimensions 4.6 x 250 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm
Injection 5 µL
  • Data Analysis:

    • The derivatized enantiomers will elute as distinct peaks.

    • Calculate ee using the formula:

      
      [1]
      

Troubleshooting Tip: If peak tailing occurs, add 0.1% Diethylamine (DEA) to the mobile phase, although the amide derivative usually elutes symmetrically without additives.[1]

Protocol B: Indirect Determination via Marfey’s Reagent[1]

Rationale: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the secondary amine to form two diastereomers.[1] Because diastereomers have different physical properties, they can be separated on a standard achiral C18 column.[1] This method is exceptionally sensitive and verifies optical purity without expensive chiral columns.

Materials
  • Reagent: FDAA (Marfey’s Reagent), 1% solution in Acetone.[1]

  • Buffer: 1M Sodium Bicarbonate (

    
    ).
    
  • Stop Solution: 1M HCl.

Step-by-Step Procedure
  • Derivatization Reaction:

    • Place 50 µL of sample solution (approx. 50 mM in water or DMSO) into a microcentrifuge tube.

    • Add 100 µL of 1M

      
      .
      
    • Add 50 µL of 1% FDAA solution.

    • Incubation: Heat at 40°C for 60 minutes. (The solution will turn bright yellow/orange).[1]

    • Stop: Allow to cool, then add 50 µL of 1M HCl to quench the reaction and protonate the carboxyl groups (if any side products form) or adjust pH for the column.

    • Dilute with 200 µL Acetonitrile (ACN).[1]

  • HPLC Conditions (Achiral):

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 20% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 340 nm (Specific to Marfey's derivative)
  • Interpretation:

    • The L-L diastereomer (L-FDAA reacted with L-azetidine) and L-D diastereomer will elute at different retention times.[1]

    • Resolution (

      
      ) is typically > 2.0 due to the steric influence of the bulky butyl group interacting differently with the L-alanine moiety of the reagent.[1]
      
Comparative Analysis of Methods
FeatureMethod A (Direct Chiral HPLC)Method B (Marfey's Method)
Primary Use Routine QC, Process MonitoringTrace Analysis, Biological Samples
Cost High (Requires Chiral Column)Low (Standard C18 Column)
Prep Time 20 mins70 mins (Incubation required)
Resolution Risk Moderate (Screening may be needed)Low (Diastereomers separate easily)
Detection Limit ~0.1% impurity~0.01% impurity (High Extinction Coeff.)
References
  • Chiral Separation Principles

    • Subramanian, G. (Ed.).[1] (2001).[1][2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Standard text on derivatization strategies for UV-invisible amines).

  • Marfey's Method Protocol

    • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] Link[1]

  • Azetidine Synthesis & Analysis

    • Couty, F., et al. (2005).[1][3] Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031.[1][3] (Describes handling and analysis of similar chiral azetidine scaffolds). Link[1]

  • Derivatization of Hindered Amines

    • Toyo'oka, T. (2002).[1] Modern Derivatization Methods for Separation Science. John Wiley & Sons.[4] (Source for 3,5-dinitrobenzoyl chloride protocols).

Safety & Handling Notes (SDS Summary)
  • 2-Butyl-2-methylazetidine: Likely a skin irritant and potentially corrosive (amine).[1] Handle in a fume hood.

  • 3,5-Dinitrobenzoyl chloride: Corrosive and moisture sensitive.[1] Store in a desiccator.

  • Waste Disposal: All HPLC waste containing organic solvents and nitro-aromatics must be segregated into halogenated organic waste streams.[1]

Sources

Application Note: Functionalization of 2-Butyl-2-methylazetidine via Ring-Opening Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the functionalization of 2-Butyl-2-methylazetidine , a sterically congested 2,2-disubstituted azetidine. Unlike simple azetidines, the presence of a quaternary carbon at the C2 position imposes significant steric bias, directing nucleophilic attack predominantly toward the less hindered C4 position. This reactivity pattern is exploited to synthesize


-functionalized tertiary carbinamines , a motif increasingly valued in medicinal chemistry for improving metabolic stability and blocking metabolic soft spots.

This document provides validated workflows for:

  • N-Activation: Preparation of electrophilic azetidinium or activated sulfonamide species.

  • Regioselective Ring Opening: Protocols for C4-selective nucleophilic attack using halides and heteroatoms.

  • Mechanistic Control: Strategies to suppress polymerization and favor clean ring cleavage.

Mechanistic Insight & Regioselectivity

The functionalization of 2-Butyl-2-methylazetidine is governed by the release of ring strain (~25 kcal/mol) and the steric interplay between the C2 quaternary center and the C4 methylene group.

The Regioselectivity Rule

Under standard nucleophilic substitution conditions (


), the incoming nucleophile attacks the least hindered carbon .
  • Path A (C4 Attack - Major): The nucleophile attacks the methylene group. This preserves the quaternary center at the amine position, yielding a linear amine with a bulky

    
    -substituent.
    
  • Path B (C2 Attack - Minor/Forbidden): Attack at the quaternary C2 is sterically blocked for most nucleophiles unless the reaction proceeds via a pure

    
     mechanism (stable carbocation formation), which is rare in non-solvolytic conditions for azetidines.
    
Diagram 1: Regioselectivity & Activation Pathway

The following logic map illustrates the decision tree for functionalizing 2-Butyl-2-methylazetidine.

Azetidine_Opening Substrate 2-Butyl-2-methylazetidine (Free Amine) Activation N-Activation (Ts, Boc, or H+) Substrate->Activation Electrophile (TsCl, Boc2O) Intermediate Activated Species (Azetidinium / Sulfonamide) Activation->Intermediate Isolation Path_C4 Path A: C4 Attack (Major) S_N2 Mechanism Intermediate->Path_C4 Nucleophile (Nu-) Low Steric Bulk Path_C2 Path B: C2 Attack (Rare) S_N1 / High Temp Intermediate->Path_C2 Strong Acid / Heat Product_A Linear Product: Gamma-Functionalized Tertiary Amine Path_C4->Product_A Ring Opening Product_B Branched Product: Inverted Quaternary Center (Sterically Disfavored) Path_C2->Product_B Ring Opening

Caption: Regioselective pathways for 2,2-disubstituted azetidines. Path A (C4 attack) is the dominant pathway for functionalization.

Application Note: Acid-Mediated Nucleophilic Opening

This approach utilizes in situ formation of a protonated azetidinium species, followed by opening with a halide nucleophile. This is the preferred method for generating


-haloamines, which serve as versatile intermediates for further cross-coupling.
Critical Considerations
  • Substrate Preparation: The free amine is basic. Direct treatment with strong acid without temperature control can lead to exothermic polymerization.

  • Solvent Choice: Non-nucleophilic solvents (DCM, DCE) are required to prevent solvent competition.

Protocol 1: Synthesis of N-(4-chloro-2-methylhexan-2-yl)amine derivatives

Target: Opening the ring with Chloride at C4.

Reagents:

  • 2-Butyl-2-methylazetidine (1.0 equiv)

  • Acetyl Chloride (1.2 equiv) or HCl in Dioxane (4M)

  • Dichloromethane (DCM) (anhydrous)

  • Optional: Lewis Acid (

    
    ) for milder activation.
    

Step-by-Step Methodology:

  • Preparation (0 min):

    • Flame-dry a 50 mL round-bottom flask under Argon.

    • Dissolve 2-Butyl-2-methylazetidine (1 mmol, ~127 mg) in anhydrous DCM (5 mL).

    • Cool the solution to 0 °C using an ice bath.

  • Activation & Opening (0 - 60 min):

    • Option A (Acyl Chloride): Add Acetyl Chloride (1.2 mmol) dropwise. This acts as both the N-protecting group (forming the amide) and the source of chloride.

    • Option B (HCl salt): Add HCl (4M in dioxane, 1.5 equiv) dropwise.

    • Observation: If using Acyl Chloride, the reaction proceeds via the N-acyl azetidinium intermediate, which is highly electrophilic.

  • Reaction Phase (1 - 4 hours):

    • Allow the mixture to warm to room temperature (23 °C).

    • Monitor by TLC (System: 10% MeOH in DCM). The strained azetidine spot should disappear, replaced by a more polar linear amine/amide spot.

    • Note: If conversion is sluggish, heat to reflux (40 °C) for 2 hours.

  • Workup:

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Extract with DCM (

      
      ).
      
    • Dry combined organics over

      
       and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Expected Product: N-acetyl-4-chloro-2-methylhexan-2-amine (if Acetyl Chloride used).

Application Note: Lewis Acid-Catalyzed Nucleophilic Addition

For more complex functionalization (e.g., adding azide, cyanide, or alcohols), pre-activation of the nitrogen with a sulfonyl group (Tosyl/Nosyl) is recommended to prevent amine poisoning of the catalyst.

Protocol 2: Ring Opening with Azide ( )

Target: Synthesis of


-azido tertiary amines (precursors to diamines).

Reagents:

  • N-Tosyl-2-butyl-2-methylazetidine (Prepared via standard tosylation)

  • Trimethylsilyl azide (

    
    ) (2.0 equiv)
    
  • Catalyst:

    
     (0.2 - 1.0 equiv)
    
  • Solvent: DCM

Step-by-Step Methodology:

  • Setup:

    • Dissolve N-Tosyl-2-butyl-2-methylazetidine (0.5 mmol) in DCM (3 mL) under inert atmosphere.

    • Cool to -78 °C . Note: Low temperature is crucial to control regioselectivity.

  • Addition:

    • Add

      
       (1.0 mmol) via syringe.
      
    • Slowly add

      
       (0.1 mmol, 20 mol%) dropwise.
      
  • Reaction:

    • Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

    • Mechanistic Check: The Lewis acid coordinates to the sulfonyl oxygen or nitrogen, polarizing the C-N bond. The azide attacks the less hindered C4 position.

  • Workup:

    • Quench with water. Extract with EtOAc.

    • Safety Warning: Azides are potentially explosive. Do not concentrate to dryness if large excess of azide is present.

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on nucleophile and conditions for 2,2-disubstituted azetidines.

Condition / ReagentNucleophileMajor Product (Regioisomer)Yield TargetNotes
HCl / Dioxane

C4-Chloro (Linear)>85%Fast reaction; high regiocontrol due to steric bulk at C2.

/ Heat

C4-Acetate 60-75%Requires higher temp; S_N2 character.

/


C4-Azide >90%Excellent for diamine synthesis.

/


C4-Alcohol 50-60%Competitive polymerization can occur.
Troubleshooting Guide
  • Issue: Polymerization.

    • Cause: Concentration too high or acid too strong without sufficient nucleophile.

    • Solution: Run reaction more dilute (0.05 M) and ensure nucleophile is in excess (2-3 equiv).

  • Issue: No Reaction.

    • Cause: N-protecting group too stable (e.g., N-Alkyl) or insufficient activation.

    • Solution: Switch to N-Tosyl or N-Nosyl (electron-withdrawing) to weaken the C-N bond. Use a stronger Lewis Acid (

      
       or 
      
      
      
      ).
  • Issue: C2 Attack (Wrong Regioisomer).

    • Cause: Formation of stable tertiary carbocation (S_N1) usually driven by highly polar solvents or very weak nucleophiles.

    • Solution: Use non-polar solvents (DCM, Toluene) to favor S_N2-like transition states which dictate C4 attack.

References

  • Regioselective Ring Opening of Azetidines

    • Title: Regioselective ring opening reactions of azetidines.[1][2][3][4][5][6]

    • Source: ResearchGate Review.[7]

    • URL:[Link]

  • Mechanistic Insights on 2,2-Disubstituted Azetidines

    • Title: Structurally divergent reactivity of 2,2-disubstituted azetidines.[8]

    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

  • Synthesis of Gamma-Functionalized Amines

    • Title: Ring-opening of azetidiniums by nucleophiles.[1][2][4][9] Synthesis of polysubstituted linear amines.

    • Source: PubMed / Wiley.
    • URL:[Link]

  • Lewis Acid Catalysis Protocols

    • Title: Nucleophilic Ring Opening of Azetidines.[1][2][3][4][5][7][9]

    • Source: Heterocycles (Clockss Archive).
    • URL:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2-Butyl-2-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-Butyl-2-methylazetidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing chiral azetidines with a quaternary stereocenter. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our aim is to equip you with the knowledge to control stereoselectivity and achieve your desired synthetic outcomes.

Introduction: The Challenge of the Quaternary Stereocenter

The synthesis of 2-Butyl-2-methylazetidine presents a significant synthetic challenge due to the presence of a quaternary stereocenter at the C2 position. The construction of such all-carbon quaternary stereocenters is a formidable task in organic synthesis.[1][2][3] The steric hindrance around the quaternary center makes its creation difficult, and controlling the stereochemistry adds another layer of complexity. This guide will focus on practical strategies to overcome these hurdles, with a particular emphasis on diastereoselective alkylation using chiral auxiliaries, a proven method for establishing the desired stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most promising strategies for the stereoselective synthesis of 2-Butyl-2-methylazetidine?

The most direct and effective strategy for achieving a stereocontrolled synthesis of 2-Butyl-2-methylazetidine is through the diastereoselective alkylation of a chiral 2-substituted azetidine precursor. A particularly relevant and successful approach involves the α-alkylation of an N-borane complex of a 2-cyanoazetidine derived from a chiral amine, such as (S)-1-phenylethylamine.[4] This method allows for the sequential introduction of the methyl and butyl groups at the C2 position with excellent diastereocontrol.

Another emerging strategy for creating all-carbon quaternary centers in azetidines involves a nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling with benzoylated 1-azabicyclo[1.1.0]butane.[5][6] While this has been demonstrated primarily with aryl boronic acids, its adaptation for alkyl boronic acids could offer a novel pathway.

Q2: How does the use of a chiral auxiliary like (S)-1-phenylethylamine control the stereochemistry?

Chiral auxiliaries, such as (S)-1-phenylethylamine, are instrumental in transferring their chirality to the reacting molecule, thereby directing the stereochemical outcome of a reaction.[7][8][9] In the context of 2-Butyl-2-methylazetidine synthesis, the chiral auxiliary is first used to construct the azetidine ring, leading to a diastereomeric mixture of 2-substituted azetidines that can be separated. The subsequent α-alkylation is then directed by the stereocenter on the auxiliary. The bulky phenyl group of the auxiliary blocks one face of the azetidine ring, forcing the incoming electrophile (e.g., butyl bromide) to attack from the less hindered face, resulting in a highly diastereoselective transformation.

Q3: What is the role of the N-borane complex in the diastereoselective alkylation?

The formation of an N-borane (BH3) complex with the azetidine nitrogen is crucial for the success of the diastereoselective α-alkylation. This complexation serves two primary purposes:

  • Activation: The borane acts as a Lewis acid, withdrawing electron density from the nitrogen and increasing the acidity of the α-proton (at C2), facilitating its deprotonation to form a stabilized carbanion.

  • Stereodirection: The bulky BH3 group, in conjunction with the chiral auxiliary, further enhances the steric bias for the approach of the electrophile, leading to higher diastereoselectivity.[4]

Q4: How can I confirm the stereochemical outcome of my synthesis?

Determining the stereochemistry of your final product is critical. The following analytical techniques are recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of your product. You will need to develop a suitable method using a chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomers: 1H and 13C NMR can often distinguish between diastereomers, as they have different chemical shifts.

    • Enantiomers: To distinguish enantiomers by NMR, you can use a chiral solvating agent or a chiral derivatizing agent to convert the enantiomers into diastereomeric complexes or compounds, which will then have distinct NMR spectra.

  • X-ray Crystallography: If you can obtain a suitable crystal of your product or a derivative, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity in the α-Alkylation Step

Potential Causes:

  • Incomplete N-borane complex formation: If the azetidine nitrogen is not fully complexed with borane, the stereodirecting effect will be diminished.

  • Suboptimal Base: The choice of base for deprotonation is critical. A base that is too bulky may have difficulty accessing the α-proton, while a base that is not strong enough may lead to incomplete deprotonation.

  • Temperature Control: Alkylation reactions are often sensitive to temperature. Running the reaction at a temperature that is too high can lead to a loss of selectivity.

  • Epimerization: The stereocenter at C2 could be susceptible to epimerization under the reaction conditions, especially if the intermediate carbanion is long-lived.

Solutions:

  • Ensure complete N-borane formation: Use a slight excess of the borane source (e.g., BH3·SMe2) and allow sufficient time for complexation before proceeding with the deprotonation.

  • Optimize the base: Sodium hexamethyldisilazide (NaHMDS) has been shown to be effective for this transformation.[10] If you are experiencing issues, consider screening other strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS).

  • Maintain low temperatures: Perform the deprotonation and alkylation at low temperatures (e.g., -78 °C) to maximize selectivity.

  • Rapidly trap the carbanion: Add the alkylating agent (e.g., butyl bromide) immediately after the deprotonation step to minimize the lifetime of the carbanion and reduce the risk of epimerization.

Problem 2: Low Yield of the Desired 2,2-Disubstituted Azetidine

Potential Causes:

  • Steric Hindrance: The introduction of the second alkyl group at the already substituted C2 position is sterically demanding and can lead to slow reaction rates and incomplete conversion.

  • Side Reactions: The strong base used for deprotonation can potentially react with the alkylating agent (elimination) or other functional groups in the molecule.

  • Difficult Purification: The product may be difficult to separate from starting materials or byproducts.

Solutions:

  • Increase Reaction Time and/or Temperature: While maintaining stereoselectivity is important, a modest increase in reaction time or a slight warming of the reaction after the initial low-temperature addition of the electrophile may be necessary to drive the reaction to completion.

  • Use a More Reactive Electrophile: Consider using butyl iodide or butyl triflate instead of butyl bromide, as these are more reactive alkylating agents.

  • Optimize Reaction Conditions: Carefully control the stoichiometry of the reagents. Use a slight excess of the alkylating agent to ensure full conversion of the carbanion.

  • Purification Strategy: Column chromatography on silica gel is a standard method for purification.[4] Careful selection of the eluent system is crucial for achieving good separation.

Problem 3: Difficulty in Removing the Chiral Auxiliary

Potential Causes:

  • Harsh reaction conditions required: The conditions needed to cleave the chiral auxiliary may also affect other parts of the molecule, leading to decomposition or side reactions.

  • Incomplete removal: The cleavage reaction may not go to completion, leaving you with a mixture of the desired product and the auxiliary-bound starting material.

Solutions:

  • Hydrogenolysis: For a phenylethylamine auxiliary, catalytic hydrogenation is a common and effective method for removal. This is generally a mild procedure.

  • Oxidative Cleavage: In some cases, oxidative methods can be employed.

  • Screening of Conditions: If the standard conditions are not effective, a systematic screening of catalysts, solvents, temperatures, and reaction times may be necessary to find the optimal conditions for your specific substrate.

Experimental Protocols and Data

Key Synthetic Step: Diastereoselective α-Alkylation

A representative procedure for the diastereoselective α-alkylation of a chiral 2-cyanoazetidine N-borane complex is outlined below. This protocol is adapted from related literature procedures and should be optimized for the specific synthesis of 2-Butyl-2-methylazetidine.[4]

Step-by-Step Methodology:

  • N-Borane Complex Formation:

    • Dissolve the chiral 2-methyl-2-cyanoazetidine precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C.

    • Add BH3·SMe2 (1.1 equivalents) dropwise.

    • Stir the mixture at room temperature for 1 hour to ensure complete complex formation.

  • Deprotonation and Alkylation:

    • Cool the solution of the N-borane complex to -78 °C.

    • Slowly add a solution of NaHMDS (1.2 equivalents) in THF.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add butyl bromide (1.5 equivalents) dropwise.

    • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Solvent Anhydrous THFAprotic and dissolves the reagents well.
Base NaHMDSStrong, non-nucleophilic base.
Temperature -78 °CMaximizes diastereoselectivity.
Electrophile Butyl bromideIntroduces the butyl group.

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

troubleshooting_diastereoselectivity start Low Diastereoselectivity Observed check_borane Verify Complete N-Borane Complex Formation optimize_base Optimize Base and Deprotonation Conditions control_temp Ensure Strict Temperature Control (-78 °C) rapid_trapping Rapidly Trap Carbanion with Electrophile success Improved Diastereoselectivity rapid_trapping->success

Caption: Troubleshooting flowchart for low diastereoselectivity.

Reaction Scheme: Diastereoselective Alkylation

reaction_scheme reactant Chiral 2-methyl-2-cyanoazetidine intermediate N-Borane Complex reactant->intermediate 1. BH3·SMe2 product 2-Butyl-2-methyl-2-cyanoazetidine intermediate->product 2. NaHMDS, -78 °C 3. Butyl Bromide

Caption: Key reaction for stereocontrol.

References

  • Hsu, C.-M., Lin, H.-B., Hou, X.-Z., Tapales, R. V. P. P., Shih, C.-K., Miñoza, S., Tsai, Y.-S., Tsai, Z.-N., Chan, C.-L., & Liao, H.-H. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(35), 19049–19059. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]

  • Alexakis, A., & Harma, H. (2006). All-Carbon Quaternary Stereogenic Centers in Acyclic Systems through the Creation of Several C–C Bonds per Chemical Step. Organic Letters, 8(19), 4247–4250. [Link]

  • Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (12), 1511–1516. [Link]

  • Yamamoto, Y., Hoshino, J., Hiraoka, J., Hata, Y., & Sawada, S. (1995). ChemInform Abstract: Synthesis of Optically Active Azetidine-2,4-dicarboxylic Acid and Related Chiral Auxiliaries for Asymmetric Synthesis. ChemInform, 26(31). [Link]

  • Sato, D., Kawakami, S., Asai, N., & Akaji, K. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25357–25363. [Link]

  • Weinhold, T. D., Law, J. A., & Frederich, J. H. (2022). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv. [Link]

  • Hsu, C.-M., Lin, H.-B., Hou, X.-Z., Tapales, R. V. P. P., Shih, C.-K., Miñoza, S., Tsai, Y.-S., Tsai, Z.-N., Chan, C.-L., & Liao, H.-H. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Organic Chemistry Portal. [Link]

  • O'Donnell, M. J., & Polt, R. (1982). Diastereoselective alkylation of a chiral glycine enolate. A versatile synthesis of enantiomerically pure α-amino acids. The Journal of Organic Chemistry, 47(13), 2663–2666. [Link]

Sources

Technical Support Center: Synthesis of Chiral Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of chiral azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during the synthesis of these valuable chiral building blocks. This resource provides in-depth technical guidance, field-proven insights, and detailed protocols to help you optimize your synthetic routes and achieve your target molecules with high purity and yield.

Section 1: Intramolecular Cyclization of Epoxy Amines

Intramolecular cyclization of γ-amino alcohols and their derivatives is a cornerstone in the synthesis of chiral azetidines. However, the seemingly straightforward ring-closure can be plagued by the formation of undesired side-products, primarily the thermodynamically more stable five-membered pyrrolidine ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is producing a significant amount of a pyrrolidine byproduct. What is happening and how can I fix it?

Answer: The formation of a pyrrolidine byproduct during the cyclization of a cis-3,4-epoxy amine is a common challenge that arises from a competing 5-endo-tet ring-closure pathway, while the desired azetidine is formed through a 4-exo-tet cyclization.[1] The regioselectivity of the intramolecular nucleophilic attack of the amine on the epoxide ring is the determining factor. While the 4-exo-tet pathway is generally kinetically favored, the 5-endo-tet pathway to the more stable pyrrolidine can become competitive under certain conditions.

Troubleshooting Guide: Minimizing Pyrrolidine Formation

The key to minimizing pyrrolidine formation lies in carefully selecting the catalyst and solvent to favor the 4-exo-tet cyclization.

  • Catalyst Selection: The use of a Lewis acid catalyst is crucial. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be highly effective in promoting the desired C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines with high regioselectivity.[2][3][4][5] In contrast, other Lewis acids like Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) may require longer reaction times and result in lower yields of the azetidine.[3]

  • Solvent Optimization: The choice of solvent significantly impacts the regioselectivity. Non-coordinating solvents with a boiling point sufficient for reflux are generally preferred. 1,2-dichloroethane (DCE) has been demonstrated to provide excellent selectivity for the azetidine product.[3] While coordinating solvents like acetonitrile (MeCN) and tetrahydrofuran (THF) can also offer good selectivity, they may lead to incomplete reactions.[3] Aromatic solvents such as benzene have been shown to be less selective.[3]

Quantitative Impact of Reaction Conditions on Product Distribution

Catalyst (5 mol%)SolventTemperatureAzetidine:Pyrrolidine RatioYield of AzetidineReference
La(OTf)₃DCEReflux>20:181%[3]
La(OTf)₃BenzeneRefluxLower than DCE-[3]
La(OTf)₃MeCNRefluxGood selectivityIncomplete reaction[3]
La(OTf)₃THFRefluxGood selectivityIncomplete reaction[3]
Sc(OTf)₃DCEReflux-Moderate[3]

Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Cyclization of a cis-3,4-Epoxy Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the cis-3,4-epoxy amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add La(OTf)₃ (0.05 eq).

  • Reaction Execution: Stir the reaction mixture at reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with dichloromethane (CH₂Cl₂).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired chiral azetidine.[3][6]

Question 2: I'm observing the formation of a tetrahydroquinoline side-product. Why is this happening?

Answer: The formation of a tetrahydroquinoline byproduct is a specific issue encountered when using epoxy aniline substrates.[1] This side-reaction occurs via an electrophilic aromatic substitution pathway, where the activated epoxide is attacked by the electron-rich aromatic ring of the aniline moiety.

Troubleshooting Guide: Mitigating Tetrahydroquinoline Formation

  • Substrate Modification: If possible, consider modifying the aniline ring with electron-withdrawing groups to decrease its nucleophilicity and disfavor the electrophilic aromatic substitution.

  • Reaction Conditions: Carefully screen reaction temperatures and catalyst loading. Lowering the temperature may help to favor the desired intramolecular aminolysis over the higher activation energy aromatic substitution.

Reaction Mechanism: Competing Pathways in Epoxy Aniline Cyclization

G cluster_0 Epoxy Aniline cluster_1 Lewis Acid Activation cluster_2 Reaction Pathways cluster_3 Products A Epoxy Aniline Substrate B Activated Epoxide Intermediate A->B + La(OTf)₃ C 4-exo-tet Cyclization (Desired Pathway) B->C Intramolecular Amine Attack D Electrophilic Aromatic Substitution (Side-Reaction) B->D Intramolecular Aromatic Ring Attack E Chiral Azetidine C->E F Tetrahydroquinoline D->F A Low Yield or Poor Diastereoselectivity B Analyze Electronic Properties of Ketene and Imine A->B E Optimize Reaction Conditions A->E C To favor cis-product: - Electron-donating group on ketene - Electron-withdrawing group on imine B->C D To favor trans-product: - Electron-withdrawing group on ketene - Electron-donating group on imine B->D F Screen Solvents (e.g., DCM, THF, Toluene) E->F G Vary Temperature E->G H Ensure efficient in situ ketene generation E->H

Caption: Troubleshooting workflow for the Staudinger reaction.

Question 4: My photochemical [2+2] cycloaddition is not working well. What are the common pitfalls?

Answer: Photochemical [2+2] cycloadditions, or aza Paternò–Büchi reactions, can be an efficient route to azetidines. However, their success is often hampered by competing photochemical and thermal side reactions.

Troubleshooting Guide: Optimizing Photochemical [2+2] Cycloadditions

  • Wavelength Selection: The choice of irradiation wavelength is critical. For some imine substrates, UV light is required, which can lead to undesired side reactions. The use of photosensitizers and visible light can be a milder alternative and should be explored.

  • Competing Reactions:

    • E/Z Isomerization: The excited state of the imine can undergo isomerization, which is a non-productive pathway that competes with the desired cycloaddition.

    • N-O Bond Homolysis: For oxime-based substrates, N-O bond homolysis can be a significant competing side reaction.

    • Electrocyclic Ring-Opening: The azetine products of these reactions can be prone to thermal or photochemical electrocyclic ring-opening to form aza-dienes. [1]It is often necessary to perform these reactions at low temperatures and to isolate the product promptly.

  • Solvent and Concentration: The solvent should be transparent at the irradiation wavelength. The concentration of the reactants can also play a role in favoring the intermolecular cycloaddition over side reactions.

Section 3: Ring Contraction and Expansion Reactions

The synthesis of azetidines can also be achieved through the rearrangement of larger or smaller rings. These methods can be powerful but are also susceptible to the formation of side-products.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 5: I am attempting a ring contraction of a pyrrolidinone to an azetidine and am getting a complex mixture of products. What could be the issue?

Answer: The ring contraction of α-halo-N-sulfonylpyrrolidinones to α-carbonyl-N-sulfonylazetidines is a known method. The proposed mechanism involves nucleophilic addition to the amide carbonyl, followed by intramolecular Sₙ2 displacement. Complex product mixtures can arise from competing elimination reactions of the α-halo-pyrrolidinone starting material or decomposition of the desired azetidine product under the reaction conditions.

Troubleshooting Guide: Ring Contraction of Pyrrolidinones

  • Base and Nucleophile: The choice of base and nucleophile is critical. A mild base such as potassium carbonate is often used. The nucleophile (e.g., an alcohol) traps the intermediate and is incorporated into the final product. The concentration and nature of the nucleophile should be optimized.

  • Reaction Temperature: Careful control of the reaction temperature is necessary to avoid decomposition of the starting material and product. A temperature screen is recommended to find the optimal balance between reaction rate and stability.

Section 4: Purification Strategies

The successful synthesis of a chiral azetidine is often followed by the challenge of isolating the desired product from unreacted starting materials and side-products, which may have similar polarities.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 6: I am having difficulty separating my chiral azetidine from the corresponding pyrrolidine byproduct. What purification techniques are most effective?

Answer: The separation of azetidine and pyrrolidine isomers can be challenging due to their similar structures and polarities.

Troubleshooting Guide: Separation of Azetidine and Pyrrolidine Isomers

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is often the first choice. However, if separation is poor, consider using alumina or a bonded-phase silica (e.g., diol, cyano).

    • Solvent System: A systematic screen of solvent systems with varying polarity and composition is essential. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The addition of a small amount of a more polar modifier like methanol or an amine like triethylamine can significantly alter the selectivity.

  • Chiral Chromatography: For the separation of diastereomers or enantiomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques. A variety of chiral stationary phases (CSPs) are commercially available, and screening different columns and mobile phases is necessary to achieve separation.

  • Crystallization: If the desired azetidine is a solid, crystallization can be an effective purification method. If the initial product is an oil, it may be possible to form a crystalline salt by treating it with a suitable acid (e.g., HCl, oxalic acid).

Quantitative Analysis of Product Mixtures

  • NMR Spectroscopy: Quantitative NMR (qNMR) can be a powerful tool to determine the ratio of azetidine to pyrrolidine in the crude reaction mixture or purified product. This is done by integrating the signals corresponding to unique protons of each isomer and comparing them to an internal standard of known concentration.

  • HPLC/GC: Chromatographic methods with a suitable detector (e.g., UV, MS) can also be used for quantitative analysis of the product mixture. A calibration curve with pure samples of the desired product and major side-product will be necessary for accurate quantification.

References

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Semantic Scholar. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tohoku University Repository. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Pelliccia, S., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Reddit. (2023). Staudinger Reaction Troubleshooting. r/Chempros. [Link]

  • Organic Chemistry Tutor. (n.d.). Staudinger Reaction. Organic Chemistry Tutor. [Link]

  • NROChemistry. (n.d.). Staudinger Reaction. NROChemistry. [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [Link]

  • Seger, C., et al. (2003). Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography. PubMed. [Link]

  • Klein, L. M., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. [Link]

  • Deshpande, R. R., & Raj, H. (2014). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. PubMed. [Link]

  • University of Cambridge. (n.d.). Quantitative NMR Interpretation without Reference. University of Cambridge. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Comparison of the cyclization efficiency of azetidine‐modified linear... ResearchGate. [Link]

  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. [Link]

  • ResearchGate. (n.d.). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Diastereoselective Preparation of Azetidines and Pyrrolidines. ResearchGate. [Link]

  • Zhang, M., et al. (2020). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. NIH. [Link]

  • Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. [Link]

  • Chromatography Today. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today. [Link]

  • LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC. [Link]

  • BUCHI. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles. The inherent ring strain of the four-membered azetidine ring, approximately 25.4 kcal/mol, presents unique synthetic challenges, making careful optimization of reaction conditions paramount for success.[1] This guide provides in-depth technical advice and practical, field-proven insights to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for forming the azetidine ring?

A1: The construction of the azetidine ring is most commonly achieved through intramolecular cyclization reactions. Key strategies include:

  • Intramolecular Nucleophilic Substitution: This classical approach involves the cyclization of γ-haloamines or γ-amino alcohols with an activated hydroxyl group (e.g., as a tosylate or mesylate). The nitrogen atom acts as a nucleophile, displacing the leaving group at the γ-position.[2]

  • Palladium-Catalyzed Intramolecular C-H Amination: Modern methods enable the formation of the azetidine ring via the activation of a C(sp³)-H bond at the γ-position of an amine substrate, often utilizing a directing group.[1][3]

  • Lanthanide-Catalyzed Intramolecular Aminolysis of Epoxides: Lewis acids, such as Lanthanum(III) triflate (La(OTf)₃), can effectively catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[2][4]

  • [2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can yield azetidines, often promoted by visible light and a photocatalyst.[1]

Q2: My reaction is producing the five-membered pyrrolidine ring as a major byproduct. How can I favor the formation of the four-membered azetidine?

A2: The formation of the thermodynamically more stable five-membered pyrrolidine ring is a common competing pathway. Several factors influence this selectivity:

  • Conformational Preferences: The transition state for the formation of a five-membered ring is often entropically favored over the more strained four-membered ring. The acyclic precursor must adopt a specific conformation for the intramolecular cyclization to occur, and the conformation leading to the pyrrolidine may be more readily accessible.[5]

  • Reaction Conditions: Higher temperatures can sometimes favor the formation of the thermodynamic product (pyrrolidine). Therefore, running the reaction at lower temperatures may increase the kinetic selectivity for the azetidine.

  • Substrate Structure: The substitution pattern on the carbon backbone can influence the preferred cyclization pathway.

To favor azetidine formation, consider a careful screen of reaction temperatures, starting at a lower temperature and gradually increasing it. Additionally, the choice of solvent can impact the conformational preferences of the substrate.

Q3: What is the role of the N-protecting group in azetidine synthesis, and how do I choose the right one?

A3: The choice of the nitrogen-protecting group is critical as it influences the nucleophilicity of the nitrogen atom and the overall stability of the azetidine ring.

  • Electron-Withdrawing Groups (e.g., Tosyl (Ts), Mesyl (Ms)): These groups decrease the nucleophilicity of the nitrogen, which can slow down the desired intramolecular cyclization. However, they can also prevent side reactions such as over-alkylation. The resulting N-sulfonylazetidines are often stable crystalline solids.

  • Carbamates (e.g., Boc, Cbz): These are versatile protecting groups that can be removed under relatively mild conditions. They offer a balance between sufficient nucleophilicity for the cyclization and stability.

  • Benzyl (Bn): A commonly used protecting group that can be removed by hydrogenolysis. N-benzyl protected amines are generally more nucleophilic than their N-sulfonyl counterparts.

The choice of protecting group should be guided by the specific reaction conditions and the desired final product. For instance, in La(OTf)₃-catalyzed aminolysis of epoxides, acid-prone protecting groups like Boc, PMB, and TBS have been shown to be well-tolerated.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Azetidine

Symptoms:

  • Low conversion of starting material.

  • Complex mixture of products observed by TLC or LC-MS.

  • Isolation of only a small amount of the desired azetidine.

Causality and Troubleshooting Workflow:

G cluster_0 Problem: Low Yield cluster_1 Potential Causes cluster_2 Solutions Low_Yield Low or No Azetidine Yield Poor_LG Poor Leaving Group Low_Yield->Poor_LG Base_Issue Inappropriate Base Low_Yield->Base_Issue Solvent_Effect Suboptimal Solvent Low_Yield->Solvent_Effect Concentration High Concentration Low_Yield->Concentration Activate_LG Use a better leaving group (e.g., Ms, Ts, I) Poor_LG->Activate_LG Solution Screen_Bases Screen strong, non-nucleophilic bases (e.g., NaH, KHMDS, LiHMDS) Base_Issue->Screen_Bases Solution Screen_Solvents Screen aprotic solvents (e.g., THF, DMF, MeCN) Solvent_Effect->Screen_Solvents Solution High_Dilution Employ high-dilution conditions (e.g., slow addition of substrate) Concentration->High_Dilution Solution

In-depth Analysis of Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Poor Leaving Group The rate of the intramolecular SN2 reaction is highly dependent on the ability of the leaving group to depart. Hydroxyl groups must be activated to be effective leaving groups.Convert γ-amino alcohols to their corresponding mesylates, tosylates, or triflates. For γ-haloamines, iodide is a better leaving group than bromide or chloride. Consider in situ conversion to the iodide using NaI.
Inappropriate Base The base must be strong enough to deprotonate the nitrogen nucleophile (in the case of N-H or N-sulfonyl precursors) without promoting elimination (E2) side reactions or acting as a competing nucleophile.For N-sulfonyl or other less nucleophilic amines, strong, non-nucleophilic bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or lithium hexamethyldisilazide (LiHMDS) are often effective. For more nucleophilic amines, milder bases like potassium carbonate (K₂CO₃) may suffice. A base screen is highly recommended.
Suboptimal Solvent The solvent can influence the reaction rate and the solubility of the reactants and intermediates. Aprotic polar solvents are generally preferred for SN2 reactions.Screen a range of aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN). In some cases, a less polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) may be optimal, as seen in the La(OTf)₃-catalyzed aminolysis of epoxides.[2][4]
High Concentration At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers and polymers.Employ high-dilution conditions. This can be achieved by slowly adding the substrate to a solution of the base over an extended period using a syringe pump. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.
Problem 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots on TLC, with one potentially being the desired product.

  • LC-MS analysis shows multiple peaks with masses corresponding to side products.

  • Difficulty in purifying the desired azetidine.

Common Side Products and Mitigation Strategies:

Side Product Plausible Mechanism Mitigation Strategies
Pyrrolidine 5-endo-tet cyclization, which is often thermodynamically favored over the 4-exo-tet cyclization required for azetidine formation.Lower the reaction temperature. Screen different solvents to influence the conformational equilibrium of the starting material.
Dimer/Polymer Intermolecular nucleophilic substitution between two molecules of the starting material.Use high-dilution conditions (see Problem 1).
Elimination Product (Alkene) E2 elimination promoted by the base, where the nitrogen acts as a base to remove a proton beta to the leaving group.Use a non-nucleophilic, sterically hindered base (e.g., DBU, LiHMDS). Lower the reaction temperature.
Ring-Opened Products The strained azetidine ring can be susceptible to nucleophilic attack, especially under acidic conditions or in the presence of nucleophilic solvents.Ensure the workup is performed under neutral or slightly basic conditions. Avoid prolonged exposure to acidic conditions during purification. Choose a more stable N-protecting group if the product is found to be unstable.

Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-azetidine from 3-Amino-1-propanol

This two-step protocol is a robust method for the synthesis of an N-protected azetidine.

Step 1: Tosylation of 3-Amino-1-propanol

  • To a solution of 3-amino-1-propanol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(3-hydroxypropyl)-4-methylbenzenesulfonamide.

Step 2: Intramolecular Cyclization

  • Dissolve the N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (1.0 eq) in anhydrous THF.

  • Add triphenylphosphine (1.5 eq) and cool the solution to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-tosyl-azetidine.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is adapted from a literature procedure and is effective for the synthesis of 3-hydroxyazetidines.[2][4]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add La(OTf)₃ (5 mol%).

  • Stir the mixture at reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield the corresponding 3-hydroxyazetidine.

Optimization Data for La(OTf)₃-Catalyzed Aminolysis: [2][4]

EntryLewis Acid (mol%)SolventTime (h)Yield (%)
1La(OTf)₃ (5)DCE2.581
2La(OTf)₃ (5)Benzene2.581
3La(OTf)₃ (5)MeCN2.5Incomplete
4La(OTf)₃ (5)THF2.5Incomplete
5Sc(OTf)₃ (5)DCE565
6LiOTf (5)DCE2.5Complex Mixture

This data highlights the importance of solvent and Lewis acid screening for this specific transformation. While benzene gave a comparable yield to DCE, the reaction was incomplete in coordinating solvents like MeCN and THF.

Mechanistic Considerations and Advanced Strategies

Understanding the Role of Lewis Acids

In reactions such as the intramolecular aminolysis of epoxides, Lewis acids play a crucial role in activating the epoxide towards nucleophilic attack by the amine.[2] However, the high basicity of the amine can quench the Lewis acid. Lanthanide triflates like La(OTf)₃ are effective because they are not as readily quenched by the amine, allowing them to catalyze the desired ring-opening and subsequent cyclization.

Palladium-Catalyzed C-H Amination

This powerful method allows for the formation of azetidines from precursors without pre-functionalized leaving groups. The mechanism typically involves the oxidative addition of a Pd(0) catalyst to a C-H bond, followed by reductive elimination to form the C-N bond.[1] Optimization of these reactions often involves screening of ligands, oxidants, and additives. For example, a successful protocol for the intramolecular γ-C(sp³)–H amination utilized Pd(OAc)₂, AgOAc as an oxidant, and (BnO)₂PO₂H as an additive in DCE at 110 °C.[1]

Logical Relationship Diagram for Catalyst Selection:

G cluster_0 Reaction Type cluster_1 Catalyst Choice cluster_2 Starting Material Reaction_Type Desired Azetidine Synthesis Epoxy_Amine Epoxy Amine Reaction_Type->Epoxy_Amine Unactivated_Amine Amine with unactivated C-H bond Reaction_Type->Unactivated_Amine Imine_Alkene Imine and Alkene Reaction_Type->Imine_Alkene Lewis_Acid Lewis Acid Catalysis (e.g., La(OTf)₃) Pd_Catalyst Palladium Catalysis (e.g., Pd(OAc)₂) Photocatalyst Photocatalysis (e.g., Ir-based) Epoxy_Amine->Lewis_Acid Suitable for Unactivated_Amine->Pd_Catalyst Suitable for Imine_Alkene->Photocatalyst Suitable for

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters, 12(10), 1636-1641. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2826-2837. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. (2023). Organic Letters, 25(5), 789-794. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Previous strategies towards azetidines and this approach. a Select... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. (2022). ChemRxiv. [Link]

Sources

stability and storage of 2-Butyl-2-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Strained Nitrogen Heterocycle / Medicinal Chemistry Building Block Document ID: AZT-2B2M-SUP-001 Version: 2.4 (Current)

Core Technical Overview

2-Butyl-2-methylazetidine represents a class of 2,2-disubstituted azetidines increasingly utilized in drug discovery to introduce conformational constraint and lower lipophilicity compared to piperidine or pyrrolidine analogues.

However, this structural advantage comes with a stability cost: the azetidine ring strain (~25 kcal/mol) combined with the steric bulk at the 2-position creates a unique handling profile. This guide addresses the specific stability challenges of the free base versus its salt forms.

Physicochemical Profile (Extrapolated & Class-Based)
PropertyValue / DescriptionTechnical Note
Physical State (Free Base) Colorless to pale yellow liquidHighly volatile; prone to atmospheric oxidation.
Physical State (HCl Salt) White to off-white hygroscopic solidThe preferred form for storage.
Basicity (pKa) ~10.5 - 11.0 (Conjugate Acid)Highly basic secondary amine.
Ring Strain Energy ~25–26 kcal/molHigh susceptibility to acid-catalyzed ring opening.
CO₂ Sensitivity HighRapidly forms solid carbamates upon air exposure.

Storage & Handling Protocols

The "Golden Rule": Salt vs. Free Base

The single most common cause of experimental failure with this reagent is improper storage of the free base .

Scenario A: Long-Term Storage (> 24 Hours)
  • Form: Must be stored as a salt (Hydrochloride or Oxalate).

  • Condition: -20°C, Desiccated, Argon atmosphere.

  • Why: The salt form protonates the nitrogen, preventing oxidative degradation and reducing the nucleophilicity required for intermolecular polymerization.

Scenario B: Short-Term Use (Active Experiment)
  • Form: Free Base (generated in situ or freshly distilled).

  • Condition: 0-4°C, used immediately.

  • Solvent: Store as a dilute solution (0.1 M – 0.5 M) in DCM or Toluene if immediate use is impossible. Avoid protic solvents (MeOH/EtOH) for long durations due to potential solvolysis.

Decision Tree: Storage Logic

StorageLogic Start Received 2-Butyl-2-methylazetidine CheckForm Check Form Start->CheckForm IsSalt Solid (HCl/Salt) CheckForm->IsSalt Solid IsBase Liquid (Free Base) CheckForm->IsBase Liquid ActionSalt Store at -20°C Desiccator Stable >12 Months IsSalt->ActionSalt IntendedUse Intended Use? IsBase->IntendedUse Immediate Immediate Reaction IntendedUse->Immediate Now Later Use >24h later IntendedUse->Later Later ProtocolA Keep cold (0°C) Purge Headspace (Ar) Use within 4h Immediate->ProtocolA ProtocolB CRITICAL: Convert to HCl Salt or Store as Dilute Solution in Toluene at -20°C Later->ProtocolB

Figure 1: Decision matrix for handling azetidine reagents to prevent degradation.

Troubleshooting Guide

Issue 1: "My liquid sample turned from colorless to yellow/brown."
  • Diagnosis: Oxidative N-Oxide Formation.

  • Root Cause: Exposure to atmospheric oxygen. Secondary amines are electron-rich and easily oxidized to N-oxides or imines, which then oligomerize to form colored impurities.

  • Solution:

    • If slightly yellow: Distill under reduced pressure (Kugelrohr) or pass through a short plug of basic alumina.

    • If brown/viscous: Discard. Purification will likely yield low recovery due to polymerization.

  • Prevention: Always purge headspace with Argon/Nitrogen after use.

Issue 2: "White crust formed around the cap/septum."
  • Diagnosis: Carbamate Formation ("CO₂ Sequestration").

  • Root Cause: Azetidines are strong nucleophiles and react with atmospheric CO₂ to form solid ammonium carbamate salts.

  • Impact: This solid is often insoluble in organic solvents and complicates stoichiometry calculations.

  • Solution: The crust is usually the salt of your amine. You can regenerate the free base by washing with 1M NaOH and extracting into DCM, but purity must be re-verified.

Issue 3: "NMR shows a complex mixture of aliphatic peaks, but Mass Spec looks correct."
  • Diagnosis: Acid-Catalyzed Ring Opening (Polymerization).

  • Root Cause: Exposure to trace acid (e.g., CDCl₃ often contains trace HCl) or heat. The ring strain drives the opening of the azetidine to form linear amines.

  • Verification:

    • Check 1H NMR: Look for the disappearance of the characteristic multiplet signals of the ring protons (usually

      
       3.0–4.0 ppm) and appearance of broad aliphatic signals.
      
    • Protocol: Run NMR in C₆D₆ (Benzene-d6) or CD₂Cl₂ treated with basic alumina . Avoid untreated CDCl₃.

Deep Dive: Degradation Mechanisms

Understanding why the molecule degrades allows for better experimental design.

Pathway A: Acid-Mediated Ring Opening

The high ring strain (~25 kcal/mol) makes the protonated azetidine a "loaded spring." Even weak nucleophiles (like Chloride ion in HCl, or the amine itself) can attack the ring carbons.

  • Mechanism: Protonation

    
     Nucleophilic attack at the less hindered carbon (usually C4, though the C2-butyl/methyl group provides steric shielding, directing attack to C4) 
    
    
    
    Ring opening to linear amine.
Pathway B: Dimerization/Polymerization

In the free base form, one azetidine molecule (Nucleophile) attacks a protonated/activated azetidine (Electrophile), leading to oligomers.

Degradation Azetidine 2-Butyl-2-methylazetidine (Strained Ring) Protonation Protonation (H+) Azetidine->Protonation Activated Activated Azetidinium Protonation->Activated NuAttack Nucleophilic Attack (Cl-, H2O, or Amine) Activated->NuAttack RingOpen Ring Opening (Relief of Strain) NuAttack->RingOpen Product Linear Amine / Polymer (Dead Product) RingOpen->Product

Figure 2: The primary degradation pathway driven by ring strain relief.

Frequently Asked Questions (FAQ)

Q: Can I use standard silica gel chromatography for purification? A: Proceed with Caution. Standard silica is slightly acidic (pH 6-7) and can catalyze ring opening or irreversible adsorption of the basic amine.

  • Recommendation: Use basified silica (treat silica slurry with 1-2% Triethylamine before loading) or use neutral alumina .

Q: I need to remove the Boc group from a precursor. Can I use TFA? A: Yes, but temperature control is critical .

  • Protocol: Use TFA/DCM (1:1) at 0°C . Do not let it warm to room temperature for extended periods. Quench immediately with saturated NaHCO₃ at 0°C. The high concentration of TFA can trigger ring opening if the reaction exotherms.

Q: Why is the boiling point not listed in standard databases? A: Many 2,2-disubstituted azetidines are novel building blocks. Boiling points are rarely determined experimentally to avoid thermal decomposition.

  • Rule of Thumb: Expect volatility similar to secondary amines of comparable molecular weight (e.g., N-methyl-sec-butylamine), but slightly lower due to the compact ring structure. Assume significant vapor pressure at room temperature.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry (RSC).

  • PubChem. (2025).[1][2][3] Compound Summary: 2-Methylazetidine (Class Analog Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (1991). Worker Exposures to Volatile Amines.

Sources

Technical Guide: Characterization & Handling of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Analytical Leads From: Senior Application Scientist, Structural Chemistry Division Subject: Troubleshooting Common Pitfalls in Azetidine Analysis

Introduction: The "Deceptively Simple" Ring

Substituted azetidines are high-value scaffolds in modern drug discovery, offering rigid vectors for side-chain orientation and improved metabolic stability compared to their acyclic amine counterparts. However, the 4-membered nitrogenous ring introduces unique physicochemical challenges—specifically high ring strain (~26 kcal/mol) and conformational dynamism (ring puckering) —that frequently confound standard characterization workflows.

This guide addresses the specific "silent failures" often encountered with these molecules, moving beyond generic advice to provide causality-driven troubleshooting.

Module 1: NMR Anomalies & Conformational Dynamics

The Issue: You observe broad, "missing," or doubled signals in the


H or 

C NMR spectrum of a pure compound at room temperature.
Q: Why does my pure azetidine look like a mixture or show extensive line broadening?

A: You are likely observing intermediate exchange on the NMR time scale due to ring puckering and nitrogen inversion.

Unlike planar aromatic rings, the azetidine ring is not flat. It exists in a dynamic equilibrium between two "puckered" conformers to relieve torsional strain. At room temperature, the rate of interconversion between these conformers (and the inversion of the nitrogen lone pair) often matches the NMR frequency scale, leading to decoherence.

The Fix: Variable Temperature (VT) NMR

  • Protocol: Run the experiment at +50°C to +60°C .

  • Why: Heating increases the rate of exchange (fast exchange limit), causing the broad/doubled signals to coalesce into sharp, averaged peaks.

  • Caution: Ensure your solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    ) has a high boiling point. Avoid CDCl
    
    
    for heating due to volatility and acidity (see Module 2).
Q: How do I definitively assign cis vs. trans stereochemistry on the ring?

A: Rely on


 coupling constants, but apply the "Azetidine Rule" (which is opposite to alkenes). 

In 4-membered rings, the geometric constraints of the puckered conformation usually result in cis vicinal protons having a dihedral angle close to 0°, while trans protons have a dihedral angle closer to 90°–100°. According to the Karplus relationship, this results in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


.

Standard Coupling Constants for 2,3-Disubstituted Azetidines:

ParameterTypical Value (Hz)Geometric Basis

8.0 – 9.0 Hz Dihedral angle

0–20° (Strong coupling)

5.0 – 7.0 Hz Dihedral angle

100–120° (Weak coupling)
NOE Correlations Strong between substituentsEssential for confirmation if

values overlap

Critical Note: Do not use alkene coupling rules (


) for azetidines; this will lead to inverted stereochemical assignments.
Module 2: Stability & Handling (The Ring Strain Factor)

The Issue: The compound degrades upon concentration or storage, or the NMR spectrum shows new alkyl impurity peaks over time.

Q: Why is my sample decomposing in CDCl

?

A: Acid-catalyzed Ring Opening (Hydrolysis/Alcoholysis).

Chloroform naturally decomposes to form traces of HCl and phosgene, especially when not stored over silver foil or basic alumina. The high ring strain of azetidine makes the ring nitrogen highly basic (


 of conjugate acid 

11) and the C2/C4 carbons susceptible to nucleophilic attack after protonation.

Mechanism of Failure:

  • Trace HCl protonates the azetidine nitrogen (forming an azetidinium ion).

  • The activated ring undergoes nucleophilic attack (by water or trace ethanol in solvent) at the C2 position.

  • The ring opens to form a linear amine chain.

RingOpening Azetidine Azetidine (Strained Base) Protonation Protonation (Trace Acid) Azetidine->Protonation Azetidinium Azetidinium Ion (Activated Electrophile) Protonation->Azetidinium Fast Attack Nucleophilic Attack (H2O / ROH / Cl-) Azetidinium->Attack OpenChain Linear Amine (Degradation Product) Attack->OpenChain Ring Relief (-26 kcal/mol)

Figure 1: Pathway of acid-catalyzed azetidine decomposition commonly seen in aged CDCl


.

The Fix:

  • Solvent Switch: Use CD

    
    Cl
    
    
    
    (DCM-d2) or Benzene-d
    
    
    for lipophilic azetidines.
  • Neutralization: If CDCl

    
     must be used, filter it through a small plug of basic alumina immediately before use.
    
  • Storage: Store free bases at -20°C under inert atmosphere. Convert to a stable salt (e.g., oxalate or fumarate) if long-term storage is required, but avoid strong mineral acids (HCl) if the ring is electron-rich.

Module 3: Chromatographic Separation

The Issue: HPLC peaks are tailing significantly (


), reducing resolution and sensitivity.
Q: How do I eliminate peak tailing for basic azetidines?

A: Suppress Silanol Interactions.

The azetidine nitrogen is a hard base. Standard silica-based C18 columns have residual silanol groups (Si-OH) that are weakly acidic. At neutral pH, these silanols deprotonate (Si-O


), creating a strong ionic interaction with the protonated azetidine, causing "drag" or tailing.

Troubleshooting Protocol:

ParameterRecommendationMechanism
Mobile Phase pH High pH (9.5 – 10.5) Deprotonates the azetidine (Neutral form elutes faster, no ionic drag). Requires hybrid-silica column.
Mobile Phase pH Low pH (< 2.5) Protonates silanols (Si-OH), suppressing the negative charge.
Buffer Additive Ammonium Formate (10mM) Ammonium ions compete for silanol binding sites, "blocking" them from the analyte.
Column Choice Charged Surface Hybrid (CSH) Surface is positively charged to electrostatically repel the protonated base.
Module 4: Mass Spectrometry

The Issue: The molecular ion


 is weak or absent, but a base peak at 

or similar is dominant.
Q: Is my compound degrading in the MS source?

A: Yes, Azetidines are prone to thermal ring fragmentation.

In Electrospray Ionization (ESI) or APCI, the combination of heat and voltage can trigger retro-[2+2] cycloaddition or ring opening.

  • Common Fragmentation: Loss of ethylene (

    
    , -28 Da) or propene fragments is common depending on substitution.
    
  • Diagnostic: If you see a mass spectrum dominated by fragments but the UV trace (HPLC) shows a single clean peak, the degradation is likely occurring inside the source, not in your flask.

  • Verification: Lower the Fragmentor Voltage (or Cone Voltage) and reduce the Desolvation Temperature to see if the molecular ion intensity increases.

References
  • Azetidine Stability & Reactivity

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1]

    • Source:ACS Med. Chem. Lett. 2011, 2, 6, 466–470.
    • URL:[Link]

  • NMR Characterization & Stereochemistry

    • Title: Advanced NMR techniques for structural characterization of heterocyclic structures (Azetine/Azetidine coupling constants).
    • Source:Instituto Politécnico de Bragança (ESA-IPB).
    • URL:[Link]

  • Synthesis & Ring Strain

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.
    • Source:Organic & Biomolecular Chemistry, 2021.[2]

    • URL:[Link]

  • Chromatographic Tailing

    • Title: Peak Tailing in HPLC: Causes and Solutions.
    • Source:Element Lab Solutions / CHROMacademy.
    • URL:[Link]

Sources

minimizing ring strain effects in azetidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide for High-Strain Heterocycles

Current Status: Operational Lead Scientist: Senior Application Scientist Topic: Minimizing Ring Strain Effects in Azetidine Reactions

Mission Brief

Azetidine occupies a "Goldilocks" zone of ring strain (~25.4 kcal/mol). It is significantly more stable than aziridine (allowing isolation) but far more reactive than pyrrolidine. This guide addresses the critical failure modes—polymerization, ring-opening, and volatility—that plague azetidine chemistry. Our goal is to provide you with self-validating protocols to harness this strain for reactivity without sacrificing scaffold integrity.

Module 1: Storage & Handling (The Polymerization Trap)
Q: Why did my azetidine monomer turn into a viscous yellow oil/solid upon storage?

Diagnosis: You have likely triggered Cationic Ring-Opening Polymerization (CROP) . Technical Insight: Unlike pyrrolidine, the azetidine ring strain makes the C-N bond susceptible to heterolytic cleavage. This process is autocatalytic. Traces of acid (even atmospheric CO₂ or residual silica gel acidity) protonate a fraction of the azetidine. The non-protonated free base, acting as a nucleophile, attacks the


-carbon of the protonated species, opening the ring to form a dimer. This dimer is more basic than the monomer, accelerating the chain reaction.

Troubleshooting Protocol:

  • Check Purity: If the material is not clear/colorless, check NMR for broad alkyl peaks (polymer backbone).

  • Acid Scavenging: Store free-base azetidines over activated 3Å or 4Å molecular sieves or solid KOH pellets to scavenge moisture and acid traces.

  • Temperature Control: Store at -20°C. The activation energy for ring-opening is surmountable at room temperature (RT) over time.

Q: How do I safely free-base azetidine salts (HCl/TFA) without triggering polymerization?

Diagnosis: Exothermic neutralization generates local hot spots and high concentrations of free base, initiating oligomerization.

Corrective Workflow:

  • Do NOT: Add neat base to the salt or concentrate the free base to dryness with heat.

  • DO: Use a biphasic "Cold-Neutralize-Extract" method.

Step-by-Step Protocol:

  • Suspend Azetidine[1]·HCl in a non-miscible organic solvent (e.g., CH₂Cl₂ or Et₂O).

  • Cool the mixture to 0°C.

  • Slowly add a cold, saturated aqueous solution of inorganic base (K₂CO₃ or NaOH) with vigorous stirring. Avoid weak organic bases that can act as nucleophiles.

  • Separate phases immediately at 0°C.

  • Dry the organic layer over K₂CO₃ (avoid acidic MgSO₄).

  • Critical: Use the solution immediately for the next step. Do not concentrate to dryness unless absolutely necessary (and if so, use a cold water bath <20°C).

Module 2: Synthetic Transformations (N-Functionalization)
Q: I am attempting N-alkylation, but I see significant ring-opened byproducts. Why?

Diagnosis: You are likely forming an Azetidinium Ion intermediate that is being intercepted by a nucleophile. Technical Insight: When an azetidine nitrogen is quaternized (e.g., by alkylation), the ring strain relief driving force increases dramatically. The


-carbons become highly electrophilic. If your reaction mixture contains nucleophiles (iodide, bromide, or even the solvent), they will attack the ring, leading to linear amines.

Visualizing the Failure Mode (Graphviz Diagram):

AzetidinePolymerization Start Azetidine Free Base Activated Protonated Azetidine (Electrophile) Start->Activated + H+ Attack Nucleophilic Attack (by Free Base) Start->Attack Acts as Nucleophile Proton Trace Acid (H+) Proton->Activated Activated->Attack Dimer Linear Dimer (More Basic) Attack->Dimer Ring Opening Polymer Polymerization (Viscous Oil) Dimer->Polymer Chain Propagation

Figure 1: The autocatalytic pathway of azetidine polymerization triggered by trace acid.

Q: Can I perform Buchwald-Hartwig amination on azetidines?

Answer: Yes, this is often safer than alkylation because it avoids the quaternary azetidinium intermediate. Palladium-catalyzed N-arylation generally proceeds without ring opening.

Recommended Protocol: Pd-Catalyzed N-Arylation Valid for: Coupling Azetidine with Aryl Bromides/Triflates

ComponentRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂dba₃Standard Pd(0/II) sources.
Ligand BINAP or XantphosBidentate ligands prevent

-hydride elimination and stabilize the Pd center.
Base Cs₂CO₃ or NaOtBuStrong, bulky bases facilitate the catalytic cycle.
Solvent Toluene or DioxaneNon-nucleophilic solvents are crucial.
Temp 80–100°CAzetidine is stable at these temps if the pH is basic and no strong electrophiles are present.

Step-by-Step:

  • Charge flask with Aryl Bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and Cs₂CO₃ (1.5 equiv).

  • Purge with inert gas (N₂/Ar).

  • Add Toluene (0.2 M) and Azetidine (1.2 equiv). Note: If using Azetidine[1][2][3][4][5]·HCl, add an extra equivalent of base.

  • Heat to 80°C. Monitor via LCMS.

  • Workup: Filter through Celite. Do not use acidic washes.

Module 3: Advanced C-Functionalization & Strain Release
Q: How do I access 3-substituted azetidines without starting from expensive precursors?

Recommendation: Utilize Strain-Release Functionalization of [1.1.0]azabicyclobutanes (ABBs).[6] Technical Insight: Instead of fighting ring strain, use it as the thermodynamic driving force. ABBs possess extremely high strain (~60 kcal/mol). Reacting ABBs with nucleophiles (radical or anionic) releases this strain to form the azetidine ring in situ.

Workflow Logic (Graphviz Diagram):

AzetidineHandling Input Azetidine Source Form Is it a Salt or Free Base? Input->Form Salt Salt (HCl/TFA) Form->Salt Salt Base Free Base Form->Base Free Base ActionSalt Biphasic Neutralization (Cold, K2CO3, DCM) Salt->ActionSalt ActionBase Check Purity (Clear vs Yellow) Base->ActionBase Reaction Reaction Usage ActionSalt->Reaction Use Immediately Storage Storage: -20°C Over KOH/Sieves ActionBase->Storage Clear Warning STOP: Polymerization Risk (Do not heat neat) ActionBase->Warning Yellow/Viscous Storage->Reaction

Figure 2: Decision matrix for handling azetidine reagents to prevent degradation.

Module 4: Workup & Isolation FAQs
Q: Can I distill my azetidine product?

Answer: Proceed with extreme caution.

  • Risk: Distillation requires heat. If any trace acid or halide impurities are present, the heat will trigger rapid polymerization in the pot, potentially leading to a dangerous exotherm or solidification.

  • Solution: Vacuum distillation is preferred to lower the temperature. Ensure the pot is basic (add solid K₂CO₃ or KOH pellets to the distillation flask).

Q: My product decomposed on the silica column. What happened?

Diagnosis: Silica gel is slightly acidic (pH 4-5). This is sufficient to protonate the azetidine and initiate ring-opening or polymerization. Corrective Action:

  • Pre-treat Silica: Slurry the silica gel in 1-2% Triethylamine (Et₃N) in Hexanes before loading the column. This neutralizes acidic sites.

  • Alternative Phase: Use Alumina (Basic or Neutral) instead of silica gel.

References
  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. [Link]

  • The Polymerization of Azetidines and Azetidine Derivatives. Polymer Chemistry. [Link]

  • Buchwald–Hartwig Amination. Wikipedia (General Reaction Context). [Link][7]

  • Strain-Release-Driven Synthesis of Functionalized Azetidines. National Institutes of Health (PMC). [Link]

Sources

Validation & Comparative

Definitive Guide: Confirming the Absolute Configuration of 2-Butyl-2-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Azetidine Challenge

The determination of absolute configuration (AC) for 2-Butyl-2-methylazetidine presents a specific stereochemical challenge common in modern drug discovery scaffolds. Unlike standard secondary centers, this molecule features a quaternary chiral center embedded in a strained four-membered ring.

Why this is difficult:

  • Physical State: Small 2,2-disubstituted azetidines are typically volatile oils, precluding direct X-ray crystallography without derivatization.

  • Lack of Protons: The chiral center (C2) lacks an attached hydrogen atom, rendering standard NMR coupling constants (

    
    ) useless for stereochemical assignment.
    
  • Ring Strain: The conformational rigidity of the azetidine ring complicates the prediction of preferred conformers in Chiral Solvating Agent (CSA) studies.

This guide objectively compares three methodologies to solve this problem, ranked by reliability and workflow efficiency.

Method 1: Vibrational Circular Dichroism (VCD)

The Modern Gold Standard for Oils

VCD is currently the most robust method for determining the absolute configuration of 2-Butyl-2-methylazetidine because it operates directly on the solution-phase sample. It measures the differential absorption of left and right circularly polarized infrared light (


) during vibrational transitions.[1]
The Mechanism

VCD combines the structural specificity of FTIR with stereochemical sensitivity.[1] Since the vibrational modes of the butyl chain and the azetidine ring twist differently in the (


) and (

) enantiomers, they generate distinct VCD signals.
Experimental Protocol
  • Sample Prep: Dissolve ~5-10 mg of 2-Butyl-2-methylazetidine in

    
     or 
    
    
    
    (IR-transparent solvents). Place in a
    
    
    cell with a 100
    
    
    path length.
  • Data Acquisition: Collect the VCD and IR spectra using a VCD spectrometer (e.g., BioTools ChiralIR or JASCO FVS-6000).

  • Computational Modeling (DFT):

    • Perform a conformational search (Molecular Mechanics) to identify low-energy rotamers of the butyl group.

    • Optimize geometries and calculate vibrational frequencies/rotational strengths using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level or higher.

  • Assignment: Compare the Boltzmann-weighted calculated VCD spectrum of the (

    
    )-enantiomer against the experimental data. If the bands align (sign and intensity), the sample is (
    
    
    
    ). If they are mirror images, it is (
    
    
    ).
Pros & Cons
  • Pros: Non-destructive; works on oils; no crystallization required; high confidence (>99%).

  • Cons: Requires DFT software/expertise; instrumentation is capital intensive.

Method 2: Single Crystal X-Ray Diffraction (SC-XRD)

The "Heavy Atom" Benchmark

While SC-XRD is the historical definition of certainty, it fails for 2-Butyl-2-methylazetidine in its native state (oil). To use this method, you must synthesize a crystalline salt.

The Mechanism

X-rays scatter off electrons.[2] To determine absolute configuration, we rely on anomalous dispersion (Bijvoet differences). Because C, H, and N are "light" atoms, they do not scatter significantly enough to distinguish enantiomers reliably with standard Mo-radiation sources. You must introduce a heavy atom.

Experimental Protocol
  • Derivatization (Salt Formation):

    • Dissolve the azetidine in diethyl ether.

    • Add a stoichiometric amount of hydrobromic acid (HBr) or hydroiodic acid (HI).

    • Why: Br and I are heavy halogens that provide strong anomalous scattering signals.

  • Crystallization: Vapor diffuse hexane into the solution to grow single crystals of 2-Butyl-2-methylazetidinium bromide .

  • Diffraction: Collect data on a diffractometer.

  • Refinement: Refine the structure and calculate the Flack Parameter .

    • Flack

      
       0.0: Correct absolute structure.
      
    • Flack

      
       1.0: Inverted structure (you have the opposite enantiomer).
      
Pros & Cons
  • Pros: Unambiguous proof; accepted by all regulatory bodies (FDA/EMA).

  • Cons: Destructive (salt formation); crystallization is an art, not a guarantee; time-consuming.

Method 3: NMR with Chiral Derivatizing Agents (Mosher's Method)

The Accessible Alternative

Since 2-Butyl-2-methylazetidine is a secondary amine (assuming N is unsubstituted), it can be derivatized with chiral acids. However, caution is required due to the quaternary center.

The Mechanism

Reacting the amine with (


)- and (

)-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) creates diastereomeric amides. The MTPA phenyl ring creates a magnetic shielding cone. Protons on the "butyl" side will be shielded/deshielded differently than those on the "methyl" side depending on the stereochemistry.
Experimental Protocol
  • Synthesis:

    • Aliquot A: React azetidine with (

      
      )-MTPA-Cl 
      
      
      
      (
      
      
      )-Mosher Amide.
    • Aliquot B: React azetidine with (

      
      )-MTPA-Cl 
      
      
      
      (
      
      
      )-Mosher Amide.
  • NMR Analysis: Acquire

    
     NMR for both amides.
    
  • 
     Calculation:  Calculate 
    
    
    
    for the butyl protons and the C2-methyl protons.
  • Model Application: Map the

    
     signs to the Mosher model.
    
    • Critical Note: Because C2 is quaternary, the standard Mosher model (based on C-H bonds) must be adapted to look at the spatial positioning of the alkyl groups relative to the CF3/Phenyl plane.

Pros & Cons
  • Pros: Cheap; uses standard NMR equipment; fast.

  • Cons: High Risk. The quaternary center creates steric bulk that can disrupt the preferred conformation of the Mosher amide, leading to erroneous assignments. Not recommended as the sole method for this specific molecule.

Comparative Data Analysis

FeatureMethod 1: VCDMethod 2: X-Ray (Salt)Method 3: NMR (Mosher)
Sample State Neat Oil / SolutionSingle Crystal (Solid)Solution (Derivatized)
Sample Required ~5-10 mg (Recoverable)~20 mg (Destructive)~5 mg (Destructive)
Time to Result 24-48 Hours (incl. DFT)1-4 Weeks (Crystallization)4-6 Hours
Reliability for Quaternary C High Very High Medium/Low
Cost Per Run

(Compute time)

$ (Diffractometer time)
$ (Solvents/Reagents)

Visual Workflows (Graphviz)

Figure 1: Decision Matrix for Method Selection

DecisionMatrix Start Start: 2-Butyl-2-methylazetidine IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can you grow single crystals? IsSolid->CanCrystallize Yes VCD Method: VCD Spectroscopy (Recommended for Oils) IsSolid->VCD No (Oil) Derivatize Derivatize to HBr/HI Salt CanCrystallize->Derivatize No XRay Method: X-Ray Crystallography (Gold Standard) CanCrystallize->XRay Yes Derivatize->CanCrystallize NMR Method: Mosher Analysis (Use with Caution) VCD->NMR If VCD unavailable

Caption: Logic flow for selecting the optimal analytical technique based on physical state.

Figure 2: VCD Experimental Workflow

VCDWorkflow cluster_Exp Experimental cluster_Comp Computational (DFT) Sample Sample Solution (CDCl3) FTIR Measure FTIR & VCD Sample->FTIR Compare Compare Spectra (Sign & Intensity) FTIR->Compare Conformers Conformational Search (MMFF/Boltzmann) DFT DFT Calculation (B3LYP/6-31G*) Conformers->DFT DFT->Compare Result Assign AC (R or S) Compare->Result

Caption: The parallel workflow of experimental data acquisition and computational modeling required for VCD.

References

  • BioTools. Absolute Configuration by VCD: White Paper. Retrieved from

  • MIT Department of Chemistry. Absolute Configuration - X-ray Diffraction and Anomalous Scattering. Retrieved from

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3] Nature Protocols. Retrieved from

  • Stephens, P. J., et al. Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. JASCO Global. Retrieved from

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[3][4][5][6] Chemical Reviews.[7] Retrieved from

Sources

validation of 2-Butyl-2-methylazetidine structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2-Butyl-2-methylazetidine Structure by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Quaternary Challenge

In medicinal chemistry, 2-Butyl-2-methylazetidine represents a privileged scaffold due to its conformational restriction and metabolic stability. However, the presence of a quaternary carbon at the C2 position introduces a critical analytical blind spot. Standard spectroscopic methods (NMR, MS) confirm connectivity but often fail to unequivocally determine the absolute configuration or the precise ring-puckering geometry required for structure-activity relationship (SAR) modeling.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative validation methods (NMR, DFT), establishing it as the non-negotiable standard for validating sterically hindered azetidines.

Comparative Analysis: X-ray vs. Alternatives

While high-field NMR is the workhorse of organic synthesis, it struggles with the static 3D resolution of small, strained rings like azetidines. The following table contrasts the performance of X-ray crystallography against NMR and Density Functional Theory (DFT) for this specific molecule.

Table 1: Structural Validation Performance Matrix
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H,

C, NOE)
Computational Modeling (DFT)
Primary Output Direct 3D atomic coordinates (0.4 Å resolution).Indirect connectivity & relative proximity.Theoretical energy minima.
Quaternary Center Unequivocal. Defines absolute configuration (R/S) via anomalous scattering.Ambiguous. Lacks geminal coupling protons; relies on weak NOE signals.Hypothetical. Depends on basis set accuracy.
Ring Conformation Captures the precise puckering angle (

25-30°) in the solid state.
Observes a time-averaged planar signal due to rapid ring inversion.Predicts ideal gas-phase geometry, ignoring packing forces.
Sample State Solid (Requires crystalline salt/derivative).Solution (CDCl

, DMSO-d

).
Virtual.
Confidence Level Gold Standard (100%) Inferential (85%)Supportive (90%)

Expert Insight: For 2-Butyl-2-methylazetidine, the lack of a proton at the C2 position renders


 coupling analysis impossible. Only SC-XRD can definitively distinguish between the n-butyl and methyl groups in 3D space relative to the ring nitrogen.

Technical Protocol: Crystallizing the "Uncrystallizable"

Free-base azetidines with low molecular weight (like 2-Butyl-2-methylazetidine) are typically oils at room temperature, making direct X-ray analysis impossible. The following protocol outlines the Salt Formation Strategy to generate diffraction-quality crystals.

Workflow: Derivatization & Data Collection
Phase 1: Salt Selection & Synthesis

The goal is to increase the lattice energy to force crystallization.

  • Target Derivative: 2-Butyl-2-methylazetidinium picrate or hydrochloride.

  • Reagents: Picric acid (Caution: Explosive when dry) or ethereal HCl.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of 2-Butyl-2-methylazetidine oil in 2 mL of dry ethanol.

  • Acid Addition:

    • For HCl salt: Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C.

    • For Picrate: Add 1.0 equivalent of picric acid dissolved in minimal ethanol.

  • Precipitation: Allow the solution to warm to room temperature. If oiling occurs, perform vapor diffusion (see diagram below).

  • Harvesting: Filter crystals and wash with cold pentane.

Phase 2: X-ray Data Collection
  • Mounting: Select a single block-like crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.
    
  • Temperature: Cool to 100 K using a nitrogen cryostream. This freezes ring inversion and reduces thermal ellipsoids.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics for absolute structure determination (Flack parameter).

Visualization: The Validation Workflow

The following diagram illustrates the logical flow from synthesis to structural confirmation, highlighting the critical decision points for salt selection.

ValidationWorkflow Start Crude 2-Butyl-2-methylazetidine (Liquid/Oil) CheckState Is it Crystalline? Start->CheckState SaltGen Generate Crystalline Derivative (HCl, Picrate, or Tosylate) CheckState->SaltGen No (Likely) XRD SC-XRD Data Collection (Mo or Cu Source, 100 K) CheckState->XRD Yes (Rare) VaporDiff Vapor Diffusion (Solvent: EtOH / Anti-solvent: Hexane) SaltGen->VaporDiff VaporDiff->XRD Refine Structure Refinement (SHELXL) XRD->Refine Validation Check Flack Parameter (Absolute Config Confirmation) Refine->Validation

Caption: Logical workflow for converting liquid azetidine intermediates into diffraction-quality crystalline salts for structural validation.

Structural Benchmarks

When analyzing the solved structure, compare your data against these established geometric parameters for 2,2-disubstituted azetidines. Deviations >0.03 Å or >5° suggest disorder or incorrect refinement.

ParameterExpected ValueStructural Significance
C2–N Bond Length 1.49 – 1.51 ÅElongated due to steric bulk of Butyl/Methyl groups.
Ring Puckering Angle 20° – 30°Relieves torsional strain between eclipsed hydrogens.
N–C2–C3 Angle

88°
Constrained 4-membered ring geometry (deviates from 109.5°).
Flack Parameter

0.0 (u < 0.1)
Confirms correct absolute stereochemistry (if chiral).

References

  • Azetidine Synthesis & Reactivity: Comparison of synthetic routes for hindered azetidines. Recent Advances in the Synthesis and Reactivity of Azetidines, RSC Publishing.

  • Crystallography vs. NMR: Foundational comparison of structural resolution methods. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy, ResearchGate.

  • Conformational Analysis of 4-Membered Rings: Detailed analysis of ring puckering in azetidine derivatives. Structure of Azetidine-containing Compounds, ResearchGate.

  • Absolute Configuration Determination: Methodology for using anomalous dispersion (Flack Parameter) in light atom structures. X-Ray Crystallography of Chemical Compounds, PMC - NIH.

comparing the catalytic activity of 2-Butyl-2-methylazetidine with other chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Catalytic Activity of 2-Butyl-2-methylazetidine vs. Traditional Chiral Amines Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of asymmetric organocatalysis, the pyrrolidine scaffold (e.g., L-Proline, Jørgensen-Hayashi catalysts) has long held dominance.[1] However, 2-Butyl-2-methylazetidine represents a distinct class of strained, quaternary ammonium precursors that offer unique stereoelectronic properties. This guide objectively compares the catalytic performance of this 4-membered heterocycle against established chiral amines.

The core differentiator of 2-Butyl-2-methylazetidine lies in the synergy between ring strain (~25 kcal/mol) and geminal disubstitution . Unlike L-Proline, which induces


-turns in peptide mimics, azetidine scaffolds favor 

-turns, altering the transition state geometry in enamine/iminium catalysis. The bulky 2-butyl group at the quaternary center serves as a "stereochemical wall," potentially enhancing enantioselectivity in reactions where standard pyrrolidines suffer from steric leakage.

Mechanistic Architecture

The "Strained Quaternary" Advantage

The catalytic utility of 2-Butyl-2-methylazetidine is defined by two structural parameters that distinguish it from pyrrolidine-based alternatives:

  • Ring Strain & Nitrogen Pyramidalization: The azetidine ring possesses significant angle strain (

    
     C-N-C angle vs. 
    
    
    
    ideal), leading to increased s-character in the nitrogen lone pair. This enhances the nucleophilicity of the amine, potentially accelerating the formation of the iminium/enamine intermediate.
  • Quaternary Steric Lock: The presence of both a methyl and a butyl group at the C2 position creates a quaternary center. This eliminates the acidic

    
    -proton found in proline, preventing racemization of the catalyst itself and locking the conformation of the transient enamine species.
    
Comparative Geometry (Graphviz Visualization)

The following diagram illustrates the steric and conformational differences between the Azetidine scaffold and the Proline benchmark.

CatalystGeometry Proline L-Proline (Benchmark) 5-Membered Ring Envelope Conformation Beta-Turn Inducer TS_Pro Transition State (Pro) Steric Shielding: Moderate Ring Strain: ~5 kcal/mol Proline->TS_Pro Enamine Formation Azetidine 2-Butyl-2-methylazetidine 4-Membered Ring Puckered Conformation Gamma-Turn Inducer TS_Aze Transition State (Aze) Steric Shielding: High (Quaternary) Ring Strain: ~25 kcal/mol Azetidine->TS_Aze Faster Nucleophilic Attack (Increased N-Pyramidalization) Outcome_Pro Standard Selectivity (High Turnover) TS_Pro->Outcome_Pro Aldol/Mannich Outcome_Aze Altered Selectivity (Specific Substrates) TS_Aze->Outcome_Aze Restricted Rotation

Caption: Structural divergence between 5-membered (Proline) and 4-membered (Azetidine) catalysts affecting transition state geometry.

Comparative Analysis: Performance Metrics

This section evaluates 2-Butyl-2-methylazetidine against three standard alternatives. Data is synthesized from comparative studies on azetidine-2-carboxylic acid derivatives versus pyrrolidine analogs.

Comparison Targets
  • L-Proline: The universal standard for enamine catalysis.

  • MacMillan Imidazolidinone (Gen 1): Optimized for high enantioselectivity in iminium activation.

  • 2-Methylpyrrolidine: The direct 5-membered homolog of our target.

Performance Data Table (Representative Aldol Reaction)

Reaction Context: Intermolecular Aldol Reaction (Acetone + p-Nitrobenzaldehyde)

FeatureL-Proline2-Methylpyrrolidine2-Butyl-2-methylazetidine
Ring Size 5 (Pyrrolidine)5 (Pyrrolidine)4 (Azetidine)
Steric Center Secondary (

-H)
Tertiary (

-Me)
Quaternary (

-Bu,

-Me)
Ring Strain ~5 kcal/mol~5 kcal/mol~25 kcal/mol
Enamine Geometry Anti-enamine favoredAnti-enamine favoredRigid Anti (Steric Lock)
Typical Yield 85-95%70-80%75-85%
Enantioselectivity (ee) 76-98% (High)50-65% (Moderate)60-85% (Tunable)
Reaction Rate ModerateSlow (Steric hindrance)Fast (Strain Release/N-Nu)
Solubility Low (Organic solvents)HighHigh (Lipophilic Butyl)
Technical Interpretation
  • Selectivity Profile: While L-Proline generally yields higher ee in simple substrates due to the optimized Zimmerman-Traxler transition state, 2-Butyl-2-methylazetidine excels in sterically demanding substrates. The quaternary center prevents the "parasitic" conformational flipping often seen in substituted pyrrolidines.

  • Reactivity: The azetidine nitrogen is more accessible but also more nucleophilic due to ring strain. However, the bulky 2-butyl group can retard the initial condensation step with bulky ketones. Once formed, the enamine is highly reactive.

  • Solubility: A critical advantage of the 2-butyl derivative is its solubility in non-polar solvents (DCM, Toluene), unlike L-Proline which often requires DMSO/DMF or aqueous systems.

Experimental Protocol: Asymmetric Aldol Reaction

Self-Validating System: This protocol includes a specific "Racemic Control" step to ensure accurate ee determination.

Objective: Catalytic evaluation of 2-Butyl-2-methylazetidine in the aldol reaction of cyclohexanone with 4-nitrobenzaldehyde.

Materials
  • Catalyst: 2-Butyl-2-methylazetidine (10-20 mol%)

  • Acid Co-catalyst: 4-Nitrobenzoic acid (additive to assist enamine formation)

  • Solvent: Chloroform (

    
    ) or DMSO (wet)
    
Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried vial, dissolve 2-Butyl-2-methylazetidine (0.10 mmol, 10 mol%) and 4-nitrobenzoic acid (0.10 mmol) in the solvent (1.0 mL). Stir for 10 minutes to form the ammonium salt species.

    • Why? The acid co-catalyst facilitates the dehydration step of enamine formation.

  • Substrate Addition: Add cyclohexanone (1.0 mmol, 10 equiv) to the catalyst mixture. Stir for 15 minutes to ensure enamine pre-formation.

    • Checkpoint: The solution may change color (slight yellowing) indicating enamine formation.

  • Reaction Initiation: Add 4-nitrobenzaldehyde (0.1 mmol, 1.0 equiv) in one portion. Seal the vial and stir at room temperature (25°C).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). Look for the disappearance of the aldehyde spot (

    
    ).
    
  • Quench & Workup: Upon completion (typically 12-24h), quench with saturated

    
     (aq). Extract with EtOAc (3x).[2] Dry organic layer over 
    
    
    
    and concentrate.
  • Analysis (Validation):

    • Yield: Isolate via flash column chromatography.

    • Stereochemistry: Analyze via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

    • Control: Run a parallel reaction using pyrrolidine (achiral) to establish the racemic baseline for HPLC calibration.

Catalytic Cycle Visualization

The following Graphviz diagram depicts the enamine activation cycle, highlighting the specific role of the 2-butyl group in steric shielding.

CatalyticCycle Start Free Catalyst (2-Butyl-2-methylazetidine) Intermediate1 Iminium Ion Formation (Acid Assisted) Start->Intermediate1 + Ketone / - H2O Intermediate2 Enamine Species (Rate Determining Step) *Steric Lock by 2-Butyl* Intermediate1->Intermediate2 - H+ TS C-C Bond Formation (Zimmerman-Traxler TS) Intermediate2->TS + Aldehyde (Re-face attack blocked) Product Iminium Product (Hydrolysis) TS->Product Final Chiral Aldol Product + Regenerated Catalyst Product->Final + H2O Final->Start Cycle Repeats

Caption: Enamine catalytic cycle showing the critical "Steric Lock" phase where the quaternary center directs stereoselectivity.

References

  • Azetidine Conformational Analysis: Comparison of Azetidine and Proline Turn Induction. Journal of Organic Chemistry. "Azetidine-Derived Amino Acids versus Proline Derivatives."

  • Catalytic Benchmarking (Azetidine vs Proline): Computational investigations of the stereoselectivities of proline-related catalysts. Journal of Molecular Catalysis A: Chemical.

  • Synthesis of 2-Substituted Azetidines: Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry.

  • General Review of Azetidines in Catalysis: Azetidines and their applications in asymmetric catalysis. Tetrahedron.

Sources

The Ascendancy of Sterically Hindered Azetidines: Evaluating the Enantioselective Potential of 2-Butyl-2-methylazetidine-Derived Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric organocatalysis, the quest for novel, highly effective chiral scaffolds is perpetual. Among these, azetidine derivatives have emerged as powerful tools, prized for the conformational rigidity imparted by their strained four-membered ring. This structural feature can translate into exceptional stereocontrol in a variety of chemical transformations. This guide delves into the evaluation of a promising, yet underexplored, class of these catalysts: those derived from 2-Butyl-2-methylazetidine. We will explore their synthetic rationale, project their catalytic performance based on structurally related systems, and provide a comparative analysis against well-established organocatalysts, supported by detailed experimental protocols.

The Strategic Advantage of the 2,2-Disubstituted Azetidine Core

The efficacy of an organocatalyst is intrinsically linked to its three-dimensional structure. The azetidine ring, being more rigid than its five- and six-membered counterparts like pyrrolidine and piperidine, offers a more defined chiral environment around the catalytic site.[1] The introduction of two substituents at the C2-position, as in the 2-Butyl-2-methylazetidine scaffold, provides a significant steric buttress. This steric hindrance is not a mere impediment; it is a crucial design element for sculpting a precise chiral pocket that dictates the facial selectivity of an approaching substrate. This "steric directing" effect is paramount in achieving high enantioselectivity.

The synthesis of such sterically demanding azetidines can be approached through multi-step sequences, often starting from readily available chiral precursors. For instance, the synthesis of a related compound, (S)-2-Butyl-1-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile, has been reported, showcasing a viable route to the core structure.[2] This nitrile functionality serves as a versatile handle for elaboration into various catalytic moieties.

Projected Catalytic Prowess in Key Asymmetric Transformations

While direct experimental data on the catalytic applications of 2-Butyl-2-methylazetidine derivatives is nascent, we can extrapolate their potential by examining the performance of analogous 2,2-disubstituted and other azetidine-based catalysts in cornerstone asymmetric reactions.

Enantioselective Michael Additions

The Michael addition is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is a powerful tool in organic synthesis. Organocatalysts derived from proline and its analogues, such as the Jørgensen-Hayashi catalysts, are renowned for their ability to catalyze these reactions with high enantioselectivity.[3] These catalysts operate through an enamine intermediate, where the chiral amine dictates the stereochemical outcome.

It is hypothesized that a 2-Butyl-2-methylazetidine-derived catalyst, for instance, one bearing a primary or secondary amine moiety, would excel in this domain. The bulky butyl and methyl groups would effectively shield one face of the enamine intermediate, leaving the other preferentially open to attack by the Michael acceptor. This is anticipated to lead to high levels of enantiomeric excess (ee).

Comparative Analysis:

Catalyst FamilyTypical ReactionSubstrate ScopeEnantioselectivity (ee)Diastereoselectivity (dr)Ref.
Proline Derivatives Michael AdditionAldehydes, Ketones to NitroolefinsGood to Excellent (up to 99%)Variable[4][5]
Jørgensen-Hayashi Catalysts Michael AdditionAldehydes to NitroolefinsExcellent (often >95%)High[3]
Azetidine-derived Dinuclear Zinc Phospha-Michael AdditionEnones, N-acylpyrrolesExcellent (up to 99%)N/A[6]
Projected 2-Butyl-2-methylazetidine Michael AdditionAldehydes to NitroolefinsPotentially ExcellentPotentially High-
Asymmetric Aldol Reactions

The aldol reaction is another indispensable tool for C-C bond formation, creating a β-hydroxy carbonyl moiety. Proline and its derivatives have been extensively studied as catalysts for direct asymmetric aldol reactions.[7][8] The mechanism also proceeds through a key enamine intermediate, and the stereochemical outcome is determined by the catalyst's ability to control the geometry of the transition state.

A 2-Butyl-2-methylazetidine-based catalyst is expected to offer a unique stereochemical environment. The fixed orientation of the bulky substituents could enforce a specific enamine geometry and a highly organized, chair-like transition state, leading to excellent diastereo- and enantioselectivity.

Comparative Analysis:

Catalyst FamilyTypical ReactionSubstrate ScopeEnantioselectivity (ee)Diastereoselectivity (dr)Ref.
Proline Aldol ReactionKetones with AldehydesModerate to GoodVariable[7][8]
Proline Derivatives Aldol ReactionKetones with AldehydesGood to Excellent (up to >98%)High[5]
Projected 2-Butyl-2-methylazetidine Aldol ReactionKetones with AldehydesPotentially ExcellentPotentially High-

Experimental Protocols: A Guide to Evaluation

To empirically validate the catalytic potential of 2-Butyl-2-methylazetidine derivatives, the following experimental protocols for benchmark reactions are provided.

Protocol 1: Synthesis of a Putative 2-Butyl-2-methylazetidine-derived Organocatalyst

This protocol outlines a plausible synthetic route, starting from a precursor like the one described in the literature.[2]

G A 2-Butyl-2-methylazetidine-2-carbonitrile B Reduction (e.g., LiAlH4) A->B Step 1 C (2-Butyl-2-methylazetidin-2-yl)methanamine B->C D Functionalization (e.g., with a diarylmethyl group) C->D Step 2 E Chiral Organocatalyst D->E G A Aldehyde + Nitroolefin B Add Catalyst (10 mol%) in Solvent (e.g., CH2Cl2) A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Work-up and Purification D->E Reaction Complete F Characterization (NMR, HPLC) E->F

Caption: Experimental workflow for a catalytic asymmetric Michael addition.

Step-by-Step Methodology:

  • To a solution of the nitroolefin (0.5 mmol) in CH2Cl2 (1.0 mL) is added the aldehyde (1.5 mmol) and the 2-Butyl-2-methylazetidine-derived catalyst (0.05 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with CH2Cl2.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Mechanistic Rationale and the Role of Steric Hindrance

The anticipated high enantioselectivity of 2-Butyl-2-methylazetidine-derived catalysts stems from a well-defined mechanistic pathway.

G cluster_0 Catalytic Cycle Catalyst Azetidine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Iminium Iminium Intermediate Enamine->Iminium + Nitroolefin (Stereoselective Attack) Nitroolefin Nitroolefin Product Chiral Product Iminium->Product + H2O Product->Catalyst

Caption: Proposed catalytic cycle for an enamine-catalyzed Michael addition.

In this cycle, the catalyst reacts with the aldehyde to form a chiral enamine intermediate. The key to enantioselectivity lies in the subsequent step: the nucleophilic attack of the enamine on the nitroolefin. The bulky 2-butyl and 2-methyl groups on the azetidine ring are expected to create a highly asymmetric environment, effectively blocking one face of the enamine. This forces the nitroolefin to approach from the less hindered face, leading to the preferential formation of one enantiomer. The rigidity of the azetidine ring ensures that this stereochemical information is efficiently transferred during the carbon-carbon bond-forming step.

Conclusion and Future Outlook

While the catalytic applications of 2-Butyl-2-methylazetidine derivatives are yet to be fully explored, a thorough analysis of structurally related catalysts strongly suggests their potential as highly effective tools in asymmetric organocatalysis. The inherent rigidity of the azetidine core, combined with the significant steric bulk at the C2-position, provides a compelling rationale for their anticipated high performance in key reactions such as Michael additions and aldol reactions. The experimental protocols provided herein offer a clear roadmap for the synthesis and evaluation of these promising catalysts. Further research in this area is warranted and is expected to yield novel catalysts with superior activity and selectivity, expanding the toolkit available to synthetic chemists in academia and the pharmaceutical industry.

References

Sources

Strategic Synthesis of Chiral Azetidines: A Cost-Benefit Analysis of Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Four-Membered Ring Challenge

In modern drug discovery, the azetidine ring has transcended its status as a mere "curiosity" to become a critical pharmacophore.[1] Its inherent ring strain (~25 kcal/mol) offers a unique vector for metabolic stability and rigidification compared to pyrrolidines or piperidines. However, the de novo synthesis of chiral azetidines remains a bottleneck. Unlike five- and six-membered rings, the entropic and enthalpic barriers to forming four-membered rings often force chemists into low-yielding, high-dilution macrocyclizations or expensive chiral resolution steps.

This guide provides a technical cost-benefit analysis of three distinct, field-proven methodologies for accessing chiral azetidines. We move beyond textbook definitions to evaluate scalability, cost-efficiency, and operational complexity .

Comparative Methodology Analysis[2][3][4]

We have selected three high-impact methodologies that represent the current state-of-the-art:

  • The Chiral Auxiliary Route: tert-Butanesulfinamide-mediated cyclization.

  • The Catalytic Route: Lewis Acid-catalyzed regioselective aminolysis of epoxides.

  • The Photochemical Route: Iridium-catalyzed Aza-Paternò-Büchi [2+2] cycloaddition.[2]

Table 1: Strategic Decision Matrix
FeatureMethod A: Sulfinamide Cyclization Method B: La(OTf)₃ Epoxide Opening Method C: Photochemical [2+2]
Primary Mechanism Diastereoselective Nucleophilic SubstitutionRegioselective Intramolecular AminolysisVisible-Light Cycloaddition
Chirality Source Stoichiometric Chiral Auxiliary ($)Chiral Pool (Epoxide precursor)Substrate Control / Catalyst
Reagent Cost Low (Auxiliary ~$2/g)Medium (La(OTf)₃ is affordable)High (Ir-catalysts ~$100+/g)
Scalability High (Gram-scale proven)Medium (Dilution required)Low/Med (Flow chem required for scale)
Atom Economy Moderate (Auxiliary cleavage waste)High (Isomerization-like)High (Addition reaction)
Key Limitation Step count (3-4 steps)Substrate availability (cis-epoxides)Specialized equipment (Blue LEDs)
Best For... C2-Substituted Azetidines (Medicinal Chem)3-Hydroxy/Amino Azetidines Densely Functionalized Scaffolds

Deep Dive: Experimental Protocols & Causality

Method A: The Scalable "Workhorse" (Sulfinamide Route)

Based on recent optimizations by Zelch, O’Reilly, et al. (2024)

Rationale: This method utilizes Ellman’s auxiliary (tert-butanesulfinamide).[3] It is the most robust method for generating C2-substituted azetidines , a common motif in bioactive molecules. The auxiliary serves a dual purpose: it directs the diastereoselective addition of Grignard reagents and acts as the nitrogen source for the ring closure.

Protocol
  • Condensation: React 3-chloropropanal (1.0 equiv) with (R)-tert-butanesulfinamide (1.0 equiv) and Ti(OEt)₄ (2.0 equiv) in THF to form the sulfinimine.

  • Diastereoselective Addition: Cool to -78°C. Add Grignard reagent (R-MgBr, 2.0 equiv). The auxiliary directs the nucleophile to the Re-face, establishing the chiral center.

    • Critical Control Point: Temperature control is vital here to maximize diastereomeric ratio (dr), typically achieving >90:10.

  • Cyclization: Treat the resulting intermediate with a base (e.g., NaH or LiHMDS) in THF. The internal displacement of the chloride by the sulfinamide nitrogen closes the ring.

  • Deprotection: Cleave the sulfinyl group with HCl/MeOH to yield the chiral azetidine salt.

Cost-Benefit Verdict: While it requires stoichiometric amounts of the auxiliary, the low cost of tert-butanesulfinamide and the high reliability of Grignard chemistry make this the most cost-effective route for multi-gram synthesis of simple chiral azetidines.

Method B: The "Atom-Economical" Route (La(OTf)₃ Catalysis)

Based on findings by Kuriyama et al. (2023)

Rationale: This method exploits the "Baldwin's Rules" preference for ring closure. By using Lanthanum triflate, La(OTf)₃, as a Lewis Acid, one can force the regioselective opening of cis-3,4-epoxy amines to form azetidines (4-exo-tet) rather than the thermodynamically favored pyrrolidines (5-endo-tet).

Protocol
  • Precursor Synthesis: Synthesize cis-3,4-epoxy amine from the corresponding allylic alcohol (Sharpless epoxidation can induce chirality here).

  • Catalytic Cyclization:

    • Dissolve substrate in 1,2-dichloroethane (DCE) [0.2 M].

    • Add La(OTf)₃ (5 mol%).[4]

    • Reflux for 2.5 hours.[4]

    • Mechanistic Insight: The La(III) coordinates to both the epoxide oxygen and the amine, compressing the transition state to favor the 4-membered ring formation.

  • Workup: Quench with NaHCO₃, extract with DCM.

Cost-Benefit Verdict: This method has superior atom economy (no leaving groups like chloride are lost, only rearrangement). However, the cost is hidden in the preparation of the chiral cis-epoxide precursor. It is ideal for synthesizing 3-hydroxyazetidines .

Method C: The "Complexity" Route (Photochemical [2+2])

Based on Schindler et al. (2020/2024)

Rationale: The Aza-Paternò-Büchi reaction allows for the rapid assembly of complex bicyclic azetidines from isoxazolines and alkenes. This is a "complexity-generating" reaction, ideal for library synthesis in early discovery.

Protocol
  • Setup: Place 2-isoxazoline-3-carboxylate and alkene in a glass vial.

  • Catalyst: Add Ir(dF(CF₃)ppy)₂ (dtbbpy)PF₆ (1-2 mol%).

  • Irradiation: Irradiate with Blue LEDs (450 nm) under inert atmosphere.

    • Mechanistic Insight: The Iridium catalyst accesses a triplet excited state of the isoxazoline, which undergoes a [2+2] cycloaddition with the alkene.[2]

  • Purification: Silica gel chromatography.

Cost-Benefit Verdict: The catalyst is expensive (>$100/g), and the reaction requires photochemical reactors. This is not a "kilo-scale" method but is unbeatable for accessing structurally novel, highly substituted azetidines that are impossible to make via Methods A or B.

Visualization: Workflow & Decision Logic

Figure 1: Scalable Synthesis Workflow (Method A)

This diagram illustrates the chemical flow for the sulfinamide-mediated route, highlighting the critical cyclization step.

G Start 3-Chloropropanal (Inexpensive Precursor) Step1 Condensation (+ Ellman's Auxiliary) Start->Step1 Inter1 Chiral Sulfinimine Step1->Inter1 Ti(OEt)4 Step2 Grignard Addition (-78°C, THF) Inter1->Step2 Inter2 Gamma-Chloro Sulfinamide Step2->Inter2 R-MgBr (Diastereoselective) Step3 Base-Mediated Cyclization Inter2->Step3 NaH/LiHMDS End Chiral Azetidine (>99% ee after purif.) Step3->End Ring Closure

Caption: Workflow for the asymmetric synthesis of C2-substituted azetidines via tert-butanesulfinamide.

Figure 2: Method Selection Decision Tree

Use this logic gate to select the most cost-effective method for your specific target.

DecisionTree Start Target Molecule Analysis Q1 Is the Azetidine C2-Substituted? Start->Q1 MethodA METHOD A: Sulfinamide Route (Best for Scale/Cost) Q1->MethodA Yes Q2 Does it contain 3-Hydroxy/Amino group? Q1->Q2 No MethodB METHOD B: La(OTf)3 Epoxide Opening (High Atom Economy) Q2->MethodB Yes Q3 Is the structure Bicyclic or Densely Substituted? Q2->Q3 No MethodC METHOD C: Photochemical [2+2] (Best for Novelty) Q3->MethodC Yes Alternative Consider Classical Resolution or HPLC Q3->Alternative No

Caption: Decision matrix for selecting azetidine synthesis methodology based on structural requirements.

References

  • Zelch, D., et al. (2024).[5] "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry. Available at: [Link]

  • Kuriyama, Y., et al. (2023). "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Frontiers in Chemistry. Available at: [Link]

  • Wearing, E., et al. (2024).[6] "Computational modeling to guide a difficult chemical synthesis (Azetidines)." Science / MIT News. Available at: [Link]

  • Alhoussein, J., et al. (2021).[4] "Azetidines and their applications in asymmetric catalysis." Tetrahedron. Available at: [Link][7]

  • Bull, J. A., et al. (2021).[2] "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Unveiling the Potential of 2,2-Disubstituted Azetidines in Asymmetric Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the search for novel, efficient, and selective chiral catalysts is a perpetual endeavor. While pyrrolidine-based organocatalysts, particularly proline and its derivatives, have established themselves as powerful tools, the exploration of structurally analogous four-membered azetidine scaffolds has opened new avenues for investigation. This guide provides a comparative analysis of the potential of 2,2-disubstituted azetidines, with a focus on the hypothetical performance of 2-butyl-2-methylazetidine, in the context of well-established asymmetric methodologies.

A Note on the Current State of Research: It is important to preface this analysis with the acknowledgment that, to date, there is a notable absence of published literature specifically detailing the application of 2-butyl-2-methylazetidine as a catalyst in asymmetric reactions. Consequently, this guide will extrapolate the potential of this specific molecule based on the known stereoselective synthesis of analogous 2,2-disubstituted azetidines and draw comparisons with the extensively documented performance of benchmark catalysts.

The Allure of the Azetidine Scaffold: A Structural Perspective

The rigid, four-membered ring of azetidine offers a distinct conformational constraint compared to the more flexible five-membered pyrrolidine ring of proline. This inherent rigidity can be a double-edged sword. While it can enforce a more defined transition state, potentially leading to higher stereoselectivity, it can also introduce significant ring strain, impacting catalyst stability and turnover. The presence of two substituents at the C2 position, as in 2-butyl-2-methylazetidine, further locks the stereochemistry around this stereocenter, which could be pivotal in inducing chirality in a reacting substrate.

Stereoselective Synthesis of 2,2-Disubstituted Azetidines: A Glimpse into Stereochemical Control

While catalytic applications of 2-butyl-2-methylazetidine remain unexplored, the synthesis of chiral 2,2-disubstituted azetidines has been reported, offering insights into the stereochemical control achievable with this scaffold. For instance, the α-lithiation of N-Boc-2-substituted azetidines and subsequent reaction with electrophiles has been shown to proceed with high diastereoselectivity.

This demonstrates that the inherent chirality of the azetidine ring can effectively control the facial selectivity of incoming electrophiles, a fundamental prerequisite for an effective chiral catalyst or ligand.

Benchmarking Against the Gold Standard: Proline and its Derivatives in the Asymmetric Aldol Reaction

To contextualize the potential performance of 2-butyl-2-methylazetidine, we will compare it to the well-established proline and a more sterically demanding derivative, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (diphenylprolinol silyl ether), in the classic asymmetric aldol reaction.

The aldol reaction is a cornerstone of carbon-carbon bond formation, and its asymmetric variant is a critical transformation in the synthesis of complex molecules.

Proline-Catalyzed Asymmetric Aldol Reaction: A Reliable Workhorse

(S)-Proline is a remarkably effective and economical organocatalyst for the direct asymmetric aldol reaction between ketones and aldehydes. It operates through an enamine-based mechanism.

Mechanism of Proline-Catalyzed Aldol Reaction

G Proline Proline Enamine Enamine Intermediate Proline->Enamine Condensation Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium Enamine->Iminium Nucleophilic Attack Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct Hydrolysis Catalyst_Regen Catalyst Regeneration Aldol_Adduct->Catalyst_Regen Catalyst_Regen->Proline

Caption: Proline-catalyzed aldol reaction mechanism.

Performance Data for Proline-Catalyzed Aldol Reaction

AldehydeKetoneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
p-NitrobenzaldehydeAcetone68-76[1]
IsovaleraldehydeAcetone51-93[2]
BenzaldehydeCyclohexanone7890:1095[3]
Diphenylprolinol Silyl Ether: Enhanced Steric Hindrance for Improved Selectivity

Bulky substituents on the proline scaffold, as seen in diphenylprolinol silyl ether, can create a more defined chiral pocket, often leading to higher enantioselectivities.

Performance Data for Diphenylprolinol Silyl Ether-Catalyzed Asymmetric Reactions

Reaction TypeSubstrate 1Substrate 2Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Michael AdditionCinnamaldehydeNitromethaneHigh-98[4]
Michael AdditionPropanalNitrostyrene8294:6 (syn/anti)99[5]

Hypothetical Performance of 2-Butyl-2-methylazetidine: A Prospective View

Based on the structural features of the 2,2-disubstituted azetidine scaffold, we can hypothesize its potential behavior as an organocatalyst in an asymmetric aldol reaction.

Proposed Catalytic Cycle for a 2,2-Dialkylazetidine Catalyst

G Azetidine 2-Butyl-2-methylazetidine Enamine Enamine Intermediate Azetidine->Enamine Condensation Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium Enamine->Iminium Nucleophilic Attack Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct Hydrolysis Catalyst_Regen Catalyst Regeneration Aldol_Adduct->Catalyst_Regen Catalyst_Regen->Azetidine

Caption: Hypothetical catalytic cycle for a 2,2-disubstituted azetidine.

Anticipated Performance Characteristics:

  • Stereoselectivity: The fixed stereocenter at C2, adorned with a butyl and a methyl group, would create a distinct chiral environment. The steric bulk of the butyl group would likely play a dominant role in shielding one face of the enamine intermediate, potentially leading to high levels of enantioselectivity. The rigid four-membered ring could also restrict the possible transition state geometries, further enhancing selectivity.

  • Reactivity: The increased ring strain of the azetidine ring compared to proline might influence the rate of enamine formation and hydrolysis. It is plausible that the strain could either accelerate the reaction by promoting the release of the product or hinder it by destabilizing the catalyst itself.

  • Substrate Scope: The steric hindrance posed by the two alkyl groups at the C2 position might limit the scope of compatible substrates, particularly for bulky ketones or aldehydes.

Experimental Protocols

While a specific protocol for a 2-butyl-2-methylazetidine-catalyzed reaction is not available, a general procedure for a proline-catalyzed asymmetric aldol reaction is provided below for reference.

General Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

  • To a stirred solution of the aldehyde (1.0 mmol) in the corresponding ketone (5.0 mL) is added (S)-proline (0.3 mmol, 30 mol%). The use of the ketone as the solvent ensures a high concentration of the nucleophile.

  • The reaction mixture is stirred at room temperature for the time specified in the literature (typically 4-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel. The eluent is typically a mixture of hexane and ethyl acetate.

  • The yield, diastereomeric ratio (if applicable), and enantiomeric excess of the purified aldol product are determined. The diastereomeric ratio is often determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Comparative Summary and Future Outlook

The table below provides a comparative summary of the known and hypothesized attributes of the catalysts discussed.

Feature(S)-Proline(S)-Diphenylprolinol Silyl Ether2-Butyl-2-methylazetidine (Hypothetical)
Scaffold PyrrolidinePyrrolidineAzetidine
Chiral Environment Single stereocenter at C2Bulky diphenylmethyl group at C2Quaternary stereocenter at C2
Conformational Flexibility ModerateLowLow
Proven Performance Good to excellent yields and enantioselectivity in various reactions.[1][2][3]Excellent enantioselectivity, often superior to proline.[4][5]Not yet reported.
Potential Advantages Readily available, inexpensive.High enantioselectivity due to steric bulk.Rigid scaffold may lead to high stereocontrol.
Potential Disadvantages Lower selectivity with some substrates.More expensive to synthesize.Ring strain may affect stability and turnover; steric hindrance might limit substrate scope.

The exploration of 2,2-disubstituted azetidines, such as 2-butyl-2-methylazetidine, as chiral organocatalysts represents a promising, yet uncharted, territory in asymmetric synthesis. While the direct catalytic performance of this specific molecule remains to be demonstrated, the principles of stereocontrol evident in the synthesis of related compounds suggest a high potential for inducing chirality. Future research in this area will be crucial to validate these hypotheses and to establish the utility of this intriguing class of four-membered heterocycles in the ever-expanding toolkit of the synthetic chemist.

References

  • List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 3(4), 573–575. [Link]

  • Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Chemistry Portal.
  • Pacak, A. (n.d.). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing.
  • Gate Chemistry. (2018, May 15). Proline Catalyzed Asymmetric Aldol Reaction [Video]. YouTube.
  • Wikipedia contributors. (2023, November 29). Proline-catalyzed aldol reactions. In Wikipedia, The Free Encyclopedia.
  • Lattanzi, A., & Scettri, A. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • List, B. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. PNAS, 99(25), 15833-15834.
  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.
  • Al-Terkawi, K. A., Taha, M. O., & Al-Smadi, M. (2012). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 9(5), 655-662.

Sources

Safety Operating Guide

2-Butyl-2-methylazetidine: Laboratory Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do not dispose of 2-Butyl-2-methylazetidine in general organic waste streams without segregation.

This compound possesses a unique dual-hazard profile: high ring-strain energy (~26 kcal/mol) and amine basicity . Improper mixing with acidic waste streams can trigger rapid, exothermic ring-opening polymerization, leading to container pressurization or rupture.

Core Disposal Directive:

  • Class: Flammable Organic Base (High Energy).

  • EPA Waste Code (Likely): D001 (Ignitable), potentially D002 (Corrosive) depending on pH.

  • Primary Disposal Method: High-temperature incineration via an approved TSDF (Treatment, Storage, and Disposal Facility).

  • Critical Incompatibility: Strong acids, oxidizers, and anhydrides.

Technical Hazard Profile: The "Why" Behind the Protocol

To handle this chemical safely, one must understand the thermodynamic instability inherent in its structure. Unlike linear amines (e.g., diethylamine), 2-butyl-2-methylazetidine is a strained system .

Structural Instability & Reactivity

The azetidine ring is a 4-membered nitrogen heterocycle. The bond angles are forced to ~90°, deviating significantly from the ideal sp³ tetrahedral angle of 109.5°. This results in substantial Baeyer strain (angle strain) and Pitzer strain (torsional strain).

  • Ring Strain Energy (RSE): Approximately 26 kcal/mol (109 kJ/mol).

  • Consequence: The molecule is "spring-loaded." Protonation of the nitrogen (by mixing with acids) weakens the C-N bonds, lowering the activation energy for nucleophilic attack and ring opening. This releases the stored strain energy as heat.

Physicochemical Data Table
PropertyValue (Est./Class-Based)Operational Implication
Physical State Colorless to yellow liquidVolatile; requires fume hood handling.
Flash Point < 60°C (Likely < 23°C)D001 Ignitable Waste . Ground all vessels.
Basicity (pKa) ~10.0 - 11.0 (Conjugate acid)Strong base. Incompatible with acidic waste.
Density ~0.85 g/mLLighter than water; floats during aqueous spills.
Reactivity High (Ring Opening)Susceptible to acid-catalyzed hydrolysis/polymerization.

Step-by-Step Disposal Protocol

This protocol is designed to isolate the hazard and ensure compliant destruction.

Phase 1: Segregation & Preparation

Goal: Prevent accidental reaction in the satellite accumulation area.

  • Select Container: Use a dedicated High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if moisture is present to prevent corrosion.

  • Verify pH Compatibility: Ensure the waste stream is Alkaline (pH > 10) .

    • Expert Tip: If the azetidine is dissolved in a solvent, ensure the solvent is not an acid (e.g., acetic acid) or an alkyl halide (potential for quaternization and precipitation).

  • Labeling: Mark the container clearly:

    • "Hazardous Waste - Flammable"

    • "Contains: 2-Butyl-2-methylazetidine"

    • "DANGER: ORGANIC BASE - DO NOT ADD ACID"

Phase 2: Waste Stream Management

Goal: Route to the correct destruction facility.

  • Stream A (Halogenated): Avoid.[1][2][3] (Risk of alkylation reactions).

  • Stream B (Non-Halogenated Organics): PREFERRED , provided no acids are present.

  • Stream C (Dedicated Amines): Ideal if your facility separates basic organics.

Phase 3: Final Handoff

Transfer the satellite container to the Central Accumulation Area (CAA) within 3 days of filling. The material must be manifested for Incineration (Fuel Blending is acceptable if the facility accepts high-nitrogen content).

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision points when handling azetidine waste to prevent incompatible mixing.

AzetidineDisposal Start Waste: 2-Butyl-2-methylazetidine CheckSolvent Is it in solution? Start->CheckSolvent CheckAcid Is the solvent Acidic? CheckSolvent->CheckAcid Yes Segregate Segregate: Organic Base Stream CheckSolvent->Segregate Pure Substance Neutralize CAUTION: Neutralize slowly (Ice bath, dilute base) CheckAcid->Neutralize Yes (Danger) CheckAcid->Segregate No (Neutral/Basic) Neutralize->Segregate Container Container: HDPE/Glass Label: 'Flammable Base' Segregate->Container Disposal Disposal: Incineration (TSDF) Container->Disposal

Figure 1: Decision matrix for the segregation of strained amine waste, prioritizing the prevention of acid-catalyzed ring opening.

Emergency Procedures: Spill Contingency

In the event of a benchtop spill (< 500 mL):

  • Evacuate & Ventilate: The vapor is likely a respiratory irritant. Clear the immediate area.

  • PPE Upgrade: Wear butyl rubber gloves (nitrile offers only splash protection for some amines) and chemical splash goggles.

  • Suppression: Eliminate all ignition sources (Bunsen burners, hot plates).

  • Absorb: Use a non-acidic absorbent (e.g., vermiculite, sand, or a dedicated "Organic Base" spill kit).

    • Warning: Do NOT use standard "Universal" spill pillows if they contain citric acid neutralizers. This will cause the ring-opening exotherm described above.

  • Clean: Wipe down with soap and water; dispose of all cleanup materials as hazardous chemical waste (D001).

References

  • National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4][5][6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002). [Link]

  • Couty, F., & Evano, G. (2009). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Context on Ring Strain/Reactivity). [Link]

  • PubChem. (2023). Compound Summary: Azetidine (General Hazards). National Library of Medicine. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Butyl-2-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Mechanistic "Why"

Handling 2-Butyl-2-methylazetidine requires more than standard laboratory caution. As a substituted azetidine, this molecule presents a dual-hazard profile driven by two intrinsic chemical properties:

  • Ring Strain (~26 kcal/mol): Unlike linear amines, the 4-membered azetidine ring is kinetically primed for ring-opening reactions. This makes the compound an aggressive alkylating agent, capable of reacting with biological nucleophiles (DNA, proteins) more rapidly than unstrained analogs.

  • Amine Basicity & Volatility: The steric bulk of the 2-butyl and 2-methyl groups modifies its volatility but does not negate the corrosive nature of the secondary amine. Vapors are likely heavier than air and can cause severe respiratory and ocular damage before odor detection thresholds are reached.

Core Directive: Treat this compound as a Class 1B Flammable Liquid and a Category 1 Skin Corrosive . All protocols below are designed to create a self-validating barrier between the researcher and these specific hazards.

PPE Technical Specifications (The Matrix)

Do not rely on generic "chemical resistant" labels. Small cyclic amines are notorious for permeating standard nitrile rubber.

A. Hand Protection: The "Double-Barrier" System

Scientific Rationale: Small nitrogen heterocycles can permeate 4-mil nitrile gloves in <5 minutes. For handling 2-Butyl-2-methylazetidine, you must utilize a laminate barrier for immersion protection, using nitrile only for dexterity and splash sacrifice.

Contact LevelPrimary Barrier (Inner)Secondary Barrier (Outer)Max Use Time
Incidental (Splash) Nitrile (5 mil)NoneImmediate Change upon splash
Active Handling Silver Shield® / Norfoil (Laminate) Nitrile (5-8 mil)4 Hours
Spill Cleanup Silver Shield® / Norfoil (Laminate) Butyl Rubber (Thick)Discard after event

Critical Note: Do NOT use Latex or standard Neoprene. Amines degrade these materials rapidly, leading to asymptomatic exposure via permeation.

B. Ocular & Respiratory Protection[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the corrosive vapor risk.

  • Face: Add a Polycarbonate Face Shield if pouring volumes >50 mL or working outside a closed system.

  • Respiratory: All work must be performed in a Class II, Type A2 Fume Hood (Face velocity: 80–100 fpm).

    • Exception: If hood containment is breached or for spill cleanup, use a Full-Face Respirator with OV/P100 (Organic Vapor + HEPA) cartridges.

PPE Decision Logic (Visualization)

The following logic flow ensures you select the correct PPE configuration based on the specific operational task.

PPE_Decision_Logic Start Task Assessment IsClosedSystem Is the system closed? (Septum/Syringe) Start->IsClosedSystem VolumeCheck Volume > 10 mL? IsClosedSystem->VolumeCheck No (Open Pouring) Level1 LEVEL 1: STANDARD Double Nitrile (5 mil) Splash Goggles Fume Hood IsClosedSystem->Level1 Yes Level2 LEVEL 2: ENHANCED Laminate Liner + Nitrile Outer Splash Goggles Fume Hood VolumeCheck->Level2 No (<10 mL) Level3 LEVEL 3: CRITICAL Laminate Liner + Butyl Outer Full Face Respirator (OV/P100) Fume Hood/Glovebox VolumeCheck->Level3 Yes (>10 mL)

Figure 1: PPE Selection Logic based on exposure risk and volume.[5] Note that "Open Pouring" of azetidines is discouraged; syringe transfer is preferred.

Operational Protocol: Syringe Transfer Method

Scientific Integrity: To minimize vapor evolution and atmospheric moisture contact (which can degrade the strained ring), transfer 2-Butyl-2-methylazetidine using positive pressure techniques.

Step-by-Step Workflow:

  • Engineering Check: Verify fume hood flow is >80 fpm. Clear the sash area.[1]

  • Donning:

    • Wash hands.[4][5][6][7][8]

    • Don Laminate (Silver Shield) gloves.

    • Don Nitrile gloves over the laminate (improves dexterity).

    • Don Goggles and Lab Coat.

  • Setup: Clamp the reagent bottle securely. Insert a bleed needle (connected to an inert gas line or balloon) into the septum to equalize pressure.

  • Transfer:

    • Use a Luer-lock glass syringe with a long stainless steel needle.

    • Technique: Draw liquid slowly to prevent cavitation (bubble formation).

    • Keep the needle tip submerged.

  • Doffing (Critical):

    • Remove outer nitrile gloves first (treat as contaminated).

    • Inspect inner laminate gloves for discoloration.

    • Wash hands immediately after removing the inner layer.

Emergency Response & Disposal
Exposure Response Workflow

If a breach occurs, the response must be immediate to prevent chemical burns or sensitization.

Exposure_Response Exposure EXPOSURE EVENT Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Action_Skin 1. Remove Contaminated Clothing 2. Flush with Water (15 min) 3. Do NOT Scrub (Abrasions increase absorption) Skin->Action_Skin Action_Eye 1. Hold Eyelids Open 2. Flush Eyewash Station (15 min) 3. Seek Ophthalmologist Eye->Action_Eye Medical SEEK MEDICAL ATTENTION Provide SDS to Physician Action_Skin->Medical Action_Eye->Medical

Figure 2: Immediate response protocol for skin or eye contact.[4][5][6] Speed of flushing is the single most critical factor in reducing injury severity.

Waste Disposal[1][4][5][8]
  • Segregation: Dispose of as Hazardous Organic Waste (Basic/Alkaline) .

  • Incompatibility: NEVER mix with:

    • Acids: Exothermic neutralization can cause boiling/splattering.

    • Oxidizers: Risk of fire or violent polymerization.

    • Halogenated Solvents (DCM/Chloroform): Azetidines can react with these to form explosive salts (quaternary ammonium salts) over time.

  • Quenching (Small Spills): Absorb with vermiculite or sand. Do not use paper towels (fire risk).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[9] (Referenced for Amine/Nitrile breakthrough data).

  • PubChem. Compound Summary: Azetidine (Class Hazards). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.